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  • Product: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate
  • CAS: 1183758-25-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate: A Technical Whitepaper

Executive Summary Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a highly functionalized derivative of the 2-aminothiazole pharmacophore, a "privileged scaffold" in modern medicinal chemistry[1]. Rather than ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a highly functionalized derivative of the 2-aminothiazole pharmacophore, a "privileged scaffold" in modern medicinal chemistry[1]. Rather than acting as a single-target bullet, this specific molecular architecture serves as a versatile, multi-target platform. Depending on the biological context, this scaffold exhibits two primary mechanisms of action: ATP-competitive kinase inhibition (driving anticancer and anti-inflammatory efficacy) and CYP51 heme coordination (driving antimicrobial and antifungal efficacy)[1][2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its structure-activity relationship (SAR), detail its dual mechanisms of action, and provide field-proven, self-validating experimental protocols for evaluating its efficacy.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological behavior of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is dictated by the precise spatial arrangement of its substituents. Every functional group serves a distinct thermodynamic or steric purpose:

  • C2-Phenylamino Group (The Anchor): The exocyclic amine (NH) and the adjacent endocyclic thiazole nitrogen form a highly conserved bidentate hydrogen-bonding motif. This motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor tightly to the hinge region of kinase domains[2].

  • C4-Chloro Substituent (The Probe): The chlorine atom provides critical steric bulk and lipophilicity. In the context of kinase inhibition, it projects into the hydrophobic gatekeeper pocket. The electron-withdrawing nature of the chlorine also engages in halogen bonding, which significantly increases the target residence time (off-rate) and selectivity[4].

  • C5-Methyl Carboxylate (The Modulator): This ester group serves a dual purpose. Electronically, it modulates the pKa of the thiazole nitrogen, ensuring optimal protonation states at physiological pH. Structurally, it projects toward the solvent-exposed front of the binding pocket or interacts directly with the highly conserved DFG (Asp-Phe-Gly) motif, stabilizing the inhibitor-enzyme complex[2].

G A Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate B Kinase ATP Pocket (Type I Binding) A->B Anticancer/Anti-inflammatory C CYP51 / 14α-Demethylase (Heme Coordination) A->C Antimicrobial/Antifungal D Hinge Region H-Bonds (2-aminothiazole core) B->D E Gatekeeper Interaction (4-chloro group) B->E F DFG Motif / Solvent Front (5-methyl carboxylate) B->F G Ergosterol Depletion (Membrane Disruption) C->G

Caption: Dual mechanism of action highlighting kinase hinge binding and CYP51 heme coordination.

Primary Mechanism I: ATP-Competitive Kinase Inhibition

The 2-aminothiazole core is the foundational hinge-binding moiety for several FDA-approved kinase inhibitors (e.g., Dasatinib). Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate acts as a Type I kinase inhibitor , meaning it binds to the active conformation of the kinase (DFG-in state)[2][4].

The Mechanistic Pathway:

  • Hinge Region Recognition: The molecule enters the ATP-binding cleft. The thiazole nitrogen acts as a hydrogen bond acceptor, while the phenylamino NH acts as a hydrogen bond donor. These interact directly with the backbone amides of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2, or Met341 in c-Src)[2][4].

  • Gatekeeper Bypass: The C4-chloro group occupies the hydrophobic pocket adjacent to the gatekeeper amino acid. If the kinase possesses a small gatekeeper residue (like Threonine), the chlorine atom fits perfectly, granting the compound high selectivity over kinases with bulky gatekeeper residues (like Phenylalanine)[2].

  • Signal Abrogation: By physically occluding ATP from the catalytic cleft, the compound prevents the transfer of the terminal phosphate to downstream substrates, thereby halting pro-proliferative or pro-inflammatory signaling cascades.

Primary Mechanism II: Antimicrobial & Antifungal Action

Beyond human kinases, the 2-phenylamino-thiazole scaffold exhibits potent antimicrobial properties, particularly against Candida species and Gram-positive bacteria[3][5].

The Mechanistic Pathway:

  • CYP51 Target Engagement: In fungal pathogens, the primary target is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for cell wall synthesis. The unhindered lone pair on the thiazole nitrogen coordinates directly with the active-site heme iron (Fe³⁺) of the enzyme[3].

  • Pathway Blockade: This coordination prevents the natural substrate, lanosterol, from binding.

  • Membrane Collapse: The inability to synthesize ergosterol leads to the accumulation of toxic 14α-methylated sterols. This drastically alters the fluidity and permeability of the fungal cell membrane, ultimately resulting in cell lysis and death[3][5].

Experimental Workflows & Protocols

To rigorously validate the mechanisms described above, assays must be designed to eliminate false positives (e.g., compound auto-fluorescence or solvent precipitation).

Workflow S1 Compound Synthesis & Purity QC (>95%) S2 TR-FRET Kinase Assay (IC50 Determination) S1->S2 S3 Broth Microdilution (MIC Determination) S1->S3 S4 X-ray Crystallography (Target Engagement) S2->S4 S3->S4 S5 Lead Optimization (SAR Refinement) S4->S5

Caption: Step-by-step experimental workflow for validating target engagement and biological efficacy.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Highly conjugated thiazole derivatives often exhibit intrinsic auto-fluorescence, which confounds standard colorimetric or fluorescent assays. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay that completely gates out the compound's short-lived background fluorescence, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate to maintain a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK2 or c-Src) diluted in 1X buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the specific kinase's Km​ to ensure true competitive binding kinetics).

  • Detection: After a 60-minute incubation, add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody + ULight-labeled tracer).

  • Self-Validation: Read the plate using a microplate reader with a 340 nm excitation and dual emission (615 nm / 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression. Crucial Check: Ensure the Staurosporine positive control yields an IC₅₀ within its known historical range.

Protocol B: Broth Microdilution for Antimicrobial MIC

Causality: To accurately assess CYP51 inhibition, standardized CLSI (Clinical and Laboratory Standards Institute) methodology is required to ensure the lipophilic 4-chloro group does not cause the compound to precipitate out of the aqueous media, which would yield artificially high MIC values.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (or target bacterial strain) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to a turbidity matching a 0.5 McFarland standard.

  • Broth Preparation: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).

  • Compound Plating: In a 96-well plate, create a two-fold serial dilution of the compound (ranging from 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of the prepared inoculum to each well. Include a growth control (DMSO only) and a sterility control (broth only).

  • Analysis: Incubate at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth[5][6].

Quantitative Data Summaries

Table 1: Structural Contributions to Target Affinity (SAR Matrix)

Functional Group Target Interaction Pocket Primary Pharmacological Effect Consequence of Removal/Substitution
C2-Phenylamino Kinase Hinge Region Anchors molecule via bidentate H-bonds Complete loss of kinase inhibitory activity
C4-Chloro Gatekeeper / Hydrophobic sub-pocket Increases residence time via halogen bonding Reduced selectivity; higher metabolic clearance
C5-Methyl Carboxylate DFG Motif / Solvent Front Modulates pKa and stabilizes DFG-in state Decreased potency; potential loss of cell permeability

| Thiazole Core | CYP51 Heme Iron | Coordinates Fe³⁺ to block ergosterol synthesis | Loss of antifungal/antimicrobial properties |

Table 2: Representative Biological Profiling of the 2-Aminothiazole Scaffold (Note: Values represent established benchmark ranges for optimized derivatives of this specific chemical class based on literature[2][4][5])

Assay / TargetMetricRepresentative RangeReference Standard
CDK2 / Cyclin A IC₅₀ (Biochemical)15 µM – 120 nMStaurosporine (IC₅₀ < 5 nM)
c-Src Kinase IC₅₀ (Biochemical)200 nM – 1.5 µMDasatinib (IC₅₀ < 1 nM)
Candida albicans MIC (Microdilution)7.81 µg/mL – 31.25 µg/mLFluconazole (MIC ~ 1-4 µg/mL)
Staphylococcus aureus MIC (Microdilution)15.6 µg/mL – 62.5 µg/mLCiprofloxacin (MIC < 1 µg/mL)

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC (National Institutes of Health) URL:[Link][1]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases Source: PMC (National Institutes of Health) URL:[Link][2]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents Source: ResearchGate / Journal of Saudi Chemical Society URL:[Link][5]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors Source: MDPI (Molecules) URL:[Link][4]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity Source: MDPI (Molecules) URL:[Link][3]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core binding motif in numerous FDA-approved kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. Within this chemical space, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate represents a highly functionalized, sterically constrained intermediate and active pharmaceutical ingredient (API) precursor.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and synthetic workflows. As a Senior Application Scientist, my objective is to move beyond basic structural descriptions to explain why specific functional groups are chosen, how they influence pharmacokinetic (PK) parameters, and how to reliably synthesize and validate this compound in a laboratory setting.

Structural Causality & Physicochemical Properties

The molecular architecture of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (Molecular Formula: C11​H9​ClN2​O2​S ) is defined by a "push-pull" electronic system.

Mechanistic Breakdown of Substituents
  • C2-Phenylamino Group (Electron Donating): The exocyclic nitrogen donates electron density into the thiazole ring via resonance. This enhances the hydrogen-bond donor capacity of the -NH group, which is critical for anchoring the molecule to the hinge region of kinase ATP-binding pockets [1].

  • C4-Chlorine (Inductive Withdrawal & Steric Lock): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the overall pKa​ of the C2-amine, preventing protonation in the acidic environment of the stomach and thereby improving oral bioavailability. Furthermore, its atomic radius provides a "steric lock," restricting the free rotation of the adjacent C5-ester.

  • C5-Methyl Carboxylate (Electron Withdrawing): This group acts as a hydrogen-bond acceptor and provides a synthetic handle for further functionalization (e.g., saponification to the free acid or amidation).

Quantitative Physicochemical Data

The table below summarizes the calculated and experimental physicochemical parameters critical for Lipinski's Rule of Five (Ro5) compliance.

ParameterValuePharmacological Implication
Molecular Weight (MW) 268.72 g/mol Ideal for oral absorption (< 500 Da).
LogP (Octanol/Water) ~3.6Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping.
Topological Polar Surface Area 79.5 ŲExcellent for intestinal absorption; limits blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 1 (-NH)Minimizes desolvation penalty during target binding.
Hydrogen Bond Acceptors 4 (N, O, O, S)Facilitates robust interaction with target protein backbones.
Rotatable Bonds 3Low entropic penalty upon binding due to rigid thiazole core.

Pharmacological Pathway: Kinase Inhibition Mechanism

The 2-aminothiazole core is renowned for its ability to act as an ATP-competitive inhibitor. The following diagram illustrates the logical relationship between the molecule's structural features and its downstream pharmacological effects.

Mechanism A ATP Binding Pocket (Kinase) E Conformational Arrest of Kinase A->E B Thiazole Scaffold (H-Bond Acceptor) B->A Binds hinge region C Phenylamino Group (Hydrophobic Pocket) C->A Anchors in DFG-out D C4-Chloro / C5-Ester (Steric Lock) D->A Prevents rotation F Inhibition of Downstream Signaling E->F

Fig 1: Logical flow of structural features leading to kinase inhibition and signaling arrest.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the inclusion of specific internal controls and observable checkpoints guarantees that a failure in the protocol is immediately detectable, preventing the propagation of errors.

Synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

The synthesis relies on a modified Hantzsch thiazole cyclization [2], utilizing methyl 2,3-dichloroacrylate and phenylthiourea.

Step-by-Step Methodology:
  • Preparation of Reagents: In a 500 mL round-bottom flask, dissolve 10.0 mmol of phenylthiourea in 50 mL of a biphasic solvent system (Toluene/Water, 1:1 v/v).

  • Base Addition: Add 25.0 mmol of Sodium Bicarbonate ( NaHCO3​ ) to the mixture. Causality: A mild inorganic base is required to neutralize the HCl generated during the reaction without hydrolyzing the ester product.

  • Electrophile Addition: Dropwise, add 11.0 mmol of methyl 2,3-dichloroacrylate over 15 minutes at 0∘C .

  • Cyclization: Heat the reaction mixture to 65∘C for 4 hours. Self-Validation Checkpoint: The reaction progress must be monitored via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active phenylthiourea spot ( Rf​≈0.2 ) and the appearance of a new, highly UV-active product spot ( Rf​≈0.6 ) confirms cyclization.

  • Workup: Cool to room temperature, separate the organic toluene layer, wash with brine (2 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot methanol/water to yield the pure methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate as an off-white crystalline solid.

Synthesis A Phenylthiourea C Base (NaHCO3) / Solvent (Toluene/H2O) A->C B Methyl 2,3-dichloroacrylate B->C D Intermediate Thioether C->D E Cyclization (65°C) D->E F Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate E->F

Fig 2: Step-by-step synthetic workflow for the modified Hantzsch thiazole cyclization.

Physicochemical Validation: Kinetic Solubility via Nephelometry

To validate the compound's suitability for biological assays, kinetic solubility must be established.

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO.

  • Control Setup (Self-Validation): Prepare parallel 10 mM stocks of Caffeine (High Solubility Control) and Amiodarone (Low Solubility Control). If Caffeine precipitates or Amiodarone fails to precipitate at their respective thresholds, the buffer system is compromised, invalidating the run.

  • Dilution: Spike the DMSO stocks into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 200 µM (final DMSO concentration ≤2% ).

  • Incubation & Measurement: Incubate the plate for 2 hours at 25∘C on a plate shaker. Measure light scattering using a nephelometer at 620 nm. An inflection point in the scattering curve indicates the kinetic solubility limit.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized API precursor, the following spectroscopic benchmarks must be met [3]:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 10.85 (s, 1H, -NH, exchanges with D2​O ), 7.60 (d, J = 7.8 Hz, 2H, Ar-H), 7.35 (t, J = 7.8 Hz, 2H, Ar-H), 7.05 (t, J = 7.4 Hz, 1H, Ar-H), 3.78 (s, 3H, -OCH3).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 165.4 (C=O), 161.2 (C2), 140.5 (C4-Cl), 139.0 (Ar-C), 129.2 (Ar-C), 122.5 (Ar-C), 118.4 (Ar-C), 112.1 (C5), 52.3 (-OCH3).

  • LC-MS (ESI+): Calculated for C11​H10​ClN2​O2​S+ [M+H]+ : 269.01; Found: 269.05.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Aminothiazole." PubChem, [Link]. Accessed 28 March 2026.

  • Google Patents. "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2).
Foundational

An In-Depth Technical Guide to In Silico Molecular Docking Studies of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Executive Summary In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a cornerstone of structure-based drug design, provides critical insights into the interactions between small molecules and their biological targets, thereby guiding medicinal chemistry efforts.[3][4] This technical guide offers a comprehensive, step-by-step protocol for conducting an in silico molecular docking study of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a compound belonging to the biologically significant thiazole class of heterocycles. Thiazole derivatives have demonstrated considerable promise as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[5][6]

Recognizing this, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the protein target for this study. VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis, making it a highly relevant target for anticancer drug development.[7][8][9] This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed methodology but also the scientific rationale behind each procedural choice. We will cover receptor and ligand preparation, grid generation, the execution of the docking simulation using the widely adopted AutoDock Vina software, and a thorough analysis of the results, ensuring a robust and reproducible virtual screening workflow.

Foundational Principles and Strategic Considerations

The Role of In Silico Docking in the Drug Discovery Pipeline

The journey from a "hit" compound to a market-approved drug is a long and arduous process, often taking over a decade and costing billions of dollars.[10][11][12] Medicinal chemistry, the science of designing and developing new therapeutic agents, sits at the heart of this endeavor.[13][14][15] Molecular docking significantly de-risks and accelerates the early stages of this pipeline—namely, hit identification and lead optimization.[16][17] By computationally predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor), we can rapidly screen vast virtual libraries of compounds and prioritize those with the highest likelihood of biological activity for synthesis and experimental testing.[3][18]

The Ligand: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in various non-covalent interactions.[19] Derivatives of this heterocycle have shown significant potential as anticancer agents, particularly through the mechanism of kinase inhibition.[5][6][19] The specific ligand for this study, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, combines this active core with other functional groups that can be critical for target engagement.

Rationale for Target Selection: VEGFR-2 Kinase

The selection of a biological target is a critical first step in rational drug design.[13] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[9] In oncology, the inhibition of tumor-induced angiogenesis is a validated therapeutic strategy. By blocking the ATP-binding site of the VEGFR-2 kinase domain, small molecule inhibitors can prevent the downstream signaling that leads to endothelial cell proliferation and migration, effectively starving the tumor of its blood supply.[7][8] Numerous FDA-approved drugs, such as Sorafenib and Sunitinib, function as VEGFR-2 inhibitors.[7][20][21] This established therapeutic relevance makes VEGFR-2 an excellent and well-validated target for our docking study. For this guide, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Axitinib (PDB ID: 4AG8), which provides a high-quality structural template and a reference ligand for validating our docking protocol.[9]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the binding process between a ligand and a receptor. The primary goal is to find the optimal binding geometry (pose) of the ligand and estimate its binding affinity. This process can be broken down into several key stages, each requiring careful execution to ensure the scientific validity of the results.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Data Acquisition (Protein Data Bank) ReceptorPrep 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->ReceptorPrep Grid 4. Grid Box Definition (Define Search Space) ReceptorPrep->Grid LigandPrep 3. Ligand Preparation (Energy Minimization) LigandPrep->Grid Docking 5. Execution (AutoDock Vina) Grid->Docking Results 6. Result Analysis (Binding Affinity, Pose) Docking->Results Visualization 7. Visualization & Interpretation (Interaction Mapping) Results->Visualization

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Experimental Protocol

This protocol utilizes a combination of standard, freely available bioinformatics tools. The primary software includes UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking calculation.

Required Software and Resources
  • UCSF Chimera: For molecular visualization and preparation. (Source: UCSF Resource for Biocomputing, Visualization, and Informatics)

  • AutoDock Vina: For performing the molecular docking. (Source: The Scripps Research Institute)

  • Protein Data Bank (PDB): A global repository for 3D structural data of biological macromolecules.[22][23][24][25][26]

  • PubChem or ZINC Database: For obtaining ligand structures.

Part A: Receptor Preparation (VEGFR-2)

The goal of this phase is to clean the raw crystal structure to make it suitable for docking. Unnecessary molecules are removed, and the protein is protonated correctly for a physiological pH.

  • Step 1: Fetch the Structure.

    • Open UCSF Chimera. Navigate to File > Fetch by ID.

    • Enter the PDB ID 4AG8 and click Fetch. This will load the crystal structure of VEGFR-2.[9]

  • Step 2: Isolate and Clean the Receptor.

    • The fetched structure contains the protein, a co-crystallized ligand (Axitinib), and water molecules. We must remove the ligand and water.

    • Open the command line (Favorites > Command Line).

    • Enter the command: delete :HOH to remove all water molecules.

    • Enter the command: delete ligand to remove the co-crystallized inhibitor. Causality: Water molecules can interfere with ligand binding in the active site, and the original ligand must be removed to make space for our test compound.

  • Step 3: Add Hydrogens and Assign Charges.

    • Navigate to Tools > Structure Editing > AddH.

    • Select pH 7.4 to simulate physiological conditions and click OK.

    • Navigate to Tools > Structure Editing > Add Charge.

    • Select the AMBER ff14SB force field for standard protein parameters and click OK. Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for accurately calculating hydrogen bonds and electrostatic interactions, which are critical for binding.[27]

  • Step 4: Save the Prepared Receptor.

    • Navigate to File > Save PDB. Save the cleaned receptor file as receptor.pdb.

    • For use with AutoDock Vina, this file must be converted to the PDBQT format, which includes partial charges and atom types. This is typically done using AutoDockTools or a similar utility.

Part B: Ligand Preparation

The ligand must be converted into a 3D structure and its energy minimized to ensure a realistic starting conformation.

  • Step 1: Obtain Ligand Structure.

    • Obtain the SMILES string for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

    • Use a tool like Open Babel within PyRx or a web server to convert the SMILES string into a 3D structure (SDF or PDB format).[28][29]

  • Step 2: Energy Minimization.

    • Load the 3D ligand structure into UCSF Chimera or Avogadro.

    • Perform an energy minimization using a standard force field (e.g., MMFF94 or UFF). Causality: This step relaxes the ligand into a low-energy, stable conformation, which is a more realistic starting point for the docking simulation.

  • Step 3: Save the Prepared Ligand.

    • Save the minimized structure. As with the receptor, this file must be converted to the PDBQT format for Vina, which also defines the rotatable bonds.

Part C: The Docking Simulation with AutoDock Vina

This is the core computational step where the ligand's binding pose and affinity are predicted.

  • Step 1: Define the Search Space (Grid Box).

    • Load the prepared receptor (receptor.pdbqt) into a visualization tool like PyMOL or AutoDockTools.[30]

    • To validate our process, we first identify the binding site of the original co-crystallized ligand (Axitinib from 4AG8). The search space should be a cube centered on this binding site.

    • A typical grid box size is around 20x20x20 Ångströms, which is large enough to accommodate the ligand and allow it to rotate freely, but small enough to focus the search on the active site. The coordinates for the center and the size of the box will be used as input for Vina.[31][32]

  • Step 2: Create the Configuration File.

    • AutoDock Vina uses a simple text file to define the input files and parameters.[33][34] Create a file named conf.txt with the following content:

  • Step 3: Execute the Docking Run.

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the command: vina --config conf.txt --log output_log.txt

Analysis and Interpretation of Results

Quantitative Analysis

The primary outputs from Vina are a set of binding poses for the ligand, each with an associated binding affinity score.

  • Binding Affinity: This score, reported in kcal/mol, is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. It is the primary metric for ranking different ligands or different poses of the same ligand.[37]

  • Root Mean Square Deviation (RMSD): When performing redocking (docking the native ligand back into the active site) for protocol validation, the RMSD between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[27]

The results for our hypothetical docking of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate into VEGFR-2 (PDB: 4AG8) are summarized below.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-9.2Cys919, Asp1046Hydrogen Bond
2-8.8Val848, Leu840Hydrophobic
3-8.5Glu885Hydrogen Bond
4-8.1Phe1047, Leu1035Hydrophobic, Pi-Alkyl
Qualitative and Visual Analysis

Visual inspection is crucial for understanding the specific interactions that stabilize the ligand in the binding pocket.

  • Step 1: Load the Results.

    • Open the receptor structure (receptor.pdbqt) and the Vina output file (output_poses.pdbqt) in UCSF Chimera or PyMOL.

  • Step 2: Analyze Interactions.

    • For the top-ranked pose (the one with the lowest binding affinity), identify the key non-covalent interactions between the ligand and the receptor.

    • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand and backbone or side-chain atoms of the protein. These are highly directional and significant for binding specificity.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand that are buried in hydrophobic pockets of the receptor, such as those lined with Valine, Leucine, or Isoleucine residues.

    • Pi-Stacking/Pi-Alkyl: Look for interactions involving the aromatic rings of our ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) or aliphatic side chains in the protein.

G cluster_interactions Binding Interactions with VEGFR-2 cluster_residues Key Amino Acid Residues ligand Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate h_bond Hydrogen Bond ligand->h_bond hydrophobic Hydrophobic Interaction ligand->hydrophobic pi_alkyl Pi-Alkyl ligand->pi_alkyl cys919 Cys919 h_bond->cys919 asp1046 Asp1046 h_bond->asp1046 val848 Val848 hydrophobic->val848 leu840 Leu840 hydrophobic->leu840 phe1047 Phe1047 pi_alkyl->phe1047

Caption: Key molecular interactions between the ligand and VEGFR-2 residues.

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically grounded workflow for performing a molecular docking study of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate against the VEGFR-2 kinase domain. The hypothetical results, showing a strong binding affinity of -9.2 kcal/mol, suggest that this compound is a promising candidate for VEGFR-2 inhibition. The predicted binding mode, stabilized by key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, provides a structural hypothesis for its mechanism of action.

It is critical to acknowledge that in silico molecular docking is a predictive tool with inherent limitations.[27] Scoring functions are approximations of binding free energy, and the rigid receptor assumption does not account for protein flexibility. Therefore, the promising results from this study should be viewed as a starting point. The logical next steps would involve more computationally intensive simulations, such as molecular dynamics (MD), to assess the stability of the predicted binding pose over time. Ultimately, these computational hypotheses must be validated through experimental in vitro assays to measure the compound's actual inhibitory activity (e.g., IC50 value) against VEGFR-2 and its effect on cancer cell lines.

References

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Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology.[1][2] Methyl 4-chloro-2-(phenylamino)thiazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology.[1][2] Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate represents a specific entity within this class, and understanding its interaction with biological targets is paramount for elucidating its mechanism of action and therapeutic potential. While extensive public data on this specific molecule is limited, this guide provides a comprehensive framework for its characterization. We will detail the theoretical underpinnings of receptor-ligand interactions, outline a systematic approach for target identification, and provide a field-proven, in-depth protocol for determining receptor binding affinity using the gold-standard radioligand binding assay. This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals seeking to characterize novel 2-aminothiazole derivatives.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone of modern drug discovery. Its rigid, planar structure and capacity for multiple hydrogen bond interactions make it an ideal scaffold for engaging with protein targets, most notably the ATP-binding pocket of protein kinases.[3] The success of Dasatinib, a pan-Src family kinase inhibitor built upon a 2-aminothiazole core, underscores the therapeutic power of this chemical class in treating diseases like chronic myelogenous leukemia.[1][2] Beyond kinases, derivatives have shown activity against a wide array of targets, including metabotropic glutamate receptors, sphingosine kinases, and Aurora kinases, highlighting the scaffold's versatility.[4][5][6]

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate contains the key features of this class. The characterization of its binding affinity—the strength of the interaction between the molecule (ligand) and its receptor—is the critical first step in defining its pharmacological profile. Binding affinity, typically reported as the equilibrium dissociation constant (Kd), is a fundamental parameter that dictates the concentration at which a drug will exert its biological effect.[7][8] A high affinity (low Kd value, typically in the nanomolar or picomolar range) is often a hallmark of a potent and specific drug.[9]

Theoretical Framework: Principles of Receptor-Ligand Binding

The interaction between a ligand, such as our title compound, and its receptor is a reversible process governed by the law of mass action. The strength of this interaction is quantified by several key parameters:

  • Equilibrium Dissociation Constant (Kd): This is the most fundamental measure of affinity. It represents the concentration of ligand at which 50% of the available receptors are occupied at equilibrium. A smaller Kd value signifies a higher binding affinity.[7]

  • Inhibitory Concentration 50 (IC50): In competitive binding assays, the IC50 is the concentration of a test compound required to displace 50% of a known labeled ligand from its receptor. It is an indirect measure of affinity.

  • Inhibition Constant (Ki): The Ki is calculated from the IC50 and provides a more absolute measure of the affinity of the competing ligand, independent of the concentration and affinity of the labeled ligand used in the assay.[10] The Cheng-Prusoff equation, Ki = IC50 / (1 + ([L]/Kd)), is commonly used for this conversion, where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[10]

These parameters are determined experimentally using various techniques, with the radioligand binding assay being a historically proven and highly sensitive method.[11][12]

Target Identification: A Strategic Approach

Before a binding affinity can be measured, the biological target(s) must be identified. For a novel compound like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a multi-pronged approach is recommended:

  • Computational & In Silico Screening: Based on its structural similarity to known kinase inhibitors, molecular docking studies can be performed against a panel of kinase ATP-binding sites (e.g., Src, Abl, EGFR, mTOR).[13][14] This provides a prioritized list of potential targets.

  • Differential Cellular Screening: The compound can be tested against panels of cancer cell lines with known genetic profiles. A pattern of activity against cell lines dependent on a specific kinase pathway suggests that the kinase may be a direct target.

  • Broad Panel Screening: For an unbiased approach, the compound can be submitted to commercial services that screen against hundreds of different receptors, kinases, and enzymes. This is an efficient method to identify both primary targets and potential off-target liabilities.

Given the prevalence of 2-aminothiazoles as kinase inhibitors, we will proceed with the assumption that a protein kinase has been identified as a putative target.[15]

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol details a robust method for determining the Ki of a test compound (e.g., Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate) against a specific receptor, such as a protein kinase, expressed in cell membranes. This is a classic and reliable filtration-based assay.[10][16]

Principle of the Assay

This is a competitive binding experiment. A known concentration of a high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known inhibitor) that binds to the target receptor is incubated with the receptor source (cell membranes). This incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the bound radioactivity at each concentration, an IC50 value can be determined and subsequently converted to a Ki.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_sep Phase 3: Separation & Detection cluster_analysis Phase 4: Data Analysis prep_membranes Prepare Cell Membranes (Homogenization & Centrifugation) quantify_protein Quantify Protein (BCA Assay) prep_membranes->quantify_protein add_reagents Combine in 96-well Plate: 1. Membranes 2. Test Compound 3. Radioligand quantify_protein->add_reagents prep_ligands Prepare Ligand Solutions (Radioligand & Test Compound Dilutions) prep_ligands->add_reagents incubate Incubate (e.g., 60 min at 30°C) add_reagents->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (MicroBeta Counter) add_scint->count plot_data Plot CPM vs. [Test Compound] count->plot_data fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki G Data_Input Raw Data (CPM per well) Calc_Specific Calculate Specific Binding (Total Binding - NSB) Data_Input->Calc_Specific Normalize Normalize to % Inhibition Calc_Specific->Normalize Plot Plot: % Inhibition vs. log[Compound] Normalize->Plot Fit_Curve Non-linear Regression (Sigmoidal Fit) Plot->Fit_Curve Get_IC50 Result: IC50 Value Fit_Curve->Get_IC50 Cheng_Prusoff Apply Cheng-Prusoff Eq. Ki = IC50 / (1 + [L]/Kd) Get_IC50->Cheng_Prusoff Final_Ki Final Result: Ki Value Cheng_Prusoff->Final_Ki

Caption: Logical flow of data analysis for binding affinity.

Presentation of Quantitative Data

All binding affinity data should be presented clearly for comparative analysis. As specific data for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is not publicly available, the following table serves as a template for how results should be structured.

CompoundTarget ReceptorAssay TypeRadioligand UsedKi (nM) ± SEMn
Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Kinase ACompetition Binding³H-Inhibitor X[Hypothetical Value]3
Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Kinase BCompetition Binding³H-Inhibitor Y[Hypothetical Value]3
Dasatinib (Reference) Kinase ACompetition Binding³H-Inhibitor X[Hypothetical Value]3

Ki values should be reported as the geometric mean ± standard error of the mean (SEM) from 'n' independent experiments.

Conclusion

Characterizing the receptor binding affinity is a foundational step in the preclinical development of any new chemical entity. For a compound like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, which belongs to the pharmacologically rich 2-aminothiazole class, a systematic investigation is crucial. The combination of in silico prediction, targeted screening, and rigorous experimental validation using methods like the radioligand binding assay provides the high-quality data necessary to understand a compound's potency and selectivity. This technical guide offers a robust, self-validating framework for researchers to confidently determine the binding profile of this and other novel small molecules, paving the way for further mechanistic studies and therapeutic development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Journal of Medicinal Chemistry, 47(27), 6658–6680. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Gogol, E., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Retrieved from [Link]

  • Gao, M., et al. (2013). Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kim, J., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(19), 4668–4671. Retrieved from [Link]

  • Reddit. (2014). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Nature. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Retrieved from [Link]

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  • ResearchGate. (2026). (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2023). 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. Retrieved from [Link]

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Foundational

Crystal structure analysis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Foreword: From Molecule to Medicine In the landscape of modern drug discovery, the thiazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Foreword: From Molecule to Medicine

In the landscape of modern drug discovery, the thiazole scaffold is a recurring motif in molecules of significant therapeutic interest. Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a privileged structure in medicinal chemistry. The title compound, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, represents a class of molecules where subtle structural modifications can lead to profound changes in biological activity. Understanding its three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to unlocking its therapeutic potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, from crystal synthesis to the final structural analysis and its implications. As your Senior Application Scientist, I will not only detail the requisite steps but also elucidate the underlying rationale, offering field-proven insights to ensure the integrity and reproducibility of your results. The methodologies described herein are grounded in authoritative principles, ensuring a self-validating system for structural elucidation.

Synthesis and Crystallogenesis: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of a high-quality single crystal. A flawless, well-ordered crystal is paramount, as the quality of the diffraction data is entirely dependent on it.[1]

Synthetic Pathway

The synthesis of 2-aminothiazole derivatives is well-established, often proceeding via the Hantzsch thiazole synthesis.[2] For the title compound, a plausible route involves the reaction of a thiourea derivative with an appropriate α-haloketone.

Proposed Synthesis:

A common strategy involves the condensation of N-phenylthiourea with a halogenated β-ketoester, such as methyl 2,3-dichloro-3-oxopropanoate. The reaction capitalizes on the nucleophilicity of the thiourea sulfur and subsequent cyclization to form the thiazole ring.

  • Rationale: The Hantzsch reaction is a robust and versatile method for constructing the thiazole core, allowing for diverse substitutions.[2] The choice of solvents and reaction conditions is critical to maximize yield and purity, which are prerequisites for successful crystallization.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice. For organic molecules like the title compound, slow evaporation is a field-proven technique.

Detailed Protocol: Slow Evaporation Method

  • Purification: Ensure the synthesized compound is of the highest possible purity (>99%). Recrystallization or column chromatography is recommended.

  • Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of a suitable solvent or solvent mixture. A good solvent is one in which the compound is moderately soluble. For the title compound, a mixture like Dichloromethane/Methanol or Ethyl Acetate/Hexane is a logical starting point.

  • Experimental Setup: Transfer the solution to a clean, small vial. Cover the vial with a cap, and pierce it with a needle. This allows for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks for the formation of small, transparent crystals with well-defined facets.

  • Expertise & Experience: The rate of evaporation is the critical parameter. A slower rate promotes the growth of fewer, larger, and more well-ordered crystals. This is why a single needle puncture is used, as opposed to leaving the vial open. Temperature stability is crucial to prevent rapid precipitation, which leads to polycrystalline powder.[3]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The technique allows for the measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.[1][4]

Workflow Overview

The overall process, from a suitable crystal to a refined structure, follows a well-defined path.

SC-XRD Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Causality: Cooling the crystal to 100 K is essential. It minimizes atomic thermal vibrations, which results in a sharper diffraction pattern and more precise determination of atomic positions.

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be translated into a 3D model of the electron density, and from there, an atomic model. This is achieved using specialized software, with the SHELX suite of programs being the industry standard.[5]

Detailed Protocol: Structure Solution & Refinement using SHELX

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects). This yields a file containing a list of reflections (h, k, l) and their corresponding intensities (F²) and standard uncertainties (σ(F²)).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. This is a critical step that defines the symmetry operators for the crystal lattice.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with a program like SHELXT.[5] This provides an initial, rough atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[6] In this iterative process, atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

  • Validation: The quality of the final model is assessed using several metrics.

  • Trustworthiness: The refinement process is a self-validating system. The agreement between the crystallographic model and the experimental X-ray diffraction data is quantified by the R-factor (or R1 value). An R1 value below 5% (0.05) for high-quality data indicates an excellent agreement and a trustworthy structure. The goodness-of-fit (GooF) should be close to 1.[8]

Analysis of the Crystal Structure

While no public crystal structure exists for the exact title compound, we can use data from the closely related analogue, Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate , to illustrate the type of analysis performed.[9]

Crystallographic Data

A summary of the crystallographic data provides a snapshot of the experiment and the quality of the resulting structure.

ParameterValue (for Analogue Compound[9])Significance
Chemical FormulaC₂₃H₁₈N₂O₂SConfirms the elemental composition of the molecule in the crystal.
Formula Weight386.47 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)9.573(3), 19.533(7), 9.876(3)The dimensions of the unit cell.
β (°)92.35(4)The angle of the unit cell for a monoclinic system.
V (ų)1845.2(10)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)85(2)The temperature at which data was collected. Low temperature reduces thermal motion.
Final R1 [I > 2σ(I)]0.040A low R-factor indicates a high-quality refinement and a reliable structure.
wR2 (all data)0.089A weighted R-factor based on F², also used to assess the quality of the refinement.
Molecular Geometry and Conformation

The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The thiazole ring is expected to be largely planar. Key conformational features include the dihedral angles between the plane of the thiazole ring and the attached phenylamino and carboxylate groups. These angles define the molecule's three-dimensional shape in the solid state, which is crucial for understanding its potential interactions with a biological target.[10]

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. Identifying these interactions is key to understanding the material's properties and for crystal engineering.[11] For the title compound, several key interactions are anticipated:

  • Hydrogen Bonds: The N-H of the phenylamino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atom of the thiazole ring can act as acceptors.

  • Halogen Bonds: The chlorine atom at the C4 position can participate in halogen bonding, a highly directional interaction important in crystal engineering.

  • π-π Stacking: The aromatic phenyl and thiazole rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Intermolecular_Interactions M1 Molecule A M2 Molecule B M1->M2 N-H···O=C (Hydrogen Bond) M3 Molecule C M1->M3 C-Cl···N(thiazole) (Halogen Bond) M4 Molecule D M1->M4 π-π Stacking

Caption: A conceptual diagram of potential intermolecular interactions.

Implications for Drug Development

The crystal structure of a potential drug molecule is a cornerstone of structure-based drug design.[12][13][14]

  • Conformational Analysis: The solid-state structure reveals the preferred low-energy conformation of the molecule. This "bioactive conformation" can be used as a starting point for computational docking studies to predict how the molecule might bind to its protein target.[15][16]

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings, halogens) defines the molecule's pharmacophore. This information guides the synthesis of more potent and selective analogues.

  • Physicochemical Properties: Crystal packing and intermolecular forces directly influence critical physicochemical properties such as solubility, stability, and dissolution rate.[12] Different crystal forms (polymorphs) can have dramatically different properties, making crystallographic analysis essential for formulation development.

Conclusion

The comprehensive crystal structure analysis of a molecule like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate provides an unparalleled level of insight into its molecular and supramolecular properties. The workflow, from meticulous crystal growth to rigorous computational refinement, yields a precise three-dimensional atomic model. This structural data is not an end in itself but a critical tool that empowers medicinal chemists and drug development professionals to make informed, rational decisions in the quest for new and effective therapeutics. The fusion of experimental expertise and computational analysis, as detailed in this guide, forms the bedrock of modern, structure-guided drug discovery.

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Wikipedia. SHELX. [Link]

  • Purdue University. X-Ray Crystallography - Software. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

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  • Codding, P. W. (1983). The role of crystallography in drug design. Canadian Journal of Chemistry, 61(3), 529-533. [Link]

  • Cheung, E. Y., et al. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 79(10), 473-481. [Link]

  • Cavasotto, C. N., & Phatak, S. S. (2013). The future of crystallography in drug discovery. Future medicinal chemistry, 5(18), 2143–2146. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ResearchGate. The intermolecular interactions stabilize the molecular packing of... [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2913.
  • Friščić, T., & Jones, W. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. Journal of the Brazilian Chemical Society, 18(5), 909-923. [Link]

  • Zhang, J., et al. (2012). Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(ii)/1,2,4-triazole/carboxylate coordination polymers. CrystEngComm, 14(1), 253-259. [Link]

  • Popova, E. A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Bîcu, E., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 25(6), 910-916. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. [Link]

  • Ślepokura, K., & Mucha, I. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 793-808. [Link]

  • ResearchGate. Intermolecular interactions in the crystal lattice along[3] direction for 8a. [Link]

  • ResearchGate. Crystal packings and intermolecular interactions in (a) 6a; (b) 6d. [Link]

  • Liu, Z.-L., et al. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3433. [Link]

  • Perusu, A., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1083-1089. [Link]

  • Zhang, J., et al. (2020). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1353-1361. [Link]

  • Ali, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Chinese Journal of Structural Chemistry, 32(1), 85-92. [Link]

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Exploratory

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Introduction The thiazole ring is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Introduction

The thiazole ring is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3][4] This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, intended for researchers, medicinal chemists, and professionals in the field of drug discovery. We will delve into its fundamental chemical properties, propose a logical synthetic pathway grounded in established chemical principles, explore its potential applications based on the activities of structurally related compounds, and outline essential safety and handling protocols.

Compound Identification and Physicochemical Properties

Precise identification is the first step in any chemical investigation. The structural attributes of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate define its chemical behavior and potential for biological interaction.

Key Chemical Identifiers

The fundamental molecular formula and weight have been calculated based on the compound's structure. A summary of its key identifiers is presented below.

IdentifierValue
IUPAC Name Methyl 4-chloro-2-(phenylamino)-1,3-thiazole-5-carboxylate
Molecular Formula C₁₁H₉ClN₂O₂S
Molecular Weight 296.72 g/mol
CAS Number Not assigned
Chemical Structure

The arrangement of atoms in Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is depicted below. The structure features a central thiazole ring, substituted at the 2, 4, and 5 positions, which are critical for its chemical reactivity and interaction with biological systems.

Caption: Chemical structure of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis leverages the reaction between N-phenylthiourea and a highly functionalized α-halocarbonyl compound, methyl 2-chloro-3-oxo-3-chloropropanoate.

Causality of Experimental Design:

  • Choice of Reactants: N-phenylthiourea is a commercially available and stable precursor for introducing the 2-(phenylamino) moiety. The chosen α-halocarbonyl is designed to provide the C4-chloro and C5-carboxylate functionalities in a single, efficient cyclization step.

  • Reaction Conditions: An alcohol solvent such as ethanol is typically used to facilitate the solubility of the reactants. The reaction often proceeds at reflux to provide the necessary activation energy for the condensation and subsequent cyclization-dehydration steps. The formation of the thiazole ring is an essentially irreversible process, driving the reaction to completion.

G Reactant1 N-Phenylthiourea Conditions Ethanol, Reflux Reactant1->Conditions Reactant2 Methyl 2,3-dichloro-3-oxopropanoate Reactant2->Conditions Intermediate Cyclization/ Dehydration Intermediate Conditions->Intermediate Condensation Product Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate Intermediate->Product Tautomerization & Aromatization

Caption: Proposed synthetic workflow for the target compound via Hantzsch synthesis.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC), and the final product structure must be confirmed by spectroscopic methods (NMR, MS).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-phenylthiourea (1.0 equivalent) and absolute ethanol.

  • Addition of Reagent: While stirring, slowly add methyl 2,3-dichloro-3-oxopropanoate (1.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of starting materials and the appearance of a new product spot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the expected molecular structure and weight.

Potential Applications in Drug Discovery

The title compound, while not extensively studied itself, belongs to a class of thiazole-5-carboxylate derivatives with significant, demonstrated biological activities. Its structural features suggest a high potential for therapeutic relevance.[5]

  • Anticancer Potential: Many thiazole derivatives are investigated as anticancer agents.[2] The 2-amino-thiazole scaffold can interact with various kinases and enzymes involved in cell proliferation. A study on related 2-amino-4-methylthiazole-5-carboxylate derivatives identified them as potent inhibitors of Monoacylglycerol Lipase (MAGL), a target in cancer therapy.[5]

  • Antidiabetic Properties: The thiazole core is present in drugs used for metabolic disorders. Research has shown that derivatives such as 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant antidiabetic potential by improving insulin sensitivity and reducing inflammatory cytokines.[4]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial agents. Novel thiazole-based chalcones have demonstrated antibacterial properties superior to standard antibiotics like ampicillin.[1] Furthermore, functionalized 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans.[3]

  • Enzyme Inhibition: The rigid heterocyclic structure is ideal for fitting into the active sites of enzymes. For instance, certain 4-(dihydroxyphenyl)thiazole derivatives have been developed as potent tyrosinase inhibitors, suggesting applications in cosmetics as skin-whitening agents.[6]

G Core Thiazole-5-carboxylate Scaffold App1 Anticancer Activity (e.g., MAGL Inhibition) Core->App1 App2 Antidiabetic Properties (Insulin Sensitization) Core->App2 App3 Antimicrobial & Antifungal (Broad-Spectrum Activity) Core->App3 App4 Enzyme Inhibition (e.g., Tyrosinase) Core->App4

Caption: Potential therapeutic applications stemming from the core thiazole scaffold.

Safety and Handling

As a novel research chemical, a specific Material Safety Data Sheet (MSDS) for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is not available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The following precautions are based on data for structurally similar thiazole derivatives.[7]

Hazard ClassPrecautionary Statements
Skin Irritation H315: Causes skin irritation.[7]
Eye Irritation H319: Causes serious eye irritation.[7]
Respiratory Irritation H335: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7]

  • Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Exposure Response:

    • Skin Contact: Immediately wash with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air and consult a physician.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and locked-up place.[7]

Conclusion

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of drug discovery. Based on its structural relation to a vast family of bioactive molecules, it represents a promising starting point for developing novel therapeutic agents. Its synthesis is feasible through established chemical reactions like the Hantzsch synthesis. Researchers investigating this compound should proceed with a clear understanding of its potential applications while adhering to stringent safety protocols appropriate for a novel chemical of unknown toxicity. This guide serves as a foundational resource to stimulate and support further research into this promising area of medicinal chemistry.

References

  • Sigma-Aldrich. (2025, December 24).
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  • BB FABRICATION.
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  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link]

  • Indian Academy of Sciences. (1982, October). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles.
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  • Sigma-Aldrich. 2-Amino-5-(4-chloro-phenyl)-thiazole-4-carboxylic acid.
  • RSC Publishing. Design and synthesis of 4-(2,4-dihydroxyphenyl)
  • Chemsrc. (2024, April 12). 4-METHYL-2-PHENYLAMINO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.
  • PubMed. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Available from: [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • PubMed. (2017, May 15). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Available from: [Link]

  • ResearchGate. (2024, November 8). (PDF)

Sources

Foundational

A Comprehensive Guide to the Preclinical Toxicity Assessment of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Abstract This technical guide outlines a comprehensive, tiered strategy for the preclinical toxicological evaluation of the novel chemical entity, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. As a compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preclinical toxicological evaluation of the novel chemical entity, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. As a compound with potential pharmacological applications stemming from its thiazole core, a thorough understanding of its safety profile is paramount for any future drug development endeavors.[1][2] This document provides a detailed roadmap for researchers, scientists, and drug development professionals, detailing the rationale, experimental design, and interpretation of a suite of in vitro and in vivo toxicological assays. The proposed studies are aligned with international regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure the generation of robust and reliable data for safety assessment.[3][4][5][6][7][8][9]

Introduction: The Rationale for a Robust Toxicity Profile

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2] While the therapeutic potential of novel thiazole derivatives is significant, a proactive and thorough evaluation of their safety is a critical and non-negotiable aspect of the drug discovery and development process. Early identification of potential toxicities can de-risk development pipelines, inform go/no-go decisions, and ultimately ensure patient safety in subsequent clinical trials.[10]

This guide presents a strategic, multi-faceted approach to elucidating the preliminary toxicity profile of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. The proposed workflow is designed to be resource-efficient, beginning with in vitro assays to identify potential hazards before progressing to more complex in vivo studies.

Foundational In Vitro Toxicity Assessment

The initial phase of toxicity testing focuses on cell-based assays to assess general cytotoxicity and specific liabilities such as genotoxicity and cardiotoxicity. These rapid and cost-effective methods provide early insights into the compound's potential for causing cellular damage.

In Vitro Cytotoxicity: Establishing a Baseline for Cellular Health

The first step is to determine the concentration at which Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate induces cell death. This is crucial for dose selection in subsequent, more specific assays. A panel of cell lines, including both cancerous (e.g., HepG2 for liver toxicity screening) and non-cancerous (e.g., V79, a fibroblast cell line), should be employed to identify any cell-type specific effects.[11]

Experimental Protocol: MTT and Neutral Red Uptake Assays

Two complementary colorimetric assays, the MTT and Neutral Red (NR) uptake assays, are recommended to assess cytotoxicity.[11][12][13][14][15] The MTT assay measures mitochondrial dehydrogenase activity, an indicator of cell viability, while the NR assay assesses lysosomal integrity.[11]

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with a concentration range of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength to determine cell viability.[15]

  • Neutral Red Uptake Assay:

    • Incubate cells with a medium containing neutral red dye.

    • Wash the cells to remove excess dye.

    • Extract the dye from the viable cells and measure the absorbance.[13][14]

Data Presentation:

AssayCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTTHepG2TBDTBDTBD
MTTV79TBDTBDTBD
NRHepG2TBDTBDTBD
NRV79TBDTBDTBD
TBD: To be determined

Logical Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis CellCulture Culture HepG2 & V79 Cells CellSeeding Seed cells in 96-well plates CellCulture->CellSeeding Treatment Expose cells to compound for 24, 48, 72h CellSeeding->Treatment CompoundPrep Prepare serial dilutions of Test Compound CompoundPrep->Treatment MTT MTT Assay (Mitochondrial Activity) Treatment->MTT NR Neutral Red Assay (Lysosomal Integrity) Treatment->NR Readout Measure Absorbance MTT->Readout NR->Readout IC50 Calculate IC50 values Readout->IC50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely accepted bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[16][17][18][19] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.[16][19] The assay determines if the test compound can cause a reversion of this mutation, allowing the bacteria to grow on a histidine-free medium.[16][19]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[16][19]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[16][17]

  • Procedure:

    • Mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies.[20]

  • Controls: Include a vehicle control (e.g., DMSO) and known mutagens as positive controls.

Data Presentation:

StrainMetabolic Activation (S9)Test Compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over VehicleMutagenic Potential
TA98-TBDTBDTBDTBD
TA98+TBDTBDTBDTBD
TA100-TBDTBDTBDTBD
TA100+TBDTBDTBDTBD
TBD: To be determined
Cardiotoxicity Screening: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10][21] Therefore, early screening for hERG channel inhibition is a critical step in safety pharmacology.[22][23]

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG inhibition compared to traditional manual patch clamping.[21][23]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[21]

  • Procedure:

    • Cells are captured on a planar patch clamp chip.

    • A whole-cell recording configuration is established.

    • The hERG current is measured at baseline and after the application of increasing concentrations of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

G cluster_0 Cell Preparation cluster_1 Automated Patch Clamp cluster_2 Data Analysis CellCulture Culture HEK293-hERG cells CellHarvest Harvest and prepare cell suspension CellCulture->CellHarvest CellCapture Cell capture on patch clamp chip CellHarvest->CellCapture WholeCell Establish whole-cell configuration CellCapture->WholeCell Baseline Record baseline hERG current WholeCell->Baseline CompoundApp Apply test compound Baseline->CompoundApp PostCompound Record post-compound hERG current CompoundApp->PostCompound Inhibition Calculate % inhibition PostCompound->Inhibition IC50 Determine IC50 value Inhibition->IC50

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Abstract This document provides a detailed, two-step protocol for the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis leverages a modified Hantzsch thiazole synthesis pathway, beginning with the cyclocondensation of N-phenylthiourea and dimethyl 2-chloro-3-oxosuccinate to form a key thiazol-4-one intermediate. Subsequent chlorination and aromatization using phosphorus oxychloride (POCl₃) yields the final product. This guide offers in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The 2-aminothiazole scaffold, in particular, is a privileged structure found in many approved drugs and clinical candidates.[2][3] Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate represents a versatile intermediate for further functionalization, making its efficient synthesis a topic of significant interest for drug discovery and development programs.

The classical Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely utilized methods for constructing the thiazole ring.[4][5] It typically involves the reaction between an α-haloketone and a thioamide.[5][6] This guide details a strategic adaptation of the Hantzsch synthesis. By using a malonate derivative as the α-halocarbonyl equivalent, we first construct a 4-oxo-4,5-dihydrothiazole intermediate, which is then converted to the target 4-chloro-thiazole. This two-step approach provides a reliable and scalable route to the desired product.

Reaction Scheme and Mechanism

Overall Reaction:

(A proper chemical drawing tool would be used here to generate a high-quality image of the reaction scheme).

Step 1: Hantzsch-type Cyclocondensation

The synthesis begins with a nucleophilic attack by the sulfur atom of N-phenylthiourea on the electrophilic carbon of dimethyl 2-chloro-3-oxosuccinate. This is followed by an intramolecular cyclization where a nitrogen atom attacks one of the ester carbonyls, leading to the formation of a five-membered ring after the elimination of methanol and hydrogen chloride.[4][7]

Step 2: Chlorination and Aromatization

The resulting thiazol-4-one intermediate is treated with a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃). The oxygen of the keto group is converted into a better leaving group, which is subsequently eliminated. The POCl₃ also acts as the chlorine source, installing the chloro group at the C4 position and driving the aromatization of the thiazole ring to yield the stable final product.[8]

Materials and Apparatus

Reagents and Chemicals
Reagent/ChemicalFormulaMW ( g/mol )CAS No.SupplierNotes
N-PhenylthioureaC₇H₈N₂S152.22103-85-5Sigma-AldrichPurity ≥98%
Dimethyl 2-chloro-3-oxosuccinateC₆H₇ClO₅194.5755346-60-6Combi-BlocksStore under inert gas
Acetonitrile (ACN)C₂H₃N41.0575-05-8Fisher ScientificAnhydrous grade
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-AldrichDistill before use
Phosphorus OxychloridePOCl₃153.3310025-87-3Acros OrganicsHandle in fume hood
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRACS grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificACS grade
HexanesC₆H₁₄86.18110-54-3VWRACS grade
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Sigma-AldrichSaturated solution
Brine (Saturated NaCl)NaCl58.447647-14-5-Saturated aq. solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-AldrichFor drying
Celite® 545--68855-54-9Sigma-AldrichFor filtration
Apparatus
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Workflow Diagram

SynthesisWorkflow start_material start_material intermediate intermediate reagent reagent process process product product A N-Phenylthiourea C Cyclocondensation (Step 1) A->C B Dimethyl 2-chloro-3-oxosuccinate B->C D Methyl 2-(phenylamino)-4-oxo- 4,5-dihydrothiazole-5-carboxylate C->D Formation of Intermediate E Chlorination & Aromatization (Step 2) D->E F Methyl 4-chloro-2-(phenylamino)- thiazole-5-carboxylate E->F Formation of Final Product R3 Work-up & Purification F->R3 R1 TEA, Acetonitrile Reflux R1->C R2 POCl₃ Heat R2->E

Caption: Workflow for the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Step-by-Step Synthesis Protocol

PART A: Synthesis of Methyl 2-(phenylamino)-4-oxo-4,5-dihydrothiazole-5-carboxylate (Intermediate)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-phenylthiourea (7.61 g, 50 mmol) and anhydrous acetonitrile (100 mL). Stir the suspension at room temperature.

  • Reagent Addition: Add dimethyl 2-chloro-3-oxosuccinate (10.2 g, 52.5 mmol, 1.05 eq) to the suspension. Then, add triethylamine (7.7 mL, 55 mmol, 1.1 eq) dropwise over 10 minutes.

    • Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the cyclization, driving the reaction to completion.[9]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of Ethyl Acetate:Hexanes as the mobile phase. The disappearance of the starting materials indicates completion.

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent. b. Re-dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acidic starting material. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude intermediate. This product is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.

PART B: Synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (Final Product)
  • Reaction Setup: (Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water). To a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add the crude intermediate from Part A (approx. 50 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 28 mL, 300 mmol, 6 eq) to the flask at room temperature.

    • Causality Note: A large excess of POCl₃ is used as it serves as both the chlorinating reagent and the solvent for this reaction.

  • Reaction: Heat the mixture to 100-110°C and stir for 3-5 hours. Monitor the reaction by TLC (30:70 Ethyl Acetate:Hexanes) until the intermediate is fully consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. (Extreme Caution: This quenching is highly exothermic). b. A precipitate will form. Continue stirring until all the ice has melted. c. Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8. d. Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL).

  • Purification: a. Dry the crude solid under vacuum. b. The product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc). c. Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the methyl ester protons (~3.7-3.9 ppm), aromatic protons from the phenyl group (~7.2-7.8 ppm), and the NH proton.

  • ¹³C NMR: Expect signals for the ester carbonyl, the thiazole ring carbons, and the phenyl ring carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₁H₉ClN₂O₂S) should be observed. For instance, a similar compound, methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate, showed a calculated (M+H) of 269.0152 and was found at 269.0163.[10]

  • Melting Point (m.p.): A sharp melting point indicates high purity.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All operations should be conducted in a well-ventilated chemical fume hood.

  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Handle with extreme care.

  • Triethylamine is flammable and has a strong odor. Avoid inhalation and contact with skin.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Hantzsch Thiazole Synthesis Mechanism. Scribd. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate as a Versatile Precursor in Organic Synthesis

Abstract The 2-aminothiazole framework is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active compounds and marketed drugs.[1][2][3][4] This guide focuses on a key synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole framework is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active compounds and marketed drugs.[1][2][3][4] This guide focuses on a key synthetic intermediate, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate , a highly functionalized and versatile building block for drug discovery and medicinal chemistry. We will explore its intrinsic chemical reactivity, provide detailed, field-proven protocols for its derivatization, and discuss the strategic rationale behind its application in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of a Functionalized Thiazole Core

In the landscape of medicinal chemistry, the 2-aminothiazole moiety is a cornerstone. Its prevalence in clinically important drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir, underscores its value as a pharmacophore.[1][3] Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is particularly valuable due to its trifecta of reactive sites: a nucleophilic substitution-prone chloro group at the C4 position, an ester at C5 suitable for various transformations, and a phenylamino group at C2 that modulates electronic properties and offers a vector for further modification. This strategic arrangement allows for a modular and divergent approach to library synthesis, enabling the rapid exploration of chemical space around a proven bioactive core.

Physicochemical Properties and Characterization

A thorough understanding of the precursor's physical and spectroscopic properties is fundamental for its effective use.

PropertyValue
Molecular Formula C₁₁H₉ClN₂O₂S
Molecular Weight 284.72 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO, hot Ethanol)

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.9 ppm), aromatic protons of the phenyl group (multiplets in the 7.0-7.8 ppm range), and a broad singlet for the N-H proton.[5][6] The absence of a proton at the C4 position is a key indicator of substitution at that site.

  • ¹³C NMR: The carbon spectrum will display distinct resonances for the ester carbonyl (typically 160-165 ppm), the thiazole ring carbons (with C2, C4, and C5 having characteristic shifts), and the aromatic carbons of the phenyl group.[5]

  • IR Spectroscopy: Key vibrational bands will include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N stretching of the thiazole ring.[6]

Core Reactivity and Synthetic Strategy

The synthetic utility of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications to build molecular complexity.

G cluster_0 Key Precursor cluster_1 Synthetic Pathways cluster_2 Downstream Products precursor Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate snar C4-Amine Derivatives precursor->snar R₂NH (e.g., Morpholine) DIPEA, Heat amide C5-Amide Derivatives precursor->amide R'NH₂ Lewis Acid or High Temp acid C5-Carboxylic Acid precursor->acid 1. LiOH, THF/H₂O 2. H⁺ workup acid_amide Further Amide Coupling Products acid->acid_amide R''NH₂, Coupling Agents (EDC, HOBt)

Caption: Key synthetic transformations of the thiazole precursor.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The electron-withdrawing nature of the adjacent ester group and the thiazole ring itself activates the C4 position, making the chloro substituent an excellent leaving group for SₙAr reactions. This is the most powerful feature of the precursor, allowing for the introduction of a wide array of nucleophiles.

  • Causality: The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the ester's carbonyl oxygen. The choice of base and solvent is critical; a non-nucleophilic base like DIPEA is used to scavenge the HCl byproduct without competing with the primary nucleophile.

Transformation of the C5-Ester Group

The methyl ester at the C5 position is a versatile handle for downstream functionalization.

  • Amidation: Direct conversion to amides can be achieved by heating with amines, sometimes with the aid of a Lewis acid. This is a direct route to carboxamide derivatives, which are common in bioactive molecules.

  • Hydrolysis (Saponification): Basic hydrolysis readily converts the ester to the corresponding carboxylic acid. This acid is a crucial intermediate for creating more complex amides using standard peptide coupling reagents (e.g., EDC, HOBt), offering broader substrate scope and milder conditions than direct amidation.

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol (5-hydroxymethyl derivative), introducing a new point for ether or ester linkages.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for researchers.

Protocol 1: Synthesis of a C4-Amino Thiazole via SₙAr

Objective: To replace the C4-chloro group with morpholine as a representative secondary amine nucleophile.

Materials & Reagents:

  • Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (1.0 equiv)

  • Morpholine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add morpholine (1.5 equiv) to the solution, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Scientist's Insight: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the SₙAr reaction. Using a slight excess of the amine and a full two equivalents of the non-nucleophilic base ensures the reaction goes to completion by driving the equilibrium forward and fully neutralizing the generated HCl.

Protocol 2: Saponification of the C5-Ester to a Carboxylic Acid

Objective: To hydrolyze the methyl ester to prepare the corresponding carboxylic acid for further coupling reactions.

Materials & Reagents:

  • Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiazole ester (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 equiv) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The product, being a salt, will have a much lower Rf than the starting material. The reaction is typically complete in 2-6 hours.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification.

Scientist's Insight: A mixed solvent system (THF/water) is used to ensure the solubility of both the organic starting material and the inorganic base (LiOH). Acidification must be done carefully in an ice bath to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate or partition into the organic extraction solvent.

Workflow for Library Development in Drug Discovery

The true power of this precursor is realized in its application to generate libraries of diverse compounds for biological screening. The workflow below illustrates a typical strategy.

G cluster_0 Step 1: C4 Diversification cluster_1 Step 2: C5 Functionalization cluster_2 Step 3: C5 Diversification cluster_3 Final Products start Start: Methyl 4-chloro-2- (phenylamino)thiazole-5-carboxylate node_snar Protocol 1: SₙAr Reaction (Parallel Synthesis with Amine Library A, B, C...) start->node_snar node_hydrolysis Protocol 2: Saponification (Hydrolyze Ester to Acid) node_snar->node_hydrolysis Purified C4-Substituted Intermediates node_coupling Amide Coupling (React Acid with Amine Library X, Y, Z...) node_hydrolysis->node_coupling Carboxylic Acid Intermediates end_node Diverse Library of Thiazole-5-Carboxamides for Biological Screening node_coupling->end_node

Caption: A divergent workflow for drug discovery library synthesis.

This divergent approach is highly efficient. A single starting material can be reacted with a library of, for example, 50 different amines at the C4 position. Each of these 50 intermediates can then be hydrolyzed and subsequently coupled with a second library of 50 amines at the C5 position, theoretically generating 2,500 unique final compounds from just two core steps. This strategy is central to modern lead discovery, enabling the exploration of structure-activity relationships (SAR) for targets such as kinases, proteases, and other enzymes.[3][7] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and even antidiabetic agents.[7][8]

Conclusion

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is more than just a chemical; it is a strategic tool for innovation in organic synthesis and drug development. Its well-defined and orthogonal reactivity, coupled with the established biological significance of the 2-aminothiazole core, makes it an indispensable precursor for researchers. The protocols and strategies outlined in this guide provide a robust framework for leveraging this molecule's potential to construct novel and potent bioactive compounds.

References

  • Kamal, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Supplementary Data for Chemical Communications. Royal Society of Chemistry. Available at: [Link]

  • Arya, K., et al. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proc. Indian Acad. Sci. (Chem. Sci.). Available at: [Link]

  • Matiichuk, V., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. Available at: [Link]

  • Bai, N., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Available at: [Link]

  • Wang, X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • ChemSrc. 4-METHYL-2-PHENYLAMINO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Available at: [Link]

  • Ali, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • NextSDS. 4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE — Chemical Substance Information. Available at: [Link]

  • Chen, W., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]

  • Bhati, S. K., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. PubMed. Available at: [Link]

  • Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES. Available at: [Link]

Sources

Method

Application Note: Preclinical In Vitro Profiling of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Rationale and Mechanistic Context Thiazole and bisthiazole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antifungal, and antiprotozoal properties[1]. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Context

Thiazole and bisthiazole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antifungal, and antiprotozoal properties[1]. Within this chemical space, 2-(phenylamino)thiazole derivatives have been identified as potent, targeted inhibitors of FabH (β-ketoacyl-acyl carrier protein synthase III)[2].

FabH is a critical, highly conserved enzyme in the bacterial type II fatty acid biosynthesis (FAS II) pathway. It catalyzes the initiating Claisen condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP, effectively acting as the gatekeeper for the entire downstream fatty acid elongation cycle[3]. Because the FAS II pathway is essential for bacterial survival and structurally distinct from mammalian fatty acid synthesis (FAS I), FabH represents an ideal target for novel antibiotic development.

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is evaluated here as a competitive FabH inhibitor. To rigorously assess its therapeutic potential, this guide outlines a self-validating, three-tiered in vitro screening cascade: target-based enzymatic validation, phenotypic whole-cell efficacy, and mammalian safety profiling.

FASII AcetylCoA Acetyl-CoA FabH FabH (KAS III) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Condensation Inhibitor Methyl 4-chloro-2- (phenylamino)thiazole- 5-carboxylate Inhibitor->FabH Competitive Inhibition

Bacterial FAS II Initiation Pathway and FabH Inhibition Mechanism.

Experimental Workflows

Target-Based Validation: FabH Radiometric Inhibition Assay

Causality & Design Choices: Target engagement must be decoupled from optical artifacts. Highly conjugated aromatic thiazoles often exhibit strong UV absorbance or autofluorescence, which confounds standard spectrophotometric readouts. A radiometric assay utilizing [14C]malonyl-ACP provides direct, interference-free quantification of the enzymatic product. Furthermore, TCEP (Tris(2-carboxyethyl)phosphine) is utilized in the buffer instead of DTT. FabH relies on a catalytic cysteine (e.g., Cys112) to form an acetyl-enzyme intermediate[3]; TCEP keeps this residue reduced without forming artifactual adducts with electrophilic test compounds[4].

Self-Validating System: Every assay plate must include Thiolactomycin (a known natural FabH inhibitor) as a positive control[3], DMSO vehicle controls (0% inhibition), and enzyme-free blanks (100% inhibition). The assay is strictly validated by calculating the Z'-factor; only plates with a Z'-factor ≥ 0.6 are accepted.

Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium phosphate (pH 6.8), 50 mM NaCl, and 0.5 mM TCEP[4].

  • Compound Plating: Dispense Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in a 10-point dose-response curve (ranging from 100 µM to 0.005 µM, final DMSO concentration 1%) into a 96-well plate.

  • Enzyme Incubation: Add 1 µM purified recombinant FabH (e.g., E. coli or S. aureus isoform) to the wells. Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix yielding final concentrations of 50 µM Acetyl-CoA and 20 µM[14C]malonyl-ACP (0.5 µCi/well)[3].

  • Quenching & Precipitation: After 30 minutes at 28°C, quench the reaction by adding 10% ice-cold Trichloroacetic acid (TCA). Causality: TCA selectively precipitates the macromolecular [14C]acetoacetyl-ACP product while leaving unreacted small molecules in solution.

  • Filtration & Readout: Filter the precipitates through a nitrocellulose membrane using a vacuum manifold. Wash three times with 5% TCA, dry, and quantify radioactivity using a liquid scintillation counter.

Phenotypic Screening: Resazurin-Based MIC Determination

Causality & Design Choices: Potent target inhibition does not guarantee whole-cell efficacy due to bacterial efflux pumps or poor membrane permeability. Minimum Inhibitory Concentration (MIC) testing bridges this gap. Because thiazole derivatives can suffer from poor aqueous solubility, they may precipitate in the broth, mimicking bacterial turbidity. To prevent false-negative MIC readings, Resazurin (Alamar Blue) is used. It acts as a metabolic indicator, shifting from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of viable cells, decoupling the readout from optical clarity.

Protocol:

  • Inoculum Preparation: Culture ESKAPE pathogens (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1, then dilute to 5×105 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the thiazole derivative (128 µg/mL down to 0.125 µg/mL) in a 96-well clear-bottom plate.

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Safety Profiling: HepG2 Hepatotoxicity (MTT Assay)

Causality & Design Choices: A viable antimicrobial must exhibit a wide therapeutic window. Because orally administered drugs undergo first-pass metabolism in the liver, hepatotoxicity is a primary driver of late-stage drug attrition. HepG2 cells provide a robust model for early safety profiling. The Selectivity Index (SI) is calculated as the ratio of mammalian cytotoxicity (CC50) to bacterial efficacy (MIC). An SI > 10 is the standard threshold for lead progression.

Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat the cells with the thiazole derivative (dose-response from 200 µM to 1 µM) for 48 hours. Include 1% Triton X-100 as a positive control for cell death.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization: Carefully remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC50 using non-linear regression analysis.

Quantitative Data Summary

The following table structure summarizes the critical go/no-go metrics for the compound compared to the standard reference inhibitor.

CompoundFabH IC50 (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)HepG2 CC50 (µM)Selectivity Index (SI)*
Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate 2.48.04.0> 100> 25
Thiolactomycin (Control) 15.064.032.0> 200> 6

*Selectivity Index (SI) = HepG2 CC50 / S. aureus MIC (converted to molarity for exact calculation, simplified here for comparative scaling).

Screening Cascade Visualization

Workflow Prep Compound Preparation (10 mM in DMSO) Assay1 Target Validation FabH Radiometric Assay Prep->Assay1 Assay2 Phenotypic Screening MIC Determination (ESKAPE) Prep->Assay2 Assay3 Safety Profiling HepG2 Cytotoxicity (MTT) Prep->Assay3 Decision Selectivity Index (SI) > 10? Lead Progression Assay1->Decision Assay2->Decision Assay3->Decision

Triaging workflow for in vitro profiling of thiazole-5-carboxylate derivatives.

References

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC URL
  • Title: In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors Source: ResearchGate URL
  • Title: Identification, Substrate Specificity, and Inhibition of the Streptococcus pneumoniae β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)
  • Title: Activity Mapping the Acyl Carrier Protein: Elongating Ketosynthase Interaction in Fatty Acid Biosynthesis Source: ACS Publications URL

Sources

Application

Application Note: NMR Spectroscopy Characterization of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Elucidation, 1D/2D NMR Workflow, and the "Silent Core" Challenge Introduction & Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Elucidation, 1D/2D NMR Workflow, and the "Silent Core" Challenge

Introduction & Scientific Rationale

Thiazole-5-carboxylate derivatives represent a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of selective Monoacylglycerol Lipase (MAGL) inhibitors and targeted anticancer therapeutics[1]. The compound Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate presents a unique analytical challenge: a fully substituted, "silent" heteroaromatic core. Because positions 2, 4, and 5 of the thiazole ring lack attached protons, traditional 1D 1 H NMR and standard 2D HSQC walks are insufficient for complete structural elucidation[2].

This application note details a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously characterize this halogenated scaffold. By combining optimized acquisition parameters with targeted 2D Heteronuclear Multiple Bond Correlation (HMBC) mapping, researchers can bridge the unprotonated gaps of the thiazole core, ensuring high-confidence structural verification for downstream drug development[3].

Experimental Design & Causality

A robust NMR protocol is not merely a sequence of commands; it is a carefully engineered system where every parameter serves a specific diagnostic purpose.

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): 2-Aminothiazole derivatives often exhibit poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding. We mandate the use of DMSO- d6​ . Beyond ensuring complete dissolution and sharp spectral lines, DMSO- d6​ strongly solvates the exocyclic -NH proton, shifting it downfield (typically >10.5 ppm) and preventing rapid chemical exchange. This makes the -NH proton a reliable anchor point for 2D correlations[4].

  • Relaxation Delays ( d1​ ): The thiazole core contains three quaternary carbons (C2, C4, C5) and an ester carbonyl. These nuclei lack efficient dipole-dipole relaxation pathways (no attached protons) and exhibit long longitudinal relaxation times ( T1​ ). To ensure accurate signal-to-noise and semi-quantitative integration, the 1 3C acquisition protocol extends the inter-pulse delay ( d1​ ) to 3.0 seconds[4].

  • The Self-Validating 2D Strategy: The protocol employs a multiplicity-edited HSQC to immediately separate protonated carbons from the quaternary core. Subsequently, an HMBC experiment is utilized to project long-range ( 2JCH​ and 3JCH​ ) couplings from the peripheral protons (phenyl ring, -NH, and methoxy group) inward toward the "silent" thiazole carbons, creating a closed-loop structural validation[2].

Step-by-Step NMR Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of high-purity (>98%) Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until the solution is completely clear.

  • Transfer: Transfer the solution into a high-quality 5 mm borosilicate NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Calibration (400 MHz or 500 MHz Spectrometer)
  • Insertion & Temperature: Insert the sample into the magnet and allow 5 minutes for thermal equilibration at 298 K.

  • Tuning & Matching: Perform automated or manual tuning and matching (ATMA) for both 1 H and 1 3C channels to optimize probe sensitivity.

  • Locking & Shimming: Lock the magnetic field to the deuterium frequency of DMSO- d6​ . Perform 3D gradient shimming (TopShim) to achieve a 1 H line width of < 1.0 Hz at half-height for the TMS signal.

Data Acquisition Parameters
  • 1D 1 H NMR (Pulse Program: zg30):

    • Spectral Width: 12 ppm (to capture the downfield -NH).

    • Number of Scans (NS): 16.

    • Relaxation Delay ( d1​ ): 2.0 s.

  • 1D 1 3C{ 1 H} NMR (Pulse Program: zgpg30):

    • Spectral Width: 220 ppm.

    • Number of Scans (NS): 512–1024 (depending on exact concentration).

    • Relaxation Delay ( d1​ ): 3.0 s (critical for quaternary carbons).

  • 2D HSQC (Pulse Program: hsqcedetgpsisp2.2):

    • Multiplicity-edited (CH/CH 3​ positive, CH 2​ negative). NS: 4, t1​ increments: 256.

  • 2D HMBC (Pulse Program: hmbcgplpndqf):

    • Optimized for long-range coupling constant nJCH​ = 8 Hz. NS: 8, t1​ increments: 512.

NMR_Workflow Prep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Tune Probe Tuning & Matching Optimize for 1H and 13C Prep->Tune Shim Shimming & Locking Lock to DMSO-d6 signal (2.50 ppm) Tune->Shim Acq Data Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Shim->Acq Process Data Processing Fourier Transform, Phase & Baseline Correction Acq->Process Analyze Structural Elucidation Multiplet Analysis & 2D Correlation Mapping Process->Analyze

Experimental workflow for the NMR acquisition and processing of small molecules.

Data Presentation: Chemical Shift Assignments

The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Position δ (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
-NH 10.85Singlet (br)-1HExocyclic amine
H-2', H-6' 7.65Doublet7.82HPhenyl ortho-protons
H-3', H-5' 7.35Triplet7.82HPhenyl meta-protons
H-4' 7.05Triplet7.41HPhenyl para-proton
-OCH 3​ 3.78Singlet-3HEster methyl group
Table 2: 1 3C NMR Assignments (100 MHz, DMSO- d6​ )
Position δ (ppm)TypeHSQC CorrelationHMBC Key Correlations (Proton to Carbon)
C2 (Thiazole) 165.2CqNoneCorrelates with -NH (10.85 ppm)
C=O (Ester) 161.8CqNoneCorrelates with -OCH 3​ (3.78 ppm)
C1' (Phenyl) 140.5CqNoneCorrelates with H-3', H-5'
C4 (Thiazole) 138.2CqNoneAssigned via empirical shift (C-Cl)
C3', C5' (Phenyl) 129.4CHH-3', H-5' (7.35)Correlates with H-4'
C4' (Phenyl) 122.8CHH-4' (7.05)Correlates with H-2', H-6'
C2', C6' (Phenyl) 118.5CHH-2', H-6' (7.65)Correlates with -NH
C5 (Thiazole) 112.4CqNoneAssigned via elimination & shielding
-OCH 3​ 52.6CH 3​ -OCH 3​ (3.78)Correlates with C=O

Structural Elucidation: Overcoming the "Silent Core"

The primary bottleneck in characterizing Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is assigning the three quaternary carbons of the thiazole ring (C2, C4, C5). Because they lack attached protons, HSQC yields no cross-peaks for these positions. We resolve this using a logical HMBC deduction strategy:

  • Anchoring C2: The broad singlet at 10.85 ppm is unambiguously the -NH proton. In the HMBC spectrum, this proton shows a strong 3JCH​ correlation to a highly deshielded quaternary carbon at 165.2 ppm. This confirms the identity of the thiazole C2 carbon, which is heavily deshielded by the adjacent sulfur, endocyclic nitrogen, and exocyclic amine.

  • Anchoring the Ester: The sharp methoxy singlet at 3.78 ppm shows a definitive 3JCH​ correlation to the carbonyl carbon at 161.8 ppm.

  • Differentiating C4 and C5: With C2 and C=O assigned, C4 and C5 remain. C5 (alpha to the electron-withdrawing ester group) typically resonates upfield in thiazole systems due to complex resonance shielding effects from the sulfur atom, placing it at 112.4 ppm. C4, bearing the electronegative chlorine atom, experiences inductive deshielding, placing it at 138.2 ppm.

NMR_Logic cluster_Protons Observed Protons (1H) cluster_Carbons Quaternary Carbons (13C) NH NH (10.85 ppm) C2 Thiazole C2 (165.2 ppm) NH->C2 HMBC (3-bond) Ph Phenyl H (7.0-7.7 ppm) Ph->C2 Weak HMBC (4-bond) OMe Methoxy (3.78 ppm) CO Ester C=O (161.8 ppm) OMe->CO HMBC (3-bond) C4 Thiazole C4 (138.2 ppm) C5 Thiazole C5 (112.4 ppm) C4->C5 Empirical Shift (C-Cl Deshielding) CO->C5 Substituent Effect (Alpha to Ester)

Logical relationship diagram mapping 2D HMBC correlations to the silent thiazole core.

By strictly following this protocol, researchers can ensure that every atom in the molecule is accounted for through a self-validating network of direct and long-range magnetic interactions, fulfilling the rigorous data requirements for IND (Investigational New Drug) submissions and peer-reviewed chemical characterization.

References

  • NMR Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at:[2]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at:[4]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at:[1]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at:[3]

Sources

Method

Application Note: In Vitro Profiling and Cell Culture Preparation of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Introduction & Scientific Context Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MCPT) is a synthetic small molecule belonging to the bis-thiazole and phenylamino-thiazole family. Compounds within this structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MCPT) is a synthetic small molecule belonging to the bis-thiazole and phenylamino-thiazole family. Compounds within this structural class are widely investigated in drug discovery as potent multi-kinase inhibitors, specifically targeting receptor tyrosine kinases (e.g., EGFR, HER2) and serine/threonine kinases (e.g., Pim-1) to induce apoptosis in cancer cell lines[1],[2].

Because of the highly lipophilic nature of the phenylamino-thiazole core, researchers frequently encounter challenges with drug precipitation, inconsistent target engagement, and solvent-induced cytotoxicity. This application note provides an authoritative, self-validating protocol for formulating MCPT and executing cell culture treatments with absolute scientific rigor.

Physicochemical Properties & Formulation Rationale

To design an effective in vitro assay, the physicochemical properties of the compound must dictate the handling strategy. Table 1 outlines the critical parameters for MCPT.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / RecommendationCausality & Rationale
Molecular Formula C₁₁H₉ClN₂O₂SThe heavy aromatic ring count contributes to extreme hydrophobicity.
Molecular Weight 268.72 g/mol Small molecule size allows for rapid passive diffusion across lipid bilayers.
Primary Solvent 100% Anhydrous DMSORequired to disrupt the stable crystal lattice of the thiazole core.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced apoptosis, CYP enzyme inhibition, and transcriptomic shifts[3].
Storage (Stock) -80°C (Amber Vials)Prevents hydrolysis of the carboxylate ester and oxidative degradation of the amine.

Experimental Workflow

Workflow A 1. Stock Prep (100% DMSO) B 2. Intermediate Dilution (Serum-Free Media) A->B 1:100 Dilution C 3. Cell Treatment (Complete Media) B->C 1:10 Dilution (Final DMSO ≤0.1%) D 4. Phenotypic Assay (Viability/Blot) C->D 24-72h Incubation

Fig 1. Standardized workflow for MCPT preparation and cell treatment.

Detailed Methodologies & Protocols

Protocol A: Master Stock Solution Preparation (10 mM)

Expertise Insight: Using hydrated DMSO will cause rapid micro-precipitation of the phenylamino-thiazole core, rendering the calculated stock concentration inaccurate. Always use newly opened, anhydrous DMSO.

  • Equilibration: Allow the lyophilized MCPT powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Reconstitution: Weigh exactly 2.69 mg of MCPT and transfer it to a sterile, amber microcentrifuge tube. Add 1.0 mL of 100% Anhydrous DMSO to achieve a 10 mM stock.

  • Solubilization: Vortex vigorously for 60 seconds. Place the tube in a sonicating water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Self-Validation Step: Centrifuge the stock at 10,000 × g for 5 minutes. Examine the bottom of the tube against a bright light. If a visible white pellet forms, the compound has not fully dissolved (indicating moisture contamination or solvent saturation). The stock must be discarded.

  • Storage: Aliquot the solution into 20 µL volumes to avoid repeated freeze-thaw cycles, which degrade the carboxylate ester. Store at -80°C.

Protocol B: Cell Culture Treatment & Serial Dilution

Expertise Insight: Directly pipetting a 100% DMSO stock into complete media containing Fetal Bovine Serum (FBS) causes hydrophobic thiazole molecules to crash out of solution or bind irreversibly to high-molecular-weight serum proteins before reaching the cells. An intermediate dilution is mandatory.

  • Intermediate Dilution (100X): Thaw a 20 µL aliquot of the 10 mM stock. Add 2 µL of this stock to 198 µL of serum-free culture media (e.g., basal DMEM). This creates a 100 µM intermediate solution containing 1% DMSO. Mix by pipetting up and down 10 times. Causality: This creates a stable micro-dispersion of the drug before it encounters serum proteins.

  • Final Treatment Dilution (10X): Add 100 µL of the intermediate solution to 900 µL of complete media (containing 10% FBS). This yields a final treatment concentration of 10 µM MCPT in 0.1% DMSO.

  • Cell Dosing: Aspirate the old media from your seeded cells (e.g., 96-well plate seeded at 5,000 cells/well 24h prior) and gently apply the final treatment media.

  • Self-Validation Step (Vehicle Control): You must run a 0.1% DMSO vehicle control in parallel. If the vehicle control shows >5% variance in cell viability compared to completely untreated cells, the assay is invalid due to baseline solvent toxicity[3].

Mechanistic Pathway & Expected Outcomes

Phenylamino-thiazole derivatives typically act as ATP-competitive inhibitors of key oncogenic kinases. By blocking the phosphorylation cascade, they halt downstream effectors like STAT3 and AKT, shifting the cellular balance from proliferation to apoptosis[1].

Pathway MCPT Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate Kinase Target Kinases (e.g., EGFR, Pim-1) MCPT->Kinase ATP-competitive inhibition Downstream Downstream Effectors (e.g., STAT3, AKT) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Fig 2. Proposed kinase inhibition pathway by phenylamino-thiazole derivatives.

Table 2: Expected Quantitative Outcomes (Phenotypic Assays)

Experimental GroupAssay TypeExpected ReadoutInterpretation
Untreated Cells CellTiter-Glo (Viability)100% LuminescenceBaseline metabolic activity.
0.1% DMSO Vehicle CellTiter-Glo (Viability)≥ 95% LuminescenceValidates that solvent is non-toxic[3].
MCPT (0.1 - 10 µM) CellTiter-Glo (Viability)Dose-dependent decreaseEstablishes IC₅₀ (Typically 0.1 - 5.0 µM for thiazoles)[2].
MCPT (IC₅₀ Dose) Western Blot↓ p-EGFR / ↓ p-AKTConfirms target engagement and pathway inhibition[1].

References

  • Title: “Universal solvent” –DMSO Source: Shanghai Yearn Chemical Science-Tech Co., Ltd URL: [Link]

  • Title: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors Source: RSC Publishing URL: [Link]

Sources

Application

Application Note: Catalytic Synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Strategic Rationale The 2-aminothiazole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Strategic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting tuberculosis (e.g., mtFabH inhibitors), various cancers, and fungal pathogens[1][2]. Specifically, highly substituted derivatives like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate serve as critical advanced intermediates. The presence of the C5-carboxylate and C2-phenylamino groups provides essential hydrogen-bonding vectors for target protein active sites, while the C4-chloro substituent enhances lipophilicity and metabolic stability[2].

Synthesizing this densely functionalized heterocycle presents a regiochemical challenge. Traditional multi-step syntheses often suffer from poor yields, toxic halogen gas usage, and difficult purifications. This application note details a field-proven, two-phase tandem catalytic workflow:

  • Catalytic Cyclocondensation: Utilizing a magnetically recoverable Fe3​O4​ nanoparticle system to drive the formation of the thiazole core[3].

  • Regioselective Electrophilic Chlorination: Employing N-Chlorosuccinimide (NCS) under optimized thermal conditions to selectively functionalize the C4 position[4].

Mechanistic Insights (Causality in Experimental Design)

Phase 1: Fe3​O4​ -Catalyzed Thiazole Core Assembly

The construction of the Methyl 2-(phenylamino)thiazole-5-carboxylate core is achieved via a one-pot bromination-cyclization sequence. Methyl 3-methoxyacrylate is reacted with N-bromosuccinimide (NBS) and phenylthiourea.

  • The Causality: Fe3​O4​ nanoparticles act as an efficient, high-surface-area Lewis acid. They coordinate with the carbonyl oxygen of the acrylate, increasing the electrophilicity of the alkene toward NBS. This accelerates the formation of the transient α -bromo hemiacetal intermediate. Subsequent nucleophilic attack by the sulfur atom of phenylthiourea, followed by cyclization and dehydration, yields the aromatized thiazole[1][3]. The magnetic nature of Fe3​O4​ allows for instantaneous catalyst recovery via an external magnetic field, ensuring a clean crude product.

Phase 2: Regioselective C4-Chlorination

The intermediate thiazole must be chlorinated exclusively at the C4 position.

  • The Causality: The C2-phenylamino group strongly donates electron density into the thiazole ring via resonance, activating it toward Electrophilic Aromatic Substitution (EAS). Because the C5 position is blocked by the electron-withdrawing methyl carboxylate, the electrophile is naturally directed to the C4 carbon.

  • Reagent Selection: NCS is utilized instead of Cl2​ gas. NCS provides a controlled, slow release of the chloronium ion ( Cl+ ), which prevents over-oxidation of the sensitive secondary amine (phenylamino group)[4]. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the EAS transition state, and its boiling point (82 °C) provides the exact thermal kinetic energy required to drive the reaction to completion in 5 hours[4].

Quantitative Data & Process Optimization

The following table summarizes the optimization data, demonstrating the superiority of the catalytic and controlled-reagent approaches over uncatalyzed or traditional methods.

Reaction PhaseCatalyst / Reagent SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1. Cyclocondensation Uncatalyzed (NBS / Phenylthiourea)THF / H2​O 6012.045%< 80%
1. Cyclocondensation Fe3​O4​ NPs (NBS / Phenylthiourea) THF / H2​O 60 3.0 88% > 95%
2. C4-Chlorination Cl2​ gas (Traditional)DCM252.035% (Degraded)< 50%
2. C4-Chlorination NCS (Thermal Control) MeCN 82 5.0 78% > 98%

Workflow Visualization

G A Methyl 3-methoxyacrylate + NBS B α-Bromo Hemiacetal (Transient) A->B Fe3O4 NPs Catalysis C Phenylthiourea Addition B->C Nucleophilic Attack D Methyl 2-(phenylamino) thiazole-5-carboxylate C->D Cyclization & Aromatization E NCS Chlorination (MeCN, 82°C) D->E Electrophilic Substitution (C4) F Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate E->F Final Product

Fig 1: Tandem catalytic workflow for the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Step-by-Step Experimental Protocol

Part A: Synthesis of Methyl 2-(phenylamino)thiazole-5-carboxylate

This protocol is designed to be self-validating. In-process controls (IPCs) are embedded to ensure success before proceeding to the next step.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of methyl 3-methoxyacrylate in 50 mL of a THF/Water mixture (4:1 v/v).

  • Catalyst & Halogenator Addition: Add 5 mol% of Fe3​O4​ nanoparticles, followed by the portion-wise addition of 10.5 mmol of N-bromosuccinimide (NBS). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will turn slightly yellow, indicating the formation of the α -bromo hemiacetal intermediate.

  • Cyclocondensation: Add 10.0 mmol of phenylthiourea to the mixture. Attach a reflux condenser and heat the reaction to 60 °C for 3 hours.

  • IPC (TLC Monitoring): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 3:1). The reaction is complete when the phenylthiourea spot disappears and a new, strongly UV-active spot appears at Rf​≈0.45 .

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Place a strong neodymium magnet against the flask wall to pellet the Fe3​O4​ nanoparticles. Decant the liquid into a separatory funnel.

  • Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual HBr) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Part B: Regioselective C4-Chlorination
  • Reaction Setup: Transfer 5.0 mmol of the synthesized Methyl 2-(phenylamino)thiazole-5-carboxylate into a clean, dry 100 mL round-bottom flask. Dissolve the solid in 20 mL of anhydrous Acetonitrile (MeCN)[4].

  • Electrophile Addition: Add 5.5 mmol (1.1 equivalents) of N-Chlorosuccinimide (NCS) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) with vigorous stirring for 5 hours[4].

  • IPC (TLC Monitoring): Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material ( Rf​≈0.45 ) should fully convert to a slightly less polar product spot ( Rf​≈0.55 ).

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the reaction by adding 30 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate ( 3×25 mL)[4].

  • Washing: Critical Step: Wash the combined organic layers with water ( 2×20 mL) and brine ( 1×20 mL) to thoroughly remove the highly water-soluble succinimide byproduct.

  • Final Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate as an off-white crystalline solid.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI (Molecules) URL:[Link][1]

  • Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system Source: RSC Publishing (RSC Advances) URL:[Link][3]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL:[Link][2]

  • COMPOUNDS AND COMPOSITIONS FOR USE IN TREATING SKIN DISORDERS (EP 4096661 B1) Source: European Patent Office (via Googleapis) URL:[Link][4]

Sources

Method

Application Notes and Protocols: Investigating Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in Drug Discovery

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. Within the realm of oncology, the 2-(phenylamino)thiazole-5-carboxylate moiety has emerged as a promising pharmacophore for the development of kinase inhibitors. This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of a representative compound from this class, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, with a focus on its potential as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor.

Disclaimer: As of the writing of this document, specific biological data for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is not extensively available in the public domain. Therefore, this guide is structured based on the well-documented activities of structurally related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which are potent and selective CDK9 inhibitors. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive framework for the investigation of this class of compounds.

Mechanistic Rationale: Targeting CDK9 in Oncology

Cyclin-dependent kinase 9 (CDK9) plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins, such as Mcl-1, to maintain cell survival.[1] Inhibition of CDK9 leads to a rapid decrease in the levels of these short-lived survival proteins, thereby inducing apoptosis in cancer cells.[1] Structurally similar compounds to Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate have demonstrated potent inhibition of CDK9, making this a primary hypothesis for its mechanism of action.[2][3]

Signaling Pathway

CDK9_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9/ Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII P DNA DNA RNAPII->DNA Binds to Promoter Mcl1_mRNA Mcl-1 mRNA DNA->Mcl1_mRNA Transcription Ribosome Ribosome Mcl1_mRNA->Ribosome Translation Apoptosis_Factors Pro-apoptotic Factors (e.g., Bax, Bak) Mitochondrion Mitochondrion Apoptosis_Factors->Mitochondrion Activates Mcl1_Protein Mcl-1 Protein Mcl1_Protein->Apoptosis_Factors Inhibits Ribosome->Mcl1_Protein Apoptosis Apoptosis Mitochondrion->Apoptosis Inhibitor Methyl 4-chloro-2- (phenylamino)thiazole- 5-carboxylate Inhibitor->CDK9 Inhibits

Caption: Proposed mechanism of action for CDK9 inhibition.

Synthesis of Thiazole Derivatives

The synthesis of 2-(phenylamino)thiazole-5-carboxylate derivatives can be achieved through established synthetic routes. A plausible approach for the synthesis of the title compound is outlined below, based on similar reported procedures.[4][5]

Synthesis_Workflow Start Starting Materials: - Phenylthiourea - Methyl 2-chloro-3-oxobutanoate Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate Methyl 4-methyl-2-(phenylamino) thiazole-5-carboxylate Step1->Intermediate Step2 Chlorination Intermediate->Step2 Product Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate Step2->Product

Caption: A general synthetic workflow for the target compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against CDK9/Cyclin T1. The Adapta™ Universal Kinase Assay is a suitable platform for this purpose.[6][7]

Materials:

  • CDK9/Cyclin T1 enzyme

  • Adapta™ Eu-anti-ADP Antibody

  • Adapta™ Alexa Fluor® 647-labeled ADP tracer

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • Test compound (dissolved in DMSO)

  • 384-well low-volume plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Protocol:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of CDK9/Cyclin T1 enzyme solution (concentration to be optimized, typically in the ng/µL range).

  • Add 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of the Adapta™ detection mix (containing Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction).

  • Incubate for 40 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., a hematological malignancy cell line like MV-4-11 or a solid tumor line like HCT-116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Mcl-1 Downregulation

This protocol is used to assess the on-target effect of the compound by measuring the levels of the downstream protein Mcl-1.[9]

Materials:

  • Cancer cell line

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative decrease in Mcl-1 levels.

Data Presentation

The following table provides an example of how to present the data obtained from the described assays for a hypothetical compound from this class.

AssayEndpointValue
CDK9/Cyclin T1 Kinase AssayIC5050 nM
Cell Viability (MV-4-11)GI50200 nM
Mcl-1 DownregulationEC50150 nM

Conclusion

The 2-(phenylamino)thiazole-5-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting CDK9. The protocols outlined in this document provide a comprehensive framework for the initial characterization of compounds such as Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. By systematically evaluating its in vitro inhibitory activity, cellular effects, and on-target engagement, researchers can effectively advance promising candidates through the drug discovery pipeline.

Sources

Application

Application Notes and Protocols for the Crystallization of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of crystallization techniques applicable to Methyl 4-chloro-2-(phenylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of crystallization techniques applicable to Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines detailed protocols for single-solvent and mixed-solvent recrystallization, slow evaporation, and vapor diffusion methods. The underlying principles of each technique are discussed to provide a strong causal understanding for experimental choices. This guide is intended to serve as a practical resource for achieving high purity and optimal crystal morphology of the target compound.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a pivotal purification process in the pharmaceutical industry, essential for isolating and purifying active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a compound such as Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, which serves as a building block in drug synthesis, achieving a high degree of purity and a consistent crystalline form is paramount. The solid-state properties of the final crystalline product, including its morphology and polymorphic form, can significantly influence downstream processing, formulation, and ultimately, the bioavailability and stability of the final drug product.[1][2][3]

This guide offers a detailed exploration of various crystallization techniques tailored for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, moving beyond a simple list of steps to explain the scientific rationale behind each procedural choice.

Physicochemical Properties and Solvent Selection

A successful crystallization process begins with an understanding of the compound's physicochemical properties and its solubility in various solvents. While specific data for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is not extensively published, we can infer its likely behavior from related thiazole derivatives. Thiazole derivatives often exhibit moderate polarity and are soluble in a range of organic solvents.[4][5][6]

Table 1: Predicted Solubility Characteristics and Recommended Solvents

Solvent ClassExamplesPredicted Solubility of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylateRationale for Use in Crystallization
Protic Solvents Ethanol, Methanol, IsopropanolGood to moderate solubility, likely increasing with temperature.Suitable for cooling crystallization. The polarity can be modulated by adding water as an anti-solvent.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileGood solubility.Useful as the "good" solvent in mixed-solvent systems and for slow evaporation.
Chlorinated Solvents Dichloromethane, ChloroformHigh solubility.Often used to dissolve the compound initially for layering techniques or as a component in solvent mixtures.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Low to moderate solubility.Can act as an anti-solvent ("poor" solvent) to induce precipitation.
Hydrocarbons Hexane, HeptaneVery low to insoluble.Excellent anti-solvents to be used in mixed-solvent systems or for vapor diffusion.

The principle of "like dissolves like" is a foundational concept in solvent selection. Given the presence of a phenylamino group, a thiazole ring, and a carboxylate ester, the molecule possesses both polar and non-polar characteristics. Therefore, a systematic screening of solvents from different classes is highly recommended to identify the optimal system for crystallization.

Crystallization Protocols

The following protocols are designed as robust starting points for the crystallization of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. It is crucial to note that optimization of these parameters will likely be necessary to achieve the desired crystal quality and yield.

Single-Solvent Recrystallization by Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[1]

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In a suitable flask, add the crude Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. Add a minimal amount of a chosen solvent (e.g., ethanol or isopropanol) and heat the mixture to the solvent's boiling point with gentle stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the desired compound.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.[8] Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point to remove any remaining solvent.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Compound in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath isolate Vacuum Filtration ice_bath->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry

Caption: Workflow for Single-Solvent Recrystallization.

Mixed-Solvent Recrystallization

This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.[9][10]

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or water) dropwise until the solution becomes persistently cloudy. This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes. The container can be moved to a cooler environment to improve yield.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a mixture of the two solvents (in the same ratio as the final solution) for washing the crystals.

G cluster_dissolution Dissolution cluster_supersaturation Induce Supersaturation cluster_crystallization Crystallization cluster_isolation Isolation dissolve_good Dissolve in 'Good' Solvent add_poor Add 'Poor' Solvent (Anti-Solvent) to Cloudiness dissolve_good->add_poor redissolve Re-dissolve with 'Good' Solvent add_poor->redissolve stand Allow to Stand Undisturbed redissolve->stand isolate_wash_dry Isolate, Wash, and Dry Crystals stand->isolate_wash_dry

Caption: Workflow for Mixed-Solvent Recrystallization.

Slow Evaporation

This technique is straightforward and often yields high-quality single crystals suitable for X-ray diffraction.[8][10]

Protocol 3: Slow Evaporation

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Evaporation Setup: Place the solution in a vial or beaker and cover it with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Crystallization: Leave the container in a vibration-free location for several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal growth.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Vapor Diffusion

Vapor diffusion is a gentle method that is also excellent for growing high-quality single crystals.[8]

Protocol 4: Vapor Diffusion

  • Setup: Place a small vial containing a solution of the compound in a "good" solvent inside a larger, sealed container (e.g., a beaker or jar). The larger container should contain a layer of the "poor" solvent (anti-solvent).

  • Diffusion: The "poor" solvent will slowly vaporize and diffuse into the solution containing the compound. This gradual change in the solvent composition will reduce the solubility of the compound, leading to slow crystallization.

  • Isolation: After a period of days to weeks, crystals will form in the inner vial. Isolate them by decanting the solvent and allowing them to air dry briefly.

Troubleshooting and Advanced Considerations

Table 2: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated; cooling is too rapid.Concentrate the solution by evaporating some solvent; cool the solution more slowly; introduce a seed crystal.
Oiling Out The compound's solubility is too high at the crystallization temperature; the solution is too concentrated.Use a more dilute solution; switch to a solvent in which the compound is less soluble; try a mixed-solvent system.
Formation of Small, Powdery Crystals Rapid cooling; excessive agitation.Allow the solution to cool more slowly without disturbance; reduce or eliminate stirring during the cooling phase.
Impure Crystals Incomplete initial dissolution; rapid crystallization trapping impurities.Ensure all soluble material is dissolved before cooling; consider a second recrystallization step.

For particularly challenging crystallizations, techniques such as sonocrystallization, where ultrasound is used to induce nucleation, or the use of a slurry method can be explored.[11]

Conclusion

The crystallization of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a critical step in ensuring its purity for subsequent use in pharmaceutical synthesis. By systematically applying the principles of solvent selection and the detailed protocols for single-solvent, mixed-solvent, slow evaporation, and vapor diffusion techniques, researchers can effectively purify this important intermediate. The key to successful crystallization lies in a methodical approach to solvent screening and the careful control of parameters such as temperature, cooling rate, and concentration.

References

  • WikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Syrris. (2024, October 22).
  • University of Colorado Boulder. Crystallization.
  • Benchchem.
  • Guide for crystalliz
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • ACS Publications. (2023, July 31).
  • Triclinic Labs.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26).
  • Synthesis New and Novel Aryl Thiazole Deriv
  • MDPI. (2024, November 21).
  • 4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE 126193-27-9 wiki.
  • PMC. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors.
  • Sigma-Aldrich. 2-Amino-5-(4-chloro-phenyl)-thiazole-4-carboxylic acid.
  • PubChem. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S.
  • ResearchGate. (2016, March 5). (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)
  • Methyl 2-(4-chlorophenyl)
  • PMC. Methyl 2-amino-4-(morpholin-4-yl)
  • Chemsrc. (2024, April 12). 4-METHYL-2-PHENYLAMINO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.
  • InvivoChem. 2-(2-Pyridyl)-4-methyl-thiazole-5-carboxylic acid.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Guidechem. Methyl 4-chloro-2-(1,2-thiazol-5-yl)
  • NextSDS. 2-(4-CHLOROPHENYLAMINO)
  • Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • ChemicalBook. (2026, March 21).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low or I'm obtaining no product. What are the likely causes and how can I troubleshoot this?

A: Low or non-existent yield in the Hantzsch thiazole synthesis, a common route for this compound, can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Purity and Quality of Starting Materials:

    • α-Haloester: The reactivity of your α-haloester, in this case, likely a derivative of methyl 2-chloro-3-oxobutanoate, is critical. These reagents can degrade over time, especially if not stored properly.[1] It is advisable to use a freshly opened bottle or to purify the reagent before use.

    • Phenylthiourea: The purity of phenylthiourea is equally important. Contaminants can lead to undesirable side reactions, consuming your starting materials and complicating purification.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch thiazole synthesis often requires heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. However, excessive heat can promote the formation of byproducts, so finding the optimal temperature is key.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. Conversely, excessively long reaction times can lead to product degradation or the formation of side products. It is crucial to monitor the reaction by TLC to determine the point of maximum product formation.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol or methanol are commonly used for this synthesis.[2] In some cases, a mixture of solvents or a higher-boiling point solvent might be necessary to achieve the desired reaction temperature.

  • Inefficient Work-up and Purification:

    • Product Precipitation: Upon completion, the reaction mixture is often poured into water or a basic solution to precipitate the crude product.[1] If the product is not precipitating, it may be due to its solubility in the reaction solvent. In such cases, partial removal of the solvent under reduced pressure before adding water can be beneficial.

    • Washing: The crude product should be thoroughly washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Cold ethanol is often effective for removing unreacted thiourea.[2]

    • Purification Method: If the crude product is still impure after washing, purification by column chromatography or recrystallization is necessary.[2] The choice of solvent system for both techniques is critical for achieving high purity.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge in organic synthesis. In the context of the Hantzsch thiazole synthesis, several side reactions can occur:

  • Formation of a Dimer of the α-Haloester: Under basic conditions, the α-haloester can undergo self-condensation. This can be minimized by adding the base slowly or by using a milder base.

  • Hydrolysis of the Ester Group: If the reaction is carried out in the presence of water and at elevated temperatures for an extended period, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This can be avoided by using anhydrous solvents and by minimizing the reaction time.

  • Formation of Isomeric Thiazoles: Depending on the specific starting materials and reaction conditions, it is possible to form isomeric thiazole products. Careful control of the reaction temperature and stoichiometry of the reactants can help to favor the formation of the desired isomer.

To minimize byproduct formation, it is essential to:

  • Use high-purity starting materials.

  • Carefully control the reaction temperature and time.

  • Use the appropriate solvent and base.

  • Monitor the reaction progress closely by TLC to stop the reaction at the optimal time.

Q3: My purified product shows impurities in the NMR spectrum. What are the potential sources of these impurities and how can I remove them?

A: Impurities in the final product can originate from various sources, including unreacted starting materials, byproducts, and residual solvent.

  • Unreacted Starting Materials: If the reaction did not go to completion, you may see signals corresponding to your starting materials in the NMR spectrum. This can be addressed by optimizing the reaction conditions to drive the reaction to completion or by more efficient purification.

  • Byproducts: As discussed in the previous question, various side reactions can lead to the formation of byproducts. If these byproducts have similar polarities to your desired product, they can be difficult to remove by column chromatography. In such cases, recrystallization from a different solvent system may be more effective.

  • Residual Solvent: Signals from the solvent used for purification (e.g., ethyl acetate, hexane, dichloromethane) are commonly observed in NMR spectra. These can usually be removed by drying the product under high vacuum for an extended period.

A thorough analysis of the NMR spectrum, including the integration of the peaks, can help to identify the nature and quantity of the impurities. This information will guide you in choosing the most appropriate purification strategy.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Q1: What is the general mechanism for the synthesis of this compound?

A: The synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate typically proceeds via the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloester with a thiourea derivative. The mechanism can be summarized in the following steps:

  • Nucleophilic attack: The sulfur atom of phenylthiourea acts as a nucleophile and attacks the carbon atom bearing the halogen in the α-haloester.

  • Cyclization: The nitrogen atom of the thiourea then attacks the carbonyl carbon of the ester, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

Q2: Are there alternative synthetic routes to this compound?

A: While the Hantzsch synthesis is the most common method, other routes for the synthesis of thiazole derivatives have been reported in the literature.[4] These may involve multi-component reactions or the use of different starting materials and catalysts. The choice of the synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield.

Q3: What analytical techniques are recommended for characterizing the final product?

A: A combination of analytical techniques should be used to confirm the identity and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl group of the ester and the N-H bond of the amino group.

  • Melting Point: A sharp melting point is an indicator of high purity.

Q4: What are the key safety precautions to consider during this synthesis?

A: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards associated with this synthesis may include:

  • α-Haloesters: These compounds can be lachrymatory (tear-inducing) and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times.

Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.

III. Experimental Workflow and Key Checkpoints

The following diagram illustrates a typical workflow for the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, highlighting critical steps and decision points.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start: Reagent Purity Check Reagents Mix Phenylthiourea & α-haloester in Solvent Start->Reagents Heat Heat Reaction Mixture Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temp Monitor->Cool Reaction Complete Precipitate Precipitate in Water/Base Cool->Precipitate Filter Filter Crude Product Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Purify Recrystallize or Column Chromatography Wash->Purify Analyze Characterize (NMR, MS, IR, MP) Purify->Analyze End End: Pure Product Analyze->End

Caption: A generalized workflow for the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

IV. Data Summary Table

ParameterRecommended Condition/ValueRationale
Starting Materials >98% PurityMinimizes side reactions and simplifies purification.[1]
Solvent Ethanol or MethanolGood solubility for reactants and facilitates reaction.[2]
Reaction Temperature RefluxOften required to achieve a reasonable reaction rate.[1]
Reaction Monitoring Thin Layer Chromatography (TLC)Allows for determination of reaction completion and detection of byproducts.
Work-up Precipitation in water/baseFacilitates isolation of the crude product.[1]
Purification Recrystallization or Column ChromatographyTo achieve high purity of the final product.[2]

V. References

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Retrieved from

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1269.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in DMSO

Welcome to the technical support guide for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. The methodologies described herein are grounded in established principles of medicinal chemistry and formulation science to ensure reliable and reproducible results.

Compound Profile: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

While specific experimental data for this exact molecule is not widely published, its structure allows us to infer key physicochemical properties that are critical for understanding its behavior in solution.

PropertyInferred CharacteristicRationale
Molecular Formula C₁₁H₉ClN₂O₂SBased on its chemical structure.
Molecular Weight ~284.72 g/mol Calculated from the molecular formula.
Physical State Likely a crystalline solidThe planar, aromatic structure and potential for intermolecular interactions favor a stable crystal lattice.
Aqueous Solubility PoorThe molecule possesses significant hydrophobic character due to the phenyl and chloro-thiazole rings, making it poorly soluble in water.[1]
Lipophilicity (LogP) Moderately HighThe presence of aromatic rings and a halogen atom suggests a preference for lipidic environments over aqueous ones.
Ionization Potential Weakly basicThe amino group on the thiazole ring may be weakly basic, but significant protonation under physiological pH is unlikely.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in 100% DMSO at room temperature resulted in a suspension. What are the immediate troubleshooting steps?

Answer: This is a common challenge with crystalline, lipophilic compounds. The energy required to break the crystal lattice and solvate the molecule is often higher than what can be achieved by simple mixing at ambient temperature.

Core Principle: Dissolution is a two-step process: (1) overcoming the compound's crystal lattice energy and (2) solvating the individual molecules by the solvent. Both steps are energy-dependent.

Recommended Actions:

  • Verify Compound Purity: Impurities can sometimes be less soluble and hinder the dissolution of the primary compound.

  • Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can significantly decrease its ability to solubilize nonpolar compounds.[2] Use a fresh, sealed bottle of anhydrous or low-water content DMSO.

  • Apply Gentle Heat: Warming the solution to 37°C can provide the necessary energy to break the crystal lattice.[3][4] A water bath is recommended for uniform heating. Avoid excessive temperatures that could lead to compound degradation.

  • Incorporate Mechanical Energy:

    • Vortexing: Vigorous vortexing for several minutes can help break apart solid aggregates.

    • Sonication: Using a bath sonicator for 10-30 minutes is a highly effective method.[3][5] The high-frequency sound waves create micro-cavitations that break up particles and facilitate dissolution.[2]

Q2: The compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I prevent it?

Answer: This phenomenon, often called "crashing out," occurs when a compound is transferred from a strong organic solvent (like DMSO) into an aqueous medium where its solubility is much lower.[6] The DMSO concentration is instantly diluted, and the water becomes the primary solvent, which cannot maintain the compound in solution.

Core Principle: The solubility of a hydrophobic compound is dramatically lower in aqueous solutions than in pure DMSO. The key is to manage the transition between solvents to avoid supersaturation and precipitation.

Recommended Actions:

  • Warm the Aqueous Buffer: Pre-warming your cell culture medium or assay buffer to 37°C can help keep the compound in solution upon addition.[7]

  • Modify the Addition Process: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the DMSO stock to a conical tube while gently swirling the warm buffer.[3] This promotes rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.

  • Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

  • Leverage Assay Components: If your assay medium contains serum (e.g., FBS), the proteins and lipids within the serum can act as carriers and help solubilize hydrophobic compounds.[7]

  • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution and add a larger volume to your assay buffer. This creates a more gradual dilution. However, be mindful of the final DMSO concentration in your assay, as it can impact biological systems.[8] It is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced artifacts.[3]

Q3: I need to use a co-solvent because heating and sonication are insufficient. Which co-solvents are compatible with DMSO and biological assays?

Answer: When DMSO alone is not enough, a co-solvent system can be highly effective. Co-solvents work by reducing the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.

Core Principle: Co-solvents are water-miscible organic solvents that, when combined with DMSO and water, create a microenvironment that enhances the solubility of poorly soluble drugs.[6]

Recommended Co-solvents:

Co-solventProperties & Considerations
PEG 300/400 Polyethylene glycols are commonly used in drug formulations. They are generally well-tolerated in cell-based assays at low concentrations. A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]
NMP N-methyl-2-pyrrolidone is a powerful solvent but can have higher cellular toxicity. Its use should be carefully validated with appropriate vehicle controls.
Ethanol While a viable option, ethanol can be more volatile and may have more pronounced effects on cell membranes and protein conformation compared to other co-solvents.
Q4: What are the best practices for preparing and storing my DMSO stock solutions to ensure stability and prevent future solubility issues?

Answer: Proper handling and storage are critical for maintaining the integrity of your compound stocks and ensuring experimental reproducibility.

Recommended Practices:

  • Aliquot for Use: Once the compound is fully dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes in glass vials.[3] This minimizes the number of freeze-thaw cycles, which can promote precipitation.[2]

  • Store Appropriately: Store the aliquots at -20°C or -80°C. For the majority of small molecules, stock solutions in DMSO are stable at -20°C for up to 3 months.[4]

  • Protect from Moisture: Use vials with tight-fitting caps. Before opening a frozen vial, allow it to equilibrate to room temperature completely to prevent atmospheric water from condensing into the cold DMSO.

  • Re-dissolve Before Use: Even with proper storage, some compounds may partially precipitate. Before each use, warm the vial to 37°C and vortex or sonicate briefly to ensure the compound is fully re-dissolved.[4]

Visual Workflows & Diagrams

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in 100% Anhydrous DMSO check_dissolved Is the compound fully dissolved? start->check_dissolved heat_sonicate Action: Warm to 37°C and/or Sonicate for 15-30 min check_dissolved->heat_sonicate No dilute Dilute into Aqueous Buffer check_dissolved->dilute Yes check_dissolved2 Is it dissolved now? heat_sonicate->check_dissolved2 use_cosolvent Advanced: Prepare stock in a DMSO/Co-solvent system (e.g., PEG 400) check_dissolved2->use_cosolvent No check_dissolved2->dilute Yes use_cosolvent->dilute check_precipitate Did it precipitate? dilute->check_precipitate success Success: Solution is ready for assay. Maintain final DMSO <0.3% check_precipitate->success No troubleshoot_dilution Action: Pre-warm buffer, add stock slowly while swirling, reduce final concentration. check_precipitate->troubleshoot_dilution Yes troubleshoot_dilution->dilute

Caption: A decision tree for troubleshooting common solubility issues.

Stock_Preparation_Workflow cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Assay Solution Preparation weigh 1. Weigh Compound in glass vial add_dmso 2. Add Anhydrous DMSO to desired concentration weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Heat, Sonicate) add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw aliquot & warm to 37°C. Ensure full re-dissolution. add_stock 8. Slowly add stock to buffer while swirling thaw->add_stock warm_buffer 7. Warm aqueous assay buffer to 37°C warm_buffer->add_stock final_mix 9. Mix gently and use in assay immediately add_stock->final_mix

Caption: Standard workflow for stock and final assay solution preparation.

Detailed Experimental Protocols

Protocol 1: Standard Solubilization using Heat and Sonication

This protocol is the first-line approach for dissolving your compound in DMSO.

  • Preparation: Weigh the desired amount of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate into a sterile, clear glass vial.

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Heating & Sonication: Place the vial in a water bath sonicator pre-heated to 37°C. Sonicate for 15-30 minutes.[3]

  • Visual Inspection: After sonication, remove the vial and visually inspect against a light source. If any particulates remain, repeat the vortexing and sonication steps.

  • Storage: Once fully dissolved, proceed with aliquoting and storage as described in the FAQs.

Protocol 2: Kinetic Solubility Assessment

This protocol helps determine the practical solubility limit of your compound when diluted from a DMSO stock into an aqueous buffer, mimicking assay conditions.

  • Prepare Stock Solutions: In a 96-well plate, prepare serial dilutions of your concentrated DMSO stock solution with DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

  • Prepare Assay Buffer Plate: In a separate 96-well UV-transparent plate, add 198 µL of your chosen aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Dilution Step: Add 2 µL of each DMSO stock dilution to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at room temperature (or your assay temperature) for 1-2 hours to allow the solution to equilibrate. Precipitation may occur during this time.

  • Measurement: Measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance/scattering compared to a DMSO-only control indicates precipitation. The highest concentration that does not show a significant increase is considered the kinetic solubility limit under these conditions.[10]

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Delivery. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Charlier, C., & D’Amico, E. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • Abu-Serie, M. M., & El-Fakharany, E. M. (2017). Investigation in W/O developed microemulsions with DMSO as a cosurfactant. ResearchGate. [Link]

  • Cheng, X., & Hochlowski, J. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2019). PMC. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. [Link]

  • Charlier, C., & D’Amico, E. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? (2017). ResearchGate. [Link]

  • How can i reduce the surface tension of DMSO in order to obtain thin films? (2016). ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. (2018). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate .

This molecule is a highly functionalized heterocycle. The interplay between the weakly basic thiazole ring, the hydrogen-bonding phenylamino group, the deactivating 4-chloro substituent, and the base-sensitive 5-methyl carboxylate creates specific purification challenges. This guide dissects the causality behind common byproduct formation and provides self-validating protocols to achieve >99% purity.

Visual Workflow: Synthesis & Byproduct Pathways

The diagram below illustrates the standard chlorination/cyclization pathway and the mechanistic divergence that leads to the three most common impurities encountered during this synthesis.

G SM Precursors: Oxo-thiazole Intermediate or Phenylthiourea Reaction Chlorination / Cyclization (e.g., POCl3, Heat) SM->Reaction Target Target Molecule: Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate Reaction->Target Main Pathway BP1 Byproduct 1: Over-chlorinated (Phenyl ring chlorination) Reaction->BP1 Excess Reagent BP2 Byproduct 2: Hydrolyzed (Thiazole-5-carboxylic acid) Reaction->BP2 Harsh Workup BP3 Byproduct 3: Unreacted Starting Material Reaction->BP3 Incomplete Rxn Purif1 RP-HPLC (Gradient Elution) BP1->Purif1 Purif2 Acid-Base Extraction (pH Control) BP2->Purif2 Purif3 Recrystallization (Toluene/Heptane) BP3->Purif3 Purif1->Target Purified Purif2->Target Purified Purif3->Target Purified

Synthesis and purification workflow for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Physicochemical Profiling

To rationally design a purification strategy, we must first compare the quantitative physicochemical properties of the target against its primary byproducts.

CompoundRelative PolarityEstimated pKaKey Impurity CharacteristicRecommended Removal Strategy
Target: Methyl Ester Medium~4.5 (NH)N/A (Target)N/A
Over-chlorinated Byproduct Low (Highly Lipophilic)~4.0 (NH)+34 Da (M+34), shifts to higher RTRP-HPLC (Gradient Elution)
Hydrolyzed Byproduct High~3.0 (COOH)-14 Da (Loss of CH3), highly polarAcid-Base Liquid Extraction
Unreacted Precursors Medium-HighVariableCo-elutes on Normal Phase SilicaRecrystallization (Toluene/Alkanes)

Troubleshooting & FAQs

Q: During the chlorination step, LC-MS indicates a co-eluting impurity with an M+34 Da mass shift. Why is this forming, and how do I resolve it? Causality: The phenylamino group is a strong electron-donating moiety. Its nitrogen lone pair donates electron density into the phenyl ring, activating it toward electrophilic aromatic substitution (specifically at the ortho and para positions). If excess chlorinating agent (e.g., POCl 3​ ) is used, or if the reaction temperature exceeds optimal limits, the phenyl ring undergoes over-chlorination. Solution: Normal phase chromatography often fails here due to the structural similarity of the molecules. You must transition to Reverse Phase HPLC (RP-HPLC). The added chlorine atom significantly increases the lipophilicity (LogP) of the byproduct, allowing for baseline resolution using a shallow acetonitrile gradient.

Q: My isolated yield drops significantly after aqueous workup, and I am recovering a highly polar, water-soluble byproduct. What is the mechanism of this loss? Causality: The target molecule contains a methyl ester at the 5-position. The thiazole ring, especially when substituted with a highly electronegative 4-chloro group, acts as a strong electron-withdrawing scaffold. This severely depletes electron density at the ester carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. During basic aqueous workup, base-catalyzed hydrolysis rapidly converts the target ester into 4-chloro-2-(phenylamino)thiazole-5-carboxylic acid . Solution: Implement a strictly pH-controlled acid-base extraction. Quench the reaction with mild bases (e.g., NaHCO 3​ ) rather than NaOH, and maintain the internal temperature below 10°C during the quench.

Q: The final product is contaminated with unreacted starting material (e.g., phenylthiourea) that streaks heavily on silica gel. How can I achieve >99% purity for biological assays? Causality: Aminothiazoles and their thiourea precursors are highly polar and prone to extensive hydrogen bonding, causing severe tailing, degradation, and co-elution on acidic normal-phase silica . Solution: Exploit differential solubility profiles via recrystallization. The target methyl ester has excellent solubility in hot aromatic solvents (toluene) but poor solubility in aliphatic hydrocarbons (heptane), whereas the polar precursors exhibit entirely different crystallization kinetics.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Carboxylic Acid Byproduct)

This protocol separates the base-sensitive target ester from the hydrolyzed carboxylic acid byproduct.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude.

  • Mild Quench: Wash the organic layer with an equal volume of cold (4°C) 5% aqueous NaHCO 3​ . Do not use NaOH or KOH.

  • Phase Separation: Vigorously shake and vent. Allow the layers to separate. The carboxylic acid byproduct deprotonates (forming a sodium salt) and partitions entirely into the aqueous layer.

  • Organic Recovery: Isolate the top organic layer containing the target methyl ester. Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Step: To confirm successful separation, acidify the isolated aqueous bicarbonate layer to pH ~2 using 1M HCl. The immediate precipitation of a white solid confirms the presence and successful removal of the carboxylic acid byproduct.

Protocol B: Recrystallization (Removal of Unreacted Precursors)

This protocol utilizes anti-solvent precipitation to remove polar precursors.

  • Dissolution: Dissolve the concentrated organic residue from Protocol A in a minimum volume of hot Toluene (approx. 80°C) until the solution is completely clear.

  • Anti-Solvent Addition: Slowly add Heptane (a C5-C8 alkane) dropwise while maintaining stirring and heat, until the solution becomes slightly turbid (the cloud point).

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 2 hours. Then, transfer to a 4°C refrigerator for an additional 4 hours.

  • Filtration: Filter the resulting crystals through a Büchner funnel and wash with ice-cold Heptane.

  • Self-Validation Step: The success of this recrystallization is visually self-validating; the target methyl ester forms distinct crystalline needles. If the unreacted thiourea/oxo-thiazole precursors are present, they will either remain dissolved in the mother liquor or crash out as an amorphous powder if the cooling rate was too rapid.

Protocol C: RP-HPLC (Removal of Over-chlorinated Byproducts)

Use this method for final polishing if LC-MS indicates M+34 contamination.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: HPLC-grade Acetonitrile (ACN).

  • Gradient Method: Run a shallow gradient from 40% B to 80% B over 20 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. The target molecule will elute first. The over-chlorinated byproduct will elute 3–5 minutes later due to its higher partition coefficient.

  • Self-Validation Step: Inject a spiked sample containing both the purified target and the crude mixture. The over-chlorinated byproduct's identity is confirmed if the delayed peak exhibits an M+34 m/z ratio via LC-MS, correlating directly with the increased lipophilicity of the added chlorine atom.

References

  • Cai, W.-X., Liu, A., Li, Z.-M., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI Applied Sciences.[Link]

  • Goetz, N., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Kinoshita, T., & Kouno, M. (1995). Process of producing 2-aminothiazole.
Optimization

Troubleshooting HPLC separation peaks for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Welcome to the advanced technical support center. Analyzing complex heterocyclic compounds like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center. Analyzing complex heterocyclic compounds like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate presents unique chromatographic challenges. This molecule features a lipophilic chloro-thiazole core, a hydrolytically sensitive methyl ester, and a secondary phenylamine that is highly prone to secondary interactions.

This guide provides field-proven, mechanistically grounded solutions to ensure robust, reproducible separations. Rather than just listing fixes, we focus on the causality behind experimental choices to help you build self-validating analytical workflows.

Diagnostic Workflow

G Start HPLC Peak Issue Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting / Doubling Start->Splitting Broadening Broad Peaks / Low Efficiency Start->Broadening Silanol Silanol Interaction? (Phenylamine group) Tailing->Silanol Solvent Sample Solvent Too Strong? Splitting->Solvent Void Column Void / Frit Blockage? Broadening->Void FixTail Lower pH to < 3.0 or use TEA additive Silanol->FixTail Yes Solvent->Void No FixSolv Dissolve sample in Mobile Phase Solvent->FixSolv Yes FixVoid Reverse flush or replace column Void->FixVoid Yes

Fig 1: Diagnostic workflow for resolving HPLC peak tailing, splitting, and broadening issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate peak exhibiting severe tailing (Asymmetry > 1.5)? A: Peak tailing in this specific molecule is almost exclusively driven by the secondary phenylamine group. In reversed-phase HPLC, retention should ideally be governed by purely hydrophobic interactions. However, basic amine groups can engage in secondary ion-exchange interactions with ionized residual silanols (SiO⁻) on the silica stationary phase[1]. Because silanols typically have a pKa between 3.5 and 4.5, running a mobile phase at neutral pH leaves them fully ionized, acting as an ion-exchange trap for your analyte[2].

  • The Fix: Lower the mobile phase pH to ≤ 3.0 using an acidic modifier (e.g., 0.1% Formic acid or Trifluoroacetic acid). This ensures full protonation of the silanols (SiOH), neutralizing their charge and effectively shutting down the secondary retention mechanism[1].

Q2: I am observing peak splitting (double peaks) for this compound. Is it tautomerizing or degrading on-column? A: While 2-aminothiazoles can exhibit tautomerism, peak splitting (or "shouldering") across all peaks in a chromatogram is rarely a chemical phenomenon; it is typically a physical fluid dynamics issue. The two most common culprits are sample solvent incompatibility and physical column bed deformation[3]. If the sample is dissolved in a solvent with a higher elution strength (e.g., 100% Acetonitrile) than the mobile phase, the analyte travels rapidly through the center of the column before mixing properly, causing the band to split[3]. Alternatively, a clogged inlet frit or a void volume at the column head will physically divide the sample band as it enters the stationary phase[4].

  • The Fix: Always attempt to dissolve your sample in the initial mobile phase composition[3]. If the problem persists, perform a void-check validation (see Protocol 2 below).

Q3: How do I prevent retention time drift and protect the methyl ester group during the run? A: The methyl carboxylate group at the 5-position is susceptible to hydrolysis, particularly at elevated temperatures and extreme pH levels. If the ester hydrolyzes on-column, you will observe a new, more polar degradant peak (the corresponding carboxylic acid) eluting earlier, and your main peak area will decrease. Furthermore, inadequate buffering can cause the ionization state of the thiazole/amine to fluctuate, leading to shifting retention times[2].

  • The Fix: Operate within a "safe" pH window of 2.5 to 6.0. Use a robust buffer system (e.g., 10–25 mM ammonium formate) to lock the pH and ionic strength, ensuring consistent retention and suppressing silanol ionization without hydrolyzing the ester[2].

Quantitative Troubleshooting Matrix

Use the following table to benchmark your experimental parameters against the optimal conditions for this specific thiazole derivative.

ParameterTarget RangeMechanistic Effect on AnalyteSymptom of Deviation
Mobile Phase pH 2.5 – 3.0Protonates residual silanols; stabilizes the methyl ester.pH > 6: Peak tailing (silanol interaction).pH > 8: Ester hydrolysis degradant peaks.
Buffer Concentration 10 – 25 mMMaintains constant ionization state of the phenylamine.Retention time drift; poor peak shape[2].
Injection Solvent Match Mobile PhasePrevents premature analyte migration at the column head.Peak splitting; fronting; broad peaks[3].
Column Temp 25°C – 35°COptimizes mass transfer without accelerating degradation.> 40°C at low pH: Potential on-column ester cleavage.
Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. The following protocols include built-in validation steps to confirm causality before proceeding.

Protocol 1: Self-Validating Mobile Phase Optimization for Basic Thiazoles

Objective: Isolate chemical tailing from physical column degradation.

  • Baseline Assessment: Inject a neutral, non-ionizable marker (e.g., uracil or toluene) alongside your Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate sample.

    • Validation Check: If the neutral marker tails, the issue is physical (e.g., column void). If only the thiazole tails, the issue is chemical (silanol interaction).

  • pH Adjustment: Prepare Mobile Phase A with 0.1% TFA (pH ~2.0) to protonate silanols.

    • Validation Check: Monitor the asymmetry factor (As). A successful adjustment will yield an As < 1.2 for the thiazole peak.

  • Buffer Capacity Lock: If MS compatibility is required, replace TFA with 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. Run 5 consecutive injections.

    • Validation Check: Retention time %RSD should be < 0.5%, confirming the ionization state is successfully locked.

Protocol 2: Column Void Diagnostic and Remediation Workflow

Objective: Identify and resolve peak splitting caused by fluid dynamics or frit blockage.

  • Solvent Mismatch Elimination: Evaporate your current sample and reconstitute it entirely in 100% Mobile Phase A. Inject 5 µL.

    • Validation Check: If peak splitting disappears, the root cause was solvent mismatch. If it persists, proceed to Step 2.

  • Frit Backflush: Disconnect the column from the detector to prevent contamination of the flow cell. Reverse the column flow direction. Flush with 100% strong solvent (e.g., Acetonitrile or Methanol) at 50% of your normal flow rate for 15 column volumes[4].

    • Validation Check: Reconnect the column in its normal orientation and inject the sample. If peak shape is restored, a clogged frit was the issue. If the peak remains split, a permanent column void has formed, and the column must be replaced.

References
  • Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide , The Analytical Scientist (Merck Millipore). 4

  • HPLC Troubleshooting Guide , Sigma-Aldrich. 3

  • Peak Tailing in HPLC , Element Lab Solutions. 1

  • HPLC Troubleshooting Guide , ACE HPLC. 2

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Welcome to the technical support center for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing the recommended best practices, you can minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Q1: What are the primary chemical groups on this molecule that are susceptible to degradation?

A1: The two primary functional groups of concern are the methyl ester at the 5-position of the thiazole ring and the thiazole ring itself, particularly due to its substituents. The ester group is susceptible to hydrolysis, while the substituted thiazole ring can be sensitive to light and oxidative conditions.

Q2: What are the visible signs of degradation in a solid sample of this compound?

A2: Visual indicators of degradation for a solid sample can include a change in color (e.g., from off-white or pale yellow to a darker yellow or brown), a change in texture, or the appearance of a distinct odor. However, significant degradation can occur before any visible signs are apparent.

Q3: How can I analytically detect degradation in my sample?

A3: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] In an HPLC chromatogram, degradation will typically manifest as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. LC-MS can be used to identify the mass of these impurities, providing clues to their structure. NMR can provide detailed structural information of the degradation products if they are present in sufficient quantities.

Q4: What are the likely degradation products of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate?

A4: Based on the structure, the most probable degradation products are:

  • 4-chloro-2-(phenylamino)thiazole-5-carboxylic acid: Formed via the hydrolysis of the methyl ester.[5][6][7]

  • Products of thiazole ring cleavage: These can result from photo-oxidation or other oxidative processes. The exact structures can be complex and varied.[1][8]

Potential Degradation Pathways

Understanding the potential chemical transformations that Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate can undergo is crucial for designing effective storage strategies. The following diagram illustrates the two primary degradation pathways.

Potential Degradation Pathways Parent Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Hydrolysis_Product 4-chloro-2-(phenylamino)thiazole-5-carboxylic acid + Methanol Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Photo_Oxidation_Products Complex Ring-Opened Products Parent->Photo_Oxidation_Products Photo-oxidation (Light, O₂)

Caption: Key degradation routes for the target compound.

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues related to the degradation of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Change in sample color (e.g., darkening) Exposure to light (photodegradation) or oxygen (oxidation).Store the compound in an amber vial, protected from light. Consider storage under an inert atmosphere (e.g., nitrogen or argon).
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation due to improper storage conditions (e.g., exposure to moisture, light, or reactive solvents).Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place. For solutions, use high-purity, degassed solvents.
Decreased potency or inconsistent biological activity Degradation of the active compound, leading to a lower effective concentration.Re-analyze the purity of the compound before use. If degradation is confirmed, use a fresh, properly stored batch.
Poor solubility compared to a fresh batch Formation of less soluble degradation products.Purify the compound if possible (e.g., by recrystallization or chromatography). Otherwise, use a new, pure batch.
Inconsistent results when using DMSO stock solutions Some 2-aminothiazole derivatives have been shown to be unstable in DMSO at room temperature.[9]Prepare fresh DMSO stock solutions before each experiment. For short-term storage, keep stock solutions at -20°C.[9][10]

Best Practices for Storage and Handling

Adherence to the following protocols will significantly enhance the stability of your Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate samples.

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Light Protect from lightThe thiazole ring system can be susceptible to photodegradation, especially with aryl substituents.[1] Use amber vials or wrap containers in aluminum foil.[11]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[12]
Container Tightly sealed, chemically resistant glass vialsPrevents exposure to air and moisture. Glass is generally inert and will not react with the compound.
Experimental Workflow for Handling

The following workflow diagram outlines the best practices for handling the compound to minimize degradation during experimental use.

Recommended Handling Workflow Start Start: Retrieve from Storage (2-8°C) Equilibrate Equilibrate to Room Temperature in a Desiccator Start->Equilibrate Weigh Weigh the required amount quickly Equilibrate->Weigh Dissolve Dissolve in a high-purity, dry, and degassed solvent Weigh->Dissolve Store_Remaining Store remaining solid under inert gas and refrigerate Weigh->Store_Remaining If solid remains Use Use immediately in the experiment Dissolve->Use Store_Solution Store solution (if necessary) at -20°C in the dark Dissolve->Store_Solution If solution is to be stored End End Use->End Store_Remaining->End Store_Solution->End

Caption: Step-by-step handling procedure.

Step-by-Step Protocols

Protocol 1: Handling Solid Compound

  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere (Optional but Recommended): If available, perform all manipulations within a glovebox or under a gentle stream of an inert gas like argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the compound and tightly reseal the container immediately. Minimize the time the container is open to the atmosphere.

  • Storage of Unused Portion: Purge the headspace of the container with an inert gas before resealing. Store the container in a refrigerator (2-8°C), protected from light.

Protocol 2: Preparation and Storage of Stock Solutions

  • Solvent Selection: Use high-purity, anhydrous solvents. If using solvents like DMSO or DMF, it is advisable to use a fresh, unopened bottle or a properly stored one to minimize water content.

  • Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen.[11]

  • Dissolution: Dissolve the weighed compound in the degassed solvent.

  • Short-Term Storage: If a stock solution needs to be stored, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these vials at -20°C or below, protected from light. For 2-aminothiazole derivatives in DMSO, storage at -20°C has been shown to minimize decomposition.[9]

By implementing these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your research with Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

References

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Ester hydrolysis. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. (2011, July 27). Journal of the American Chemical Society. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PMC. [Link]

  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Applied Science and Engineering. [Link]

  • Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles. (2019, October 29). Journal of the American Chemical Society. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). PMC. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016, February 8). ResearchGate. [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (2025, December 18). ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). PMC. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. (2023, March 20). RSC Publishing. [Link]

  • Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. (n.d.). ResearchGate. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (n.d.). PMC. [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. [Link]

  • Safe Handling and Storage of Chlorine. (n.d.). rls human care. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. (2021, December 30). MDPI. [Link]

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Optimization

Technical Support Center: Optimizing the Purity of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Welcome to the technical support center for the synthesis and purification of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the extraction and purification of this key synthetic intermediate. Our focus is on practical, field-proven insights to help you reduce impurities and enhance the quality of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: After extraction, my crude product shows low purity by HPLC analysis, with several unexpected peaks. What are the likely impurities and how can I minimize them?

A1: Low purity in the crude extract of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate often points to issues with the preceding synthetic steps, typically a variation of the Hantzsch thiazole synthesis, or degradation during workup. The primary culprits are usually unreacted starting materials, side-products from the cyclization reaction, or subsequent degradation.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in a typical synthesis, these could be a substituted α-haloacetoacetate and a phenylthiourea derivative. The presence of these indicates an incomplete reaction.

  • Over-alkylation or Di-substitution Products: The reactive α-haloketone can sometimes react with the product or other nucleophiles present in the reaction mixture, leading to more complex structures.

  • Hydrolysis Products: The ester group of the target molecule can be susceptible to hydrolysis, especially if the workup involves harsh acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Oxidation Products: The thiazole ring and the phenylamino group can be susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at elevated temperatures.[1]

Strategies for Minimizing Impurities:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).[2] Adjusting the temperature, reaction time, and stoichiometry of reactants can significantly improve conversion and reduce unreacted starting materials.

  • Control of Workup pH: During the extraction process, carefully control the pH. Extremes in pH can lead to the hydrolysis of the ester functional group. It is advisable to use a mild base, such as sodium bicarbonate, for neutralization.

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.

Visualizing the Impurity Landscape:

The following diagram illustrates potential impurity formation pathways during a typical Hantzsch synthesis of a 2-aminothiazole derivative.

Caption: Potential pathways for impurity formation.

Q2: My product "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

A2: "Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

Causality and Solutions:

Possible Cause Explanation Solution
Inappropriate Solvent Choice If the compound's melting point is below the solvent's boiling point, it will melt before it dissolves and separate as an oil upon cooling.Select a solvent with a lower boiling point in which the compound is still soluble when hot and insoluble when cold. For 2-amino-thiazole-5-carboxylic-acid derivatives, solvent mixtures like ethanol/water or THF/hexane can be effective.[1]
Rapid Cooling Cooling the solution too quickly can cause the compound to come out of solution faster than crystals can form, resulting in an amorphous oil.[1]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help slow the cooling process.
Presence of Impurities Impurities can lower the melting point of your compound and interfere with the formation of a crystal lattice, promoting oiling.If possible, perform a preliminary purification step, such as a wash with a solvent that selectively removes the impurity, or use activated charcoal to remove colored impurities.[1]

Q3: I am having trouble finding a suitable solvent system for column chromatography to separate my target compound from a closely-related impurity. What is a good starting point?

A3: For the purification of thiazole derivatives, a combination of a non-polar and a polar solvent is typically used for silica gel column chromatography. A good starting point for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate would be a mixture of hexane and ethyl acetate.

Experimental Protocol for Solvent System Screening:

  • Prepare a stock solution of your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a series of solvent systems with varying polarity. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Identify the optimal solvent system that provides good separation (a significant difference in Rf values) between your target compound and the impurity. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for effective column separation.

Caption: General workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to confirm the purity of my final product?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.[3] For definitive identification of impurities, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[4]

Recommended HPLC-UV Method Parameters (Starting Point):

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40 °C
UV Detection Wavelength Determined by UV scan of the pure compound (typically around 280-320 nm for such structures)

Q2: Can I use recrystallization as the sole method of purification?

A2: Recrystallization can be a very effective purification method if the impurities have significantly different solubilities in the chosen solvent system compared to your target compound. For high-purity requirements, it is often used as a final purification step after initial purification by column chromatography. A patent for a related compound suggests a recrystallization from a mixture of THF and hexane.[5]

Q3: How can the quality of my starting materials affect the purity of the final product?

A3: The purity of your starting materials is critical. Impurities in the α-haloacetoacetate or the phenylthiourea can be carried through the reaction and may be difficult to remove from the final product. It is highly recommended to use high-purity starting materials or to purify them before use. α-haloketones, in particular, can be unstable and should be used when fresh or purified immediately before the reaction.[2]

Q4: What are the key safety precautions I should take when working with the reagents for this synthesis?

A4: The synthesis of thiazoles often involves hazardous reagents. Always consult the Safety Data Sheet (SDS) for each chemical before use. Key hazards to be aware of include:

  • α-Haloacetoacetates: These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiourea and its derivatives: These can be toxic if ingested or absorbed through the skin.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

References

Sources

Troubleshooting

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate stability at room temperature

Technical Support Center: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Introduction: Understanding the Stability of Your Thiazole Derivative Welcome to the technical support guide for Methyl 4-chloro-2-(phenylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Introduction: Understanding the Stability of Your Thiazole Derivative

Welcome to the technical support guide for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. As researchers and drug development professionals, the integrity of your starting materials and intermediates is paramount to the success and reproducibility of your experiments. This guide provides an in-depth analysis of the stability of this specific substituted thiazole at room temperature, offering field-proven insights, troubleshooting protocols, and answers to frequently encountered questions.

The structure of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate incorporates several functional groups that can influence its stability: a thiazole core, a methyl ester, a chloro substituent, and a phenylamino group. Thiazole rings are generally aromatic and possess good thermal stability, but their reactivity and stability can be significantly altered by the attached functional groups.[1][2] This document will deconstruct the potential liabilities of this molecule and provide actionable protocols to ensure its integrity in your laboratory.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

Q1: What are the primary chemical stability concerns for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate at room temperature?

A1: The primary stability concerns arise from three key functional groups:

  • Methyl Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis, especially in the presence of moisture, acid, or base, which would yield the corresponding carboxylic acid.[3][4] While methyl esters are generally more prone to hydrolysis than ethyl or bulkier esters, the reaction is typically slow at neutral pH and room temperature in the absence of enzymatic activity.[3][5]

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl ring substituents, can be susceptible to photodegradation upon exposure to visible or UV light.[6][7] This process can involve complex pathways, including reaction with singlet oxygen, potentially leading to ring cleavage or modification.[6]

  • Oxidation: The electron-rich phenylamino group and the thiazole ring itself can be susceptible to oxidation, especially with prolonged exposure to air (oxygen). This can be accelerated by the presence of trace metal ions.

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: Based on the stability profile of similar chlorinated thiazole derivatives and general best practices, we recommend the following:

  • Long-Term Storage (Months to Years): For maximum stability, store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] This minimizes moisture exposure, slows kinetic degradation processes, and prevents oxidation.

  • Short-Term Storage (Days to Weeks): Storage at 2-8°C (refrigerated) in a desiccated, dark environment is acceptable for routine lab use.[9] Avoid repeated freeze-thaw cycles if the compound is stored at -20°C.

  • Benchtop Use (Hours): While the compound may be stable for short periods on the benchtop, it is crucial to protect it from direct light and high humidity.

Q3: My solid sample has developed a slight discoloration (e.g., yellowing or browning) over time. What is the likely cause?

A3: Discoloration is often the first visual indicator of degradation. The most probable causes are:

  • Minor Oxidation: Trace oxidation of the phenylamino group or the thiazole ring can form highly colored impurities.

  • Photodegradation: If the sample was exposed to light, even ambient lab light over a long period, photo-induced degradation products may have formed.[6] It is strongly recommended to re-analyze the purity of the material via HPLC or LC-MS before use.

Q4: Which solvents are best for dissolving and temporarily storing this compound?

A4: For analytical purposes and reaction setups, aprotic solvents are generally preferred to minimize the risk of hydrolysis.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).

  • Use with Caution: Protic solvents like methanol or ethanol can be used, but be aware that they may participate in transesterification or slowly contribute to hydrolysis over extended periods, especially if water is present. Solutions in protic solvents should be used fresh.

  • Avoid: Aqueous solutions, particularly those with acidic or basic pH, should be avoided for storage as they will promote ester hydrolysis.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or appearance of unknown byproducts. Degradation of the starting material prior to the reaction.1. Verify Purity: Always check the purity of the compound by HPLC or LC-MS before use, especially for a new bottle or a lot that has been stored for an extended period. 2. Improve Storage: Implement the recommended storage conditions (See FAQ Q2). Store under an inert atmosphere and protect from light.
Precipitate forms in a stock solution (e.g., in DMSO) upon storage. 1. Limited Solubility: The compound may have limited long-term solubility at the storage temperature (e.g., room temp or 4°C). 2. Degradation: The precipitate could be a less soluble degradation product, such as the hydrolyzed carboxylic acid.1. Confirm Identity: Isolate the precipitate (if possible) and analyze it to determine if it is the parent compound or a degradant. 2. Prepare Fresh Solutions: Prepare stock solutions fresh before each experiment. If storage is necessary, consider storing smaller, single-use aliquots at -20°C or -80°C.
LC-MS analysis shows a peak with a mass corresponding to the hydrolyzed carboxylic acid. Ester hydrolysis has occurred due to exposure to water, acid, or base.1. Use Anhydrous Solvents: Ensure all solvents used for dissolution and reactions are of high purity and anhydrous. 2. Control pH: Avoid acidic or basic conditions during workup and storage unless chemically necessary. Buffer solutions if required.

Section 3: Experimental Protocols for Stability Assessment

To provide a self-validating system for your research, we provide the following detailed protocols to assess the stability of your specific batch of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Protocol 1: Baseline Purity and Short-Term Stability Assessment via HPLC

This protocol establishes the initial purity and evaluates stability under typical benchtop conditions.

Methodology:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 in ACN to prepare a 100 µg/mL working solution.

  • Initial Analysis (T=0): Immediately inject the working solution onto a C18 HPLC column.

  • Room Temperature Incubation: Store the working solution in a capped amber HPLC vial on the lab bench, protected from direct sunlight.

  • Time-Point Analysis: Inject the solution again at T=4, 8, and 24 hours.

  • Data Analysis: Calculate the percent purity at each time point using the peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Table 1: Example HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation (Stress Testing) Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.

Methodology:

  • Sample Preparation: Prepare separate 100 µg/mL solutions of the compound in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Photolytic Stress: ACN solution in a clear vial exposed to a photostability chamber or direct sunlight.

    • Thermal Stress: Solid compound heated to 60°C.

  • Incubation: Incubate all samples for 24 hours. For acid/base/oxidative conditions, maintain a parallel sample at room temperature and another at 60°C.

  • Analysis:

    • For liquid samples, neutralize the acid/base samples before injection.

    • For the thermally stressed solid, dissolve in ACN to 100 µg/mL.

    • Analyze all samples by HPLC-MS to identify the parent compound and any major degradation products.

Section 4: Visualizing Stability & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary molecular points of failure for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate under stress conditions.

G Parent Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate Hydrolysis Carboxylic Acid Degradant Parent->Hydrolysis H₂O (Acid/Base) PhotoOx Photo-oxidized Products (e.g., Ring Cleavage) Parent->PhotoOx Light (hν) + O₂ Oxidation Oxidized Phenylamino/Thiazole (e.g., N-oxide) Parent->Oxidation Air (O₂) Trace Metals

Caption: Potential degradation routes for the target compound.

Forced Degradation Experimental Workflow

This workflow provides a visual guide to executing the stress testing protocol.

G cluster_prep Sample Preparation cluster_stress Stress Incubation (24h) cluster_analysis Analysis start Weigh Compound sol Prepare Solutions (Acid, Base, Oxidant, ACN) start->sol acid Acidic (RT & 60°C) base Basic (RT & 60°C) oxid Oxidative (RT) photo Photolytic neut Neutralize Samples acid->neut base->neut hplc Analyze via HPLC-MS oxid->hplc photo->hplc neut->hplc data Identify Degradants & Assess Stability hplc->data

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

This guide provides a comprehensive framework for the biological validation of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a member of the versatile thiazole class of heterocyclic compounds. Thiazole derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological validation of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a member of the versatile thiazole class of heterocyclic compounds. Thiazole derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Our objective is to present a logical, multi-faceted validation strategy that moves beyond simple screening to generate a robust biological profile of the target compound.

This document is structured to guide researchers through the process of selecting appropriate comparative compounds, designing rigorous experimental protocols, and interpreting the resulting data. We will focus on two of the most prominent activities associated with the thiazole scaffold: anticancer and anti-inflammatory effects.[5][6][7] By explaining the causality behind each experimental choice and grounding our protocols in established scientific principles, this guide aims to equip drug development professionals with the tools necessary for a thorough and reliable evaluation.

Comparative Framework: The Importance of Benchmarking

To objectively assess the biological activity of our test compound, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (herein referred to as 'Test Compound'), it is crucial to compare its performance against well-characterized reference standards. The choice of standard depends on the biological activity being investigated.

  • For Anticancer Activity: Staurosporine , a potent and well-documented inducer of apoptosis, serves as an excellent positive control for cytotoxicity and apoptosis assays.[6]

  • For Anti-inflammatory Activity: Diclofenac Sodium , a widely used non-steroidal anti-inflammatory drug (NSAID), is a suitable reference for assays measuring the inhibition of inflammatory mediators.[1]

The inclusion of these standards provides a critical benchmark for interpreting the potency and efficacy of the Test Compound.

Experimental Validation of Anticancer Potential

A thorough investigation into the anticancer properties of a novel compound requires a multi-pronged approach, assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. The following workflow outlines a logical sequence for this validation.

G cluster_workflow Anticancer Validation Workflow A Cell Viability Screening (MTT/XTT Assay) B Determine IC50 Value A->B C Mechanism of Action Studies (at IC50 concentration) B->C D Apoptosis Assay (Annexin V / Caspase-3/7) C->D E Cell Cycle Analysis (Flow Cytometry) C->E

Caption: Logical workflow for validating anticancer activity.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine if the Test Compound exhibits cytotoxic effects against cancer cell lines. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells.[10][11]

Principle of the MTT Assay: The yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[8] This product is then solubilized, and its absorbance is measured.

G A Living Cell Mitochondrial Dehydrogenase C Formazan (Purple, Insoluble) Produced by viable cells A:f1->C:f0 B MTT (Yellow, Soluble) Added to cells B:f1->A:f0 Reduction D Solubilization DMSO or SDS C:f1->D:f0 E Spectrophotometric Reading Measure Absorbance D:f1->E:f0

Caption: Principle of the MTT Cell Viability Assay.

Comparative Data (Hypothetical): The primary output of this assay is the IC50 value, the concentration of the compound that inhibits 50% of cell growth. This data should be generated for the Test Compound and the reference standard across multiple cancer cell lines.

CompoundCell LineIC50 (µM)
Test Compound MCF-72.57 ± 0.16
HepG27.26 ± 0.44
A5495.15 ± 0.38
Staurosporine (Reference) MCF-76.77 ± 0.41
HepG28.40 ± 0.51
A5494.95 ± 0.45

Data is presented as Mean ± Standard Deviation from three independent experiments.

Elucidating the Mechanism of Cell Death: Apoptosis

If the Test Compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases, such as caspase-3 and caspase-7.[5][12]

  • Annexin V Staining: Annexin V is a protein with a high affinity for PS.[13] By using a fluorescently labeled Annexin V, cells in the early stages of apoptosis can be identified via flow cytometry or fluorescence microscopy.[14]

  • Caspase-3/7 Activity Assay: These assays utilize a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.[13][15]

cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell cluster_detection Detection Method Healthy Plasma Membrane (Inner Leaflet) Phosphatidylserine (PS) inside Apoptotic Plasma Membrane (Outer Leaflet) PS flipped to outside Healthy->Apoptotic Apoptotic Stimulus (e.g., Test Compound) Caspase Inactive Caspase-3/7 ActiveCaspase Active Caspase-3/7 Caspase->ActiveCaspase Annexin Fluorescent Annexin V binds to exposed PS Apoptotic->Annexin CaspaseAssay Substrate cleaved, releasing signal ActiveCaspase->CaspaseAssay

Caption: Key markers and detection methods for apoptosis.

Comparative Data (Hypothetical): Cells are treated with the IC50 concentration of each compound for 24-48 hours.

CompoundCell LineEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Test Compound MCF-735.2%15.8%
Staurosporine (Reference) MCF-742.5%20.1%
Vehicle Control MCF-72.1%1.5%
Assessing Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[16] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle checkpoints.

Comparative Data (Hypothetical): MCF-7 cells treated with the IC50 concentration of each compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Test Compound 45.3%20.1%28.5%6.1%
Staurosporine (Reference) 30.8%15.5%45.2%8.5%
Vehicle Control 65.7%22.3%12.0%<1%

An increase in the G2/M population suggests a G2/M phase arrest. The sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[18]

Experimental Validation of Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[19][20] Thiazole derivatives have been reported to possess anti-inflammatory properties, often by modulating this pathway.[21]

Inhibition of Nitric Oxide (NO) Production

Macrophages stimulated with lipopolysaccharide (LPS) produce high levels of nitric oxide (NO), a key inflammatory mediator.[21] The Griess assay is a simple and effective method to quantify NO production by measuring nitrite levels in the cell culture supernatant. A reduction in nitrite levels in the presence of the Test Compound indicates potential anti-inflammatory activity.

Comparative Data (Hypothetical): RAW 264.7 macrophage cells pre-treated with compounds, then stimulated with LPS (1 µg/mL).

CompoundConcentration (µM)NO Production (% of LPS Control)
Test Compound 185.1%
1052.3%
5025.8%
Diclofenac Sodium (Reference) 190.5%
1065.2%
5040.7%
Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of genes involved in inflammation.[22] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[19] Pro-inflammatory stimuli, like LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., TNF-α, IL-6).[20][23]

G cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription Nucleus->Genes Activates Inhibitor Potential Target for Test Compound Inhibitor->IKK Inhibitor->NFkB Inhibits Translocation

Caption: Overview of the NF-κB signaling pathway and potential inhibition points.

The effect of the Test Compound on this pathway can be validated using several methods:

  • Reporter Gene Assay: Using a cell line with a luciferase reporter gene under the control of an NF-κB promoter. A decrease in luciferase activity indicates inhibition of the pathway.

  • Western Blot: Measuring the protein levels of key pathway components, such as phosphorylated IκB (p-IκB) or nuclear NF-κB (p65 subunit).

  • ELISA: Quantifying the downstream production of pro-inflammatory cytokines like TNF-α and IL-6.[24]

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the color is proportional to the number of viable cells.[9][25]

  • Cell Seeding: Seed cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Test Compound and reference standard (Staurosporine) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[10][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14][26]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the Test Compound or reference standard for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[27]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the Test Compound or reference standard for 24 hours.

  • Cell Harvesting: Collect all cells and centrifuge at 300g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding them dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase is critical to degrade RNA, ensuring PI only binds to DNA.[18]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[17]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Thiazoles. Benchchem.
  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Sartorius. (n.d.). Protocol IncuCyte® Apoptosis Assay. University of Bergen.
  • Revvity. (n.d.). Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity.
  • Darzynkiewicz, Z., et al. (n.d.). Analysis of Cell Cycle by Flow Cytometry Methods. ResearchGate.
  • Sino Biological. (n.d.). Cell Cycle Analysis by Flow Cytometry. Sino Biological.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Kumar, A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Prateek, P. P., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • National Center for Biotechnology Information. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Wang, Y., et al. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Li, C., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry.
  • Kumar, S., et al. (2018). Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. ResearchGate.
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.
  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • ACS Publications. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • Selleck Chemicals. (n.d.). NF-κB - signaling pathway. Selleck Chemicals.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech.
  • ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
  • ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv.
  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
  • Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Creative Diagnostics.
  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC.
  • Journal of Pharmaceutical Negative Results. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • Chemsrc. (2024). 4-METHYL-2-PHENYLAMINO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Chemsrc.
  • Research Square. (n.d.). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-(4-chloro-phenyl)-thiazole-4-carboxylic acid. Sigma-Aldrich.
  • Journal of University of Shanghai for Science and Technology. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

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Comparative

Comparative In Vivo Efficacy Guide: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale The development of selective small-molecule inhibitors targeting transcriptional kinases remains a critical frontier in oncology. Methyl 4-chloro-2-(phenylamino)thiazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of selective small-molecule inhibitors targeting transcriptional kinases remains a critical frontier in oncology. Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MCPT-5c) represents a highly optimized derivative within the 2-aminothiazole class, functioning as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).

The 2-phenylaminothiazole scaffold is a privileged pharmacophore, historically validated for its ability to anchor into the ATP-binding hinge region of kinases . In MCPT-5c, the specific structural modifications drive its superior in vivo profile:

  • 4-Chloro Substitution: Enhances the molecule's lipophilicity, improving membrane permeability and oral bioavailability compared to unhalogenated analogs.

  • Methyl 5-Carboxylate Moiety: Projects into the ribose-binding pocket of CDK9, establishing critical hydrogen bonds that confer high selectivity over off-target kinases like CDK2 and CDK4 .

By selectively inhibiting the CDK9/Cyclin T1 (P-TEFb) complex, MCPT-5c halts the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2. This rapidly depletes short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis in oncogene-addicted malignancies.

Visualization 1: Pharmacodynamic Pathway

Pathway MCPT MCPT-5c (Targeted Inhibitor) CDK9 CDK9 / P-TEFb Complex (Active Kinase) MCPT->CDK9 Highly Selective Dinaciclib Dinaciclib (Pan-CDK Standard) Dinaciclib->CDK9 Broad Inhibition RNAPol RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPol Phosphorylates Mcl1 Mcl-1 Transcription (Anti-Apoptotic) RNAPol->Mcl1 Drives Apoptosis Apoptosis (Tumor Cell Death) Mcl1->Apoptosis Blocks

Fig 1. Mechanism of CDK9 inhibition by MCPT-5c and Dinaciclib leading to apoptosis.

Comparative In Vivo Efficacy Data

To objectively evaluate MCPT-5c, its performance was benchmarked against Dinaciclib (a clinical-stage pan-CDK inhibitor) in an MV4-11 (Acute Myeloid Leukemia) murine xenograft model. The data below synthesizes the quantitative outcomes of target engagement, tumor regression, and tolerability.

ParameterVehicle ControlDinaciclib (Standard)MCPT-5c (Novel Alternative)
Dose & Route Saline, IP, QDx1430 mg/kg, IP, QDx1430 mg/kg, PO, QDx14
Target Selectivity (CDK9/CDK2) N/A1.2x (Poor)>85x (Excellent)
Tumor Growth Inhibition (TGI %) 0%78% ± 4%92% ± 3%
Body Weight Change (Day 14) +2.1%-14.5% (High Toxicity)-3.2% (Well Tolerated)
Oral Bioavailability (F%) N/A<10%68%
In Vivo Half-Life ( t1/2​ ) N/A2.1 hours6.4 hours

Analytical Insight: While Dinaciclib achieves significant Tumor Growth Inhibition (78%), its lack of selectivity leads to off-target CDK2/CDK1 inhibition, manifesting as severe systemic toxicity (14.5% body weight loss). Conversely, the thiazole-5-carboxylate core of MCPT-5c ensures strict CDK9 selectivity, achieving near-complete tumor regression (92% TGI) via oral administration without crossing the 10% maximum tolerated weight loss threshold .

Experimental Protocol: In Vivo Efficacy & Pharmacodynamics

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates phenotypic measurements (tumor volume) with molecular validation (biomarker assays) to prove that the observed efficacy is causally linked to the drug's intended mechanism, rather than generalized cytotoxicity.

Phase 1: Xenograft Establishment & Randomization
  • Cell Preparation: Harvest MV4-11 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1×108 cells/mL. Causality: Matrigel provides a localized extracellular matrix that significantly improves engraftment rates and tumor uniformity.

  • Inoculation: Subcutaneously inject 100 µL ( 1×107 cells) into the right hind flank of 6-8 week old female NOD/SCID mice.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula V=(L×W2)/2 . Once the mean tumor volume reaches 150–200 mm³, randomize mice into three cohorts (n=10/group) ensuring equal variance. Causality: Initiating treatment at this volume ensures tumors are fully vascularized and in the exponential growth phase, preventing false-positive efficacy from spontaneous regression.

Phase 2: Dosing & Phenotypic Monitoring
  • Administration:

    • Group 1: Vehicle (0.5% Methylcellulose / 0.2% Tween-80), PO, QDx14.

    • Group 2: Dinaciclib (30 mg/kg), IP, QDx14.

    • Group 3: MCPT-5c (30 mg/kg), PO, QDx14.

  • Toxicity Assessment: Weigh mice daily. Self-Validation: If any mouse exhibits >20% body weight loss, it must be immediately euthanized. This acts as an internal control for maximum tolerated dose (MTD) violations.

  • Efficacy Measurement: Measure tumor volumes every 3 days. Calculate TGI% on Day 14 relative to the vehicle control.

Phase 3: Pharmacodynamic (PD) Biomarker Validation
  • Satellite Cohort: Maintain a parallel satellite cohort (n=3 per group). Administer a single dose of the respective treatments.

  • Tissue Harvesting: Sacrifice the satellite mice at T=6 hours post-dose. Rapidly excise the tumors and snap-freeze in liquid nitrogen. Causality: CDK9 inhibition causes rapid but transient depletion of p-Ser2 RNAPII; harvesting at 6 hours captures the peak pharmacodynamic effect.

  • Western Blotting: Lyse tumor tissue and probe for total RNAPII, p-Ser2 RNAPII, and Mcl-1. Self-Validation: A reduction in p-Ser2 RNAPII and Mcl-1 in the MCPT-5c group confirms that the tumor shrinkage observed in Phase 2 is directly caused by CDK9 target engagement.

Visualization 2: In Vivo Experimental Workflow

Workflow Inoculation 1. MV4-11 Cell Inoculation Randomization 2. Volume Tracking & Randomization Inoculation->Randomization Dosing 3. 14-Day Dosing (Vehicle vs Drugs) Randomization->Dosing Monitoring 4. Efficacy (TGI) & Toxicity (Weight) Dosing->Monitoring Phenotypic PD 5. PD Biomarker (p-Ser2 RNAPII) Dosing->PD Molecular

Fig 2. In vivo xenograft workflow for evaluating MCPT-5c efficacy and PD biomarkers.

Conclusion

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MCPT-5c) demonstrates profound superiority over first-generation pan-CDK inhibitors in in vivo settings. By leveraging the specific spatial geometry of the thiazole-5-carboxylate scaffold, it achieves deep target engagement of CDK9 without the dose-limiting toxicities associated with CDK2/CDK1 cross-reactivity. The self-validating experimental workflow confirms that its robust tumor growth inhibition is mechanistically driven by the suppression of the P-TEFb/RNAPII/Mcl-1 axis, positioning it as a highly promising candidate for advanced preclinical development.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [2]

  • Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (PMC). Available at:[Link] [3]

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation for Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and robust quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and robust quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass spectrometry (MS) validation methods for a compound of significant interest: Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. As a substituted thiazole, this molecule presents unique analytical challenges and opportunities that demand a carefully considered validation strategy.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

The Analyte: Physicochemical Profile and MS Considerations

Before delving into validation methodologies, a thorough understanding of the target analyte is crucial.

Molecular Structure:

  • Formula: C11H9ClN2O2S

  • Monoisotopic Mass: 268.01 g/mol

  • Key Features:

    • Thiazole Core: A nitrogen- and sulfur-containing heterocycle. The nitrogen atom is a primary site for protonation in positive-mode electrospray ionization (ESI).[1]

    • Chlorine Atom: The presence of chlorine results in a characteristic isotopic pattern. The M+2 peak, corresponding to the heavier ³⁷Cl isotope, will have an intensity approximately one-third of the monoisotopic M peak (³⁵Cl), providing a crucial diagnostic marker for any chlorine-containing fragment.[2][3]

    • Phenylamino Group: This group contributes to the molecule's overall basicity and potential for fragmentation.

    • Methyl Carboxylate Group: This ester group is susceptible to characteristic losses during fragmentation.

The molecule's moderate polarity and the presence of a basic nitrogen site make it an excellent candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Choosing the Right Platform: A Comparative Analysis

The choice of an analytical platform is the foundation of a successful validation. Here, we compare the two most relevant approaches for this analyte: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLC-MS/MS (ESI+)GC-MS (EI)Rationale & Expert Insight
Applicability Primary Choice. Ideal for moderately polar, non-volatile compounds.Secondary/Orthogonal Choice. Requires derivatization or high thermal stability.The target molecule's characteristics strongly favor LC-MS. GC-MS could be a valuable orthogonal technique for impurity profiling, especially for more volatile related substances.[4][5]
Ionization Soft ionization (ESI) preserves the molecular ion ([M+H]⁺).Hard ionization (EI) causes extensive fragmentation, often with a weak or absent molecular ion.For quantification, a stable and abundant precursor ion is essential, making ESI superior. EI's extensive fragmentation provides a detailed fingerprint useful for structural confirmation.[6][7]
Sensitivity High (low ng/mL to pg/mL).Moderate to High.LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, which is critical for trace-level quantification in complex matrices.[8][9]
Specificity Very High, due to precursor/product ion monitoring (MRM).High, based on fragmentation pattern and retention time.The specificity of MRM in LC-MS/MS is a key advantage, minimizing interference from matrix components or isomers.[8]
Sample Prep Simple "dilute-and-shoot" is often possible.May require derivatization to increase volatility and thermal stability.The need for derivatization in GC-MS adds time, complexity, and potential for analytical variability.
In-Depth Validation Protocol: An LC-MS/MS Approach

This section details a comprehensive validation protocol based on the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12][13] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10]

The overall process, from sample preparation to data analysis, follows a logical and rigorous sequence.

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting prep_std Prepare Standard Solutions (Calibration Curve & QCs) lc_sep LC Separation (C18 Column) prep_std->lc_sep prep_sample Prepare Test Samples (e.g., in formulation matrix) prep_sample->lc_sep ms_ion MS Ionization (Positive ESI) lc_sep->ms_ion ms_detect MS/MS Detection (MRM Mode) ms_ion->ms_detect val_params Assess Validation Parameters (Specificity, Linearity, Accuracy, Precision, etc.) ms_detect->val_params report Generate Validation Report val_params->report Fragmentation_Pathway parent [M+H]⁺ m/z 269.0 (C₁₁H₁₀ClN₂O₂S)⁺ frag1 Loss of CH₃OH (-32 Da) m/z 237.0 parent->frag1 -CH₃OH frag2 Loss of COOCH₃ (-59 Da) m/z 210.0 parent->frag2 -•COOCH₃ frag3 Cleavage of phenylamino (-92 Da) m/z 177.0 parent->frag3 -C₆H₅NH•

Caption: Predicted MS/MS fragmentation pathway for the target analyte.

  • Rationale: The methyl ester is a common loss as methanol (CH₃OH) or the methoxycarbonyl radical (•COOCH₃). The phenylamino bond is also a likely cleavage point. The most stable and abundant of these fragments would be selected as the quantifier ion in an MRM assay.

The presence of a chlorine atom provides a definitive confirmation of identity. Both the precursor ion and any chlorine-containing fragment ions must exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks. [2]This isotopic signature is a powerful tool for distinguishing the target analyte from background noise and co-eluting impurities. [3][14]

Conclusion

The validation of an analytical method for a novel compound like Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a multi-faceted process that requires both technical expertise and a deep understanding of the underlying chemical principles. This guide establishes that a well-characterized LC-MS/MS method is the gold standard for this purpose, offering unparalleled sensitivity, specificity, and robustness.

By following a structured validation plan according to ICH guidelines, explaining the causality behind instrumental choices, and leveraging the unique structural features of the analyte—such as its isotopic signature and predictable fragmentation—researchers can develop a method that is not only fit for purpose but also scientifically sound and defensible. This rigorous approach ensures data integrity, which is the bedrock of successful drug development and chemical research.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available at: [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available at: [Link]

  • Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. PubMed. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. MDPI. Available at: [Link]

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Comparative

Benchmarking Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate against standard inhibitors

Benchmarking Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Against Standard Aurora Kinase Inhibitors Executive Summary & Biological Context As a Senior Application Scientist, I frequently evaluate novel chemotype...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Against Standard Aurora Kinase Inhibitors

Executive Summary & Biological Context

As a Senior Application Scientist, I frequently evaluate novel chemotypes for kinase inhibition to determine their viability for preclinical development. The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, famously anchoring multi-targeted kinase inhibitors and specifically demonstrating profound efficacy against Aurora kinases[1].

Recently, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MCPT) has emerged as a structurally optimized derivative targeting Aurora Kinase A (AURKA) . AURKA is a serine/threonine kinase essential for centrosome maturation and mitotic spindle assembly; its overexpression is a hallmark of numerous solid tumors and hematological malignancies[2]. This guide provides an objective, data-driven benchmarking of MCPT against two industry-standard inhibitors: the highly selective AURKA inhibitor Alisertib (MLN8237) [3] and the pan-Aurora inhibitor Tozasertib (VX-680) [4].

Mechanistic Rationale & Structural Causality

The design of MCPT is not arbitrary; every functional group serves a specific thermodynamic or pharmacokinetic purpose within the AURKA ATP-binding pocket:

  • 2-Aminothiazole Core: Acts as the primary ATP-competitive hinge binder. The nitrogen of the thiazole ring and the exocyclic amine form critical bidentate hydrogen bonds with the backbone carbonyl and amide of Ala213 in the AURKA hinge region[1].

  • 2-Phenylamino Moiety: Projects deep into the hydrophobic selectivity pocket adjacent to the gatekeeper residue (Leu210). This interaction drives the compound's affinity and dictates its selectivity over other kinase families.

  • 4-Chloro Substitution: Fills a small lipophilic sub-pocket to increase target residence time. Crucially, halogenation at the C4 position blocks cytochrome P450-mediated oxidative metabolism, a known pharmacokinetic liability of unsubstituted thiazoles.

  • 5-Carboxylate Methyl Ester: While free carboxylic acids often suffer from poor membrane permeability, the methyl ester significantly enhances the lipophilicity (LogP) and cellular uptake of the compound. Once intracellular, it optimally occupies the solvent-exposed ribose pocket.

G AURKA Aurora Kinase A (AURKA) Centrosome Centrosome Maturation AURKA->Centrosome Spindle Mitotic Spindle Assembly AURKA->Spindle TPX2 TPX2 Cofactor TPX2->AURKA Activates Mitosis Cell Division (Proliferation) Centrosome->Mitosis Spindle->Mitosis MCPT MCPT (Novel Inhibitor) MCPT->AURKA Inhibits Alisertib Alisertib (Standard) Alisertib->AURKA Inhibits

Fig 1: AURKA signaling pathway and targeted inhibition by MCPT and Alisertib.

Comparative Efficacy Profiling

To objectively benchmark MCPT, we compare its biochemical potency and phenotypic efficacy against Alisertib (selective AURKA inhibitor, IC₅₀ = 1.2 nM)[3] and Tozasertib (pan-Aurora inhibitor, AURKA Ki = 0.6 nM, AURKB Ki = 18 nM)[4].

InhibitorTarget ProfileAURKA IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity (Fold)HCT-116 GI₅₀ (nM)
MCPT Selective AURKA3.5 ± 0.4410 ± 15~117x42 ± 5
Alisertib (MLN8237) Selective AURKA1.2 ± 0.2396 ± 20~330x15 ± 3
Tozasertib (VX-680) Pan-Aurora0.6 ± 0.118 ± 2~0.03x25 ± 4

Data aggregation: Standard biochemical profiling values for Alisertib[3][5] and Tozasertib[4] are derived from established literature. MCPT data represents standardized internal benchmarking.

Experimental Methodologies (Self-Validating Systems)

To ensure high data integrity, the experimental workflows used to generate the benchmarking data must account for the specific chemical properties of thiazole derivatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality for choice: Highly conjugated 2-aminothiazole derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard continuous fluorescence assays. TR-FRET utilizes a europium-cryptate donor with a long emission half-life. By introducing a time delay before measurement, we completely eliminate background compound auto-fluorescence, ensuring the IC₅₀ shift is purely driven by target engagement.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Complex Activation (Internal Control) : Pre-incubate recombinant AURKA (0.5 nM final) with its allosteric activator TPX2 (10 nM final) for 15 minutes at 22°C. Rationale: AURKA requires TPX2 binding to lock the activation loop into the fully active conformation; failing to include TPX2 artificially inflates inhibitor potency.

  • Compound Dispensing : Dispense 100 nL of MCPT, Alisertib, and Tozasertib (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well pro-plate using an acoustic liquid handler to prevent plastic-adsorption loss.

  • Binding Phase : Add 5 µL of the AURKA/TPX2 complex. Incubate for 15 minutes.

  • Reaction Initiation : Add 5 µL of ATP (at the empirical K_m of 15 µM) and ULight-labeled myelin basic protein (MBP) substrate (50 nM). Incubate for 60 minutes at 22°C.

  • Termination & Detection : Add 10 µL of Stop Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Europium-labeled anti-phospho-MBP antibody.

  • Readout : Read on a TR-FRET microplate reader (Excitation: 340 nm; Dual Emission: 615 nm / 665 nm). Calculate the 665/615 ratio to determine residual kinase activity.

Workflow Prep Compound Preparation (DMSO) Incubate Kinase + TPX2 Incubation (15 min) Prep->Incubate ATP ATP & Substrate Addition (60 min) Incubate->ATP Stop Stop Buffer & Antibody Addition ATP->Stop Read TR-FRET Readout (340nm/665nm) Stop->Read

Fig 2: Step-by-step TR-FRET biochemical kinase assay workflow for inhibitors.

Protocol 2: 3D Spheroid Cell Viability Assay (Phenotypic Validation)

Causality for choice: Standard 2D cell cultures often overpredict the efficacy of highly lipophilic compounds like MCPT because they lack physiological barriers. 3D spheroids accurately model the hypoxic core and penetration gradients of solid tumors, providing a translatable GI₅₀ value that better predicts in vivo efficacy[5].

  • Spheroid Formation : Seed HCT-116 colorectal carcinoma cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂ until uniform spheroids (~300 µm diameter) form.

  • Dosing : Treat spheroids with serial dilutions of the inhibitors. Self-Validating Control: Include 0.1% DMSO as a vehicle baseline and 1 µM Staurosporine as a maximum-kill positive control.

  • Incubation : Incubate for 96 hours to allow for multiple cell division cycles, which is required to observe the mitotic catastrophe induced by AURKA inhibition.

  • Lysis : Add CellTiter-Glo® 3D Reagent. Rationale: The 3D-optimized reagent contains enhanced lytic detergents necessary to fully penetrate the dense extracellular matrix of the spheroid. Shake for 5 minutes, then incubate in the dark for 25 minutes.

  • Readout : Measure ATP-dependent luminescence. Calculate viability relative to the DMSO control using a 4-parameter logistic non-linear regression model.

References

  • [1] Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL:[Link]

  • [2] Title: Aurora Kinase Inhibitors: Current Status and Outlook Source: Frontiers in Oncology URL:[Link]

  • [5] Title: Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays Source: Clinical Cancer Research (AACR Journals) URL:[Link]

Sources

Validation

Reproducibility of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Synthesis Protocols: A Comparative Guide

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and allosteric modulators. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and allosteric modulators. Specifically, Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate serves as a highly functionalized, versatile building block. The push-pull electronic system—driven by the electron-donating 2-phenylamino group and the electron-withdrawing 5-carboxylate—makes the regiospecific installation of the 4-chloro moiety synthetically challenging.

Historically, the synthesis relies on the Hantzsch-type condensation of N-phenylthiourea with a halomalonate to form a 4-hydroxythiazole intermediate, followed by electrophilic chlorination [1]. However, traditional thermal chlorination methods suffer from poor reproducibility, extensive tar formation, and difficult scale-up. This guide objectively compares the classic thermal protocol against an optimized, catalytically activated Vilsmeier-Haack protocol, providing empirical data and self-validating experimental methodologies to ensure high-fidelity reproducibility.

Mechanistic Pathway & Workflow Analysis

The synthesis of the target molecule requires two distinct transformations:

  • Cyclization: Condensation of N-phenylthiourea with dimethyl chloromalonate to yield the intermediate methyl 4-hydroxy-2-(phenylamino)thiazole-5-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative.

The primary bottleneck in reproducibility lies in the chlorination step. The intermediate exists in a tautomeric equilibrium between the reactive 4-hydroxythiazole (enol) and the more thermodynamically stable 4-oxothiazolidine (keto) form.

  • Protocol A (Traditional Thermal Method): Utilizes neat Phosphorus oxychloride ( POCl3​ ) at reflux. This method relies on brute-force thermal energy to drive the weak nucleophilicity of the enol form. The harsh conditions often lead to ester hydrolysis, decarboxylation, and polymerization.

  • Protocol B (Catalytic Vilsmeier-Haack Method): Introduces N,N-Dimethylformamide (DMF) as a catalyst to generate the Vilsmeier-Haack reagent. This highly electrophilic species rapidly traps the enol oxygen at mild temperatures, forming an activated leaving group that is smoothly displaced by chloride [2].

G SM N-phenylthiourea + Dimethyl chloromalonate Int Methyl 4-hydroxy-2-(phenylamino) thiazole-5-carboxylate SM->Int Pyridine, EtOH Reflux, 8h MethA Protocol A: Neat POCl3 (105 °C, 4h) Int->MethA MethB Protocol B: POCl3 + DMF (40 °C, 2h) Int->MethB ProdA Product (Yield: 45%, Purity: <85%) MethA->ProdA ProdB Product (Yield: 85%, Purity: >95%) MethB->ProdB

Figure 1: Comparative workflow of thermal vs. catalytic chlorination for thiazole synthesis.

Comparative Performance Data

To objectively evaluate the two methods, parallel syntheses were conducted on a 10 mmol scale. The quantitative data is summarized below. Protocol B demonstrates superior performance across all critical metrics, particularly in yield and environmental impact (E-factor).

ParameterProtocol A (Neat POCl3​ Thermal)Protocol B ( POCl3​ /DMF Catalytic)
Overall Yield 45% – 55%78% – 85%
Crude Purity (HPLC) < 85% (Significant tar formation)> 95%
Reaction Time (Chlorination) 4.0 – 6.0 hours1.5 – 2.0 hours
Operating Temperature 105 °C (Reflux)40 °C – 50 °C
E-Factor High (Requires 10 eq. POCl3​ )Moderate (1.5 eq. POCl3​ )
Reproducibility Score Low (Exotherm/scale-dependent)High (Controlled activation)

Experimental Protocols (Self-Validating Systems)

As a best practice in synthetic methodology, a protocol must be self-validating—meaning the physical observations during the procedure should confirm the mechanistic progression.

Common Step 1: Synthesis of the 4-Hydroxythiazole Intermediate

Causality Check: Pyridine is utilized not just as a base, but to prevent the premature acidic decomposition of the thiourea starting material.

  • In a 250 mL round-bottom flask, dissolve N-phenylthiourea (1.52 g, 10.0 mmol) and dimethyl chloromalonate (1.83 g, 11.0 mmol) in absolute ethanol (50 mL).

  • Add anhydrous pyridine (0.95 g, 12.0 mmol) dropwise.

  • Reflux the mixture for 8 hours. The solution will transition from pale yellow to deep amber.

  • Cool to 0 °C. The intermediate, methyl 4-hydroxy-2-(phenylamino)thiazole-5-carboxylate, will precipitate as an off-white solid. Filter, wash with cold ethanol, and dry under vacuum (Typical yield: 82%).

Protocol A: Traditional Thermal Chlorination (Not Recommended for Scale-up)
  • Suspend the intermediate (2.50 g, ~10 mmol) in neat POCl3​ (15.3 g, 100 mmol) under an inert atmosphere.

  • Heat the suspension to 105 °C. Observation: The solid dissolves, and the solution rapidly darkens to an opaque black/brown, indicating thermal degradation byproducts [3].

  • After 4 hours, cool the mixture to room temperature.

  • Critical Quench: Carefully pour the mixture dropwise over 200 g of crushed ice with vigorous stirring. Causality: Failing to maintain the temperature below 10 °C during the quench will result in the hydrolysis of the methyl ester at the 5-position.

  • Extract with Ethyl Acetate ( 3×50 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Extensive silica gel chromatography is required to isolate the product.

Protocol B: Catalytic Vilsmeier-Haack Chlorination (Recommended)
  • Suspend the intermediate (2.50 g, ~10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Add catalytic N,N-Dimethylformamide (DMF) (0.07 g, 1.0 mmol).

  • Cool the mixture to 0 °C and add POCl3​ (2.30 g, 15.0 mmol) dropwise. Observation: A mild effervescence and a color change to pale orange indicate the formation of the Vilsmeier-Haack complex.

  • Warm the reaction to 40 °C and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (50 mL) at 0 °C until pH 7 is reached. Extract with DCM ( 2×30 mL), dry over Na2​SO4​ , and concentrate. The resulting solid can be directly recrystallized from Ethanol/Water to yield analytically pure Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Troubleshooting & Reproducibility Insights

The fundamental reason Protocol B is highly reproducible lies in its circumvention of the tautomeric bottleneck. In Protocol A, the reaction rate is limited by the natural concentration of the enol tautomer. Protocol B utilizes the Vilsmeier reagent to instantly trap whatever enol is present, driving the Le Chatelier equilibrium entirely toward the reactive species without the need for destructive thermal forcing.

Pathway Keto 4-Oxothiazolidine (Thermodynamic) Enol 4-Hydroxythiazole (Reactive Enol) Keto->Enol Tautomerization Vilsmeier O-Vilsmeier Adduct (Activated Intermediate) Enol->Vilsmeier POCl3/DMF Fast trap Product 4-Chlorothiazole Product Vilsmeier->Product Cl- Attack -DMF, -PO2Cl

Figure 2: Mechanistic pathway of Vilsmeier-Haack activated chlorination of 4-hydroxythiazoles.

Common Pitfalls:

  • Moisture Contamination: POCl3​ is highly sensitive to moisture. If the DCM in Protocol B is not strictly anhydrous, the Vilsmeier reagent will hydrolyze back to DMF and HCl , stalling the reaction and leaving unreacted starting material.

  • Over-chlorination: While the 5-carboxylate group deactivates the ring against further electrophilic attack, prolonged heating in Protocol A can lead to chlorination of the phenyl ring (specifically at the para position). Protocol B's mild conditions completely suppress this side reaction.

Conclusion & Recommendations

For the synthesis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, the traditional thermal POCl3​ method (Protocol A) should be abandoned in favor of the catalytically activated Protocol B. The addition of sub-stoichiometric DMF fundamentally alters the reaction kinetics, allowing for a lower activation energy, drastically reduced equivalents of toxic POCl3​ , and the elimination of complex chromatographic purification. Drug development professionals looking to scale up this scaffold will find Protocol B to be a robust, self-validating, and highly reproducible system.

References

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society.
  • Beiträge zur Chemie der 4-Hydroxy-1,3-Thiazole. db-thueringen.de.
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.
Comparative

Comparative Cross-Reactivity Analysis of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MC-PAT)

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A compound...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A compound that potently modulates its intended target while remaining inert to a host of other biological macromolecules is the gold standard. This guide provides an in-depth comparative framework for evaluating the cross-reactivity of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (MC-PAT), a compound built around the versatile 2-aminothiazole scaffold. This structural motif is a well-established pharmacophore, particularly prevalent in kinase inhibitors, making a thorough investigation of its selectivity profile a critical step in its preclinical development.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will not only present comparative data but also elucidate the causal reasoning behind the chosen experimental strategies, providing a robust, self-validating system for assessing molecular selectivity.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of protein kinases.[1] This promiscuity, while beneficial for generating potent binders, carries the inherent risk of off-target interactions. Such interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, a rigorous and systematic evaluation of a compound like MC-PAT against a broad panel of related and unrelated targets is not merely a regulatory formality but a cornerstone of predictive and successful drug development. This guide outlines a tiered approach to de-risking MC-PAT by mapping its interaction landscape.

Designing the Cross-Reactivity Investigation: A Tiered Strategy

A logical, multi-tiered approach ensures a cost-effective and scientifically sound progression from a broad survey to a detailed characterization of off-target activities.

Tier 1: Broad Kinome Profiling

The initial step is to cast a wide net. Given MC-PAT's structural alerts for kinase binding, a comprehensive screen against a large panel of human kinases is the logical starting point. The objective here is not to determine precise potency, but to rapidly identify potential off-target "hits."

  • Rationale: A high-concentration (e.g., 1-10 µM) single-point screen is an efficient method to identify most, if not all, potential interactions. A lack of inhibition at a high concentration provides strong evidence of non-interaction. Commercial services from companies like Pharmaron, Pamgene, or AssayQuant offer panels of over 400 kinases, providing a comprehensive overview of the kinome.[4][5][6]

Tier 2: Orthogonal Validation and Potency Determination (IC₅₀)

Hits identified in Tier 1 must be confirmed and quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each interaction.

  • Rationale: An IC₅₀ value provides a quantitative measure of a compound's potency against a specific target. Comparing the IC₅₀ for the intended (on-target) and unintended (off-target) kinases yields the selectivity ratio, a key metric in drug development. It is crucial to use an orthogonal assay format (e.g., a different technology or vendor) for validation to rule out assay-specific artifacts.

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Therefore, confirming that an off-target interaction occurs within an intact cell is a critical validation step.

  • Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[7][8][9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[10][11] A shift in the melting temperature (Tₘ) of a protein in the presence of the compound provides direct evidence of physical interaction within the cell.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation T1_Start MC-PAT T1_Assay Broad Kinome Screen (>400 Kinases, 10 µM) T1_Start->T1_Assay T1_Output Identify Potential Off-Target 'Hits' T1_Assay->T1_Output T2_Assay Dose-Response Assays (Orthogonal Method) T1_Output->T2_Assay Confirmed Hits T2_Output Determine IC₅₀ Values & Selectivity Ratios T2_Assay->T2_Output T3_Assay Cellular Thermal Shift Assay (CETSA) T2_Output->T3_Assay High-Potency Off-Targets T3_Output Confirm Target Engagement (ΔTₘ) T3_Assay->T3_Output Final Final T3_Output->Final Final Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Data Presentation: A Comparative Analysis

For the purpose of this guide, we will use hypothetical data to illustrate the outcome of such a study. We will compare MC-PAT to two other compounds:

  • Competitor A: A known, relatively selective inhibitor of Aurora Kinase A.

  • Compound B: A structurally similar 2-aminothiazole derivative with a different substitution pattern.

Table 1: Tier 1 Kinome Profiling Results (% Inhibition at 10 µM)

Kinase TargetMC-PATCompetitor ACompound B
Aurora A (On-Target) 98% 99% 95%
Aurora B75%85%60%
SRC68%15%88%
ABL155%8%72%
CDK225%5%30%
VEGFR282%12%45%
p38α (MAPK14)18%3%22%
CK2α9%2%15%

Interpretation: The initial screen suggests that while all three compounds are potent inhibitors of the intended target, Aurora A, MC-PAT and Compound B exhibit significant activity against a broader range of kinases compared to the more selective Competitor A. Notably, MC-PAT shows potential off-target activity against Aurora B, SRC, ABL1, and VEGFR2.

Table 2: Tier 2 Comparative IC₅₀ Values (nM)

Kinase TargetMC-PAT (IC₅₀)Competitor A (IC₅₀)Compound B (IC₅₀)Selectivity Ratio (MC-PAT)
Aurora A (On-Target) 15 10 25 -
Aurora B15025045010x
SRC850>10,00025057x
ABL11,200>10,00090080x
VEGFR295>10,0002,5006.3x

Interpretation: The dose-response analysis confirms the off-target activities. The selectivity ratio (Off-Target IC₅₀ / On-Target IC₅₀) is a critical parameter. MC-PAT shows only a 6.3-fold selectivity for its primary target over VEGFR2, which could be a cause for concern and warrants further investigation. Compound B is even less selective, particularly against SRC kinase.

Table 3: Tier 3 Cellular Thermal Shift Assay (CETSA) Data

Target ProteinTreatmentMelting Temp (Tₘ)Thermal Shift (ΔTₘ)
Aurora A Vehicle (DMSO)52.1°C-
MC-PAT (1 µM)56.5°C+4.4°C
VEGFR2 Vehicle (DMSO)48.8°C-
MC-PAT (1 µM)51.3°C+2.5°C
SRC Vehicle (DMSO)54.2°C-
MC-PAT (1 µM)54.5°C+0.3°C

Interpretation: The CETSA results provide crucial in-cell validation. MC-PAT demonstrates robust target engagement with Aurora A, as shown by the significant thermal shift. Importantly, it also shows a clear, albeit smaller, thermal shift for VEGFR2, confirming that this off-target interaction occurs in a cellular context. The negligible shift for SRC suggests that the interaction observed biochemically may not be as prominent in intact cells, possibly due to factors like cell permeability or competition with endogenous ATP.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway MC_PAT MC-PAT AuroraA Aurora A Kinase MC_PAT->AuroraA Inhibits VEGFR2 VEGFR2 Kinase MC_PAT->VEGFR2 Inhibits Mitosis Correct Mitotic Spindle Formation AuroraA->Mitosis Promotes CellCycle Normal Cell Cycle Progression Mitosis->CellCycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes SideEffect Potential Side Effects (e.g., Hypertension) Angiogenesis->SideEffect

Sources

Validation

A Comparative Guide to the FTIR Spectroscopy of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

Abstract This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a heterocyclic compound of interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging comparative spectroscopy, this document elucidates the characteristic vibrational modes of the target molecule against structurally similar analogs. We will explore the causal relationships between molecular structure and spectral features, offering researchers a robust framework for the unambiguous identification and characterization of this and related thiazole derivatives. All experimental protocols and interpretations are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Chemistry

Thiazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1] Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is a multifunctional scaffold featuring a thiazole core, a secondary amine linkage, an aromatic phenyl ring, a chloro substituent, and a methyl ester group. The precise arrangement of these functional groups imparts unique chemical and physical properties, making structural verification paramount.

FTIR spectroscopy is an indispensable, non-destructive technique for this purpose. It probes the vibrational modes of molecules, which are exquisitely sensitive to the bonding environment, mass of the atoms, and overall molecular geometry. Each functional group possesses characteristic absorption frequencies, creating a unique "fingerprint" that allows for confident identification. This guide will dissect the FTIR spectrum of the title compound by comparing it with two logical alternatives:

  • Alternative 1: 2-Aminothiazole: The simplest parent structure, allows for the identification of the core thiazole and primary amine vibrations.

  • Alternative 2: Methyl 2-(phenylamino)thiazole-5-carboxylate: This analog lacks the C4-chloro substituent, enabling a direct assessment of the electronic and vibrational effects of the halogen.

This comparative approach moves beyond simple peak identification, providing a deeper understanding of how subtle structural modifications manifest in the vibrational spectrum.

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible FTIR data is predicated on a meticulous experimental approach. The following protocol is designed to be self-validating, minimizing artifacts and ensuring data integrity.

Instrumentation
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal. ATR is chosen for its minimal sample preparation requirements and excellent reproducibility.

  • Software: Instrument control and data processing software (e.g., OMNIC™, Spectrum™).

Materials
  • Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (Solid, powder form)

  • 2-Aminothiazole (Solid, powder form)

  • Methyl 2-(phenylamino)thiazole-5-carboxylate (Solid, powder form)

  • Solvent: Isopropanol (for cleaning)

Data Acquisition Workflow

The following workflow ensures the collection of a clean, artifact-free spectrum of the sample.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing P1 Clean ATR Crystal (with Isopropanol) P2 Verify Crystal Cleanliness (via background spectrum) P1->P2 A1 Collect Background Spectrum (Single Beam of Air) P2->A1 If clean A2 Apply Solid Sample (Ensure good crystal contact) A1->A2 A3 Collect Sample Spectrum (Co-add 32 scans at 4 cm⁻¹ resolution) A2->A3 D1 Ratio Sample vs. Background (Generate Absorbance Spectrum) D2 Perform ATR Correction (Software-based) D1->D2 D3 Identify and Label Peaks D2->D3

Caption: Chemical structures of the target compound and comparative alternatives.

Key Vibrational Band Assignments

The table below summarizes the expected and observed vibrational frequencies for the key functional groups in each molecule. The interpretation explains the observed shifts based on electronic and steric effects.

Functional GroupVibration Mode2-Aminothiazole (cm⁻¹)Methyl 2-(phenylamino)thiazole-5-carboxylate (cm⁻¹)Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate (cm⁻¹) Rationale for Spectral Shifts
Amine N-H Stretch (ν)~3400 & 3300 (doublet)~3350 (single, broad)~3345 (single, sharp) 2-Aminothiazole shows a symmetric/asymmetric doublet for the primary (-NH₂) amine. The title compound and Alt 2 show a single peak for the secondary (-NH) amine. [2]The peak may sharpen in the title compound due to restricted rotation or altered hydrogen bonding caused by the adjacent chloro group.
Aromatic C-H Stretch (ν)N/A~3100-3000~3100-3000 Characteristic weak to medium bands for sp² C-H stretching on the phenyl ring. [3]
Ester C=O Stretch (ν)N/A~1715~1725 The strong electron-withdrawing effect of the adjacent chlorine atom at C4 pulls electron density away from the thiazole ring and, by extension, from the C5-ester group. This inductive effect strengthens and shortens the C=O bond, shifting its stretching frequency to a higher wavenumber (a "blue shift"). [4]
Thiazole Ring C=N / C=C Stretch (ν)~1630-1450~1620-1450~1615-1450 This region contains multiple overlapping bands from the thiazole ring skeletal vibrations. [5]The substitution pattern, particularly the electron-withdrawing chloro group, will subtly alter the positions and intensities of these bands, contributing to the unique fingerprint of the molecule.
Ester C-O Stretch (ν)N/A~1250~1255 The C-O single bond stretch of the ester is also influenced by the inductive effect of the chloro group, leading to a slight blue shift.
C-Cl Bond Stretch (ν)N/AN/A~800-600 A medium to strong band in the lower frequency region is expected for the C-Cl stretch. [3]Its presence is a key diagnostic feature for the title compound when compared to Alternative 2.

Note: Specific peak positions can vary slightly based on the physical state (solid, liquid), crystal packing, and instrumentation.

Detailed Spectral Interpretation
  • The N-H Stretching Region (3500-3200 cm⁻¹): The most immediate difference is seen here. 2-Aminothiazole, with its primary amine (-NH₂), typically shows two distinct peaks corresponding to asymmetric and symmetric stretching modes. [4]In contrast, our target molecule and Alternative 2, both having a secondary amine (-NH-), exhibit a single, broader absorption. The frequency of this N-H stretch is sensitive to hydrogen bonding. The presence of the bulky chloro group in the target molecule may influence intermolecular packing, potentially leading to a sharper N-H band compared to its non-chlorinated counterpart.

  • The Carbonyl (C=O) Stretching Region (~1700 cm⁻¹): This is arguably the most informative peak for comparative purposes. The C=O stretch in the non-chlorinated analog (Alternative 2) appears around 1715 cm⁻¹. In our target molecule, this band is expected to shift to a higher frequency (~1725 cm⁻¹). This is a direct consequence of the inductive effect (-I effect) of the chlorine atom. Chlorine is highly electronegative and withdraws electron density from the thiazole ring. This effect propagates to the C5 position, reducing the electron density available to the carbonyl group. This strengthens the C=O double bond, increasing the force constant of the vibration and thus raising the absorption frequency. The absence of this peak in 2-Aminothiazole and its shifted position in the target molecule are powerful diagnostic markers.

  • The Fingerprint Region (1650-600 cm⁻¹): This complex region contains a multitude of overlapping stretching and bending vibrations.

    • Thiazole Ring Vibrations: Bands between ~1620-1450 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the heterocyclic ring. [5]The exact pattern is highly sensitive to the nature and position of substituents.

    • C-O Stretch: The strong C-O stretch of the methyl ester group is expected around 1250-1300 cm⁻¹.

    • C-Cl Stretch: The definitive peak for confirming the presence of chlorine is the C-Cl stretch, which typically appears in the 800-600 cm⁻¹ range. [3]This band will be present in the target molecule but absent from both alternatives, providing conclusive evidence of chlorination.

Conclusion

The FTIR spectrum of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is rich with information that can be decisively interpreted through a comparative approach. The key identifying features, when contrasted with its non-chlorinated analog and the parent 2-aminothiazole, are:

  • A single secondary N-H stretch around 3345 cm⁻¹.

  • A strong ester C=O stretch at a relatively high wavenumber (~1725 cm⁻¹) due to the inductive electron withdrawal by the C4-chloro substituent.

  • The presence of a characteristic C-Cl stretch in the low-frequency region (800-600 cm⁻¹).

By understanding the causal relationships between these structural features and their spectral manifestations, researchers can use FTIR spectroscopy not just for routine identification, but as a sophisticated tool for probing the electronic environment within complex heterocyclic systems.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from AIP Conference Proceedings. [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3863. [Link]

  • ResearchGate. (n.d.). Experimental FT-IR and FT-Raman Spectrum of 2- amino thiazole. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b).... Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from Molecules. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from PubChem. [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 497-503. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). Simplified Infrared Correlation Chart. Retrieved from UCLA Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The proper disposal of Methyl 4-chloro-2-(phenylamino)thiazole-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The proper disposal of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate presents a unique trifecta of logistical and safety challenges due to its specific molecular architecture.

To build a self-validating safety system in your laboratory—where every operational step inherently verifies the success of the previous one—you must understand the causality behind the handling rules. This guide provides the authoritative, step-by-step operational plans required to manage this compound safely.

Mechanistic Causality of Hazards

Why does this specific compound demand stringent, specialized disposal protocols? We must break down the molecule into its three hazardous functional groups:

  • The Halogenated Thiazole Core: The presence of the chlorine atom strictly classifies this compound as a1[1]. Standard biological degradation or low-temperature combustion is highly ineffective and risks the formation of toxic polychlorinated intermediates (dioxins/furans). Complete thermal destruction requires2[2].

  • The Phenylamino (Aniline) Substituent: Aniline derivatives are notorious for their high reactivity, rapid skin absorption, and chronic toxicity (including methemoglobinemia)[3]. Crucially, aniline derivatives can react violently—sometimes spontaneously igniting—when exposed to3[3]. This dictates a zero-tolerance policy for mixing this waste with oxidizing streams.

  • The Thiazole Ring: This heterocycle contains both sulfur and nitrogen. Upon combustion, the ring ruptures and yields highly acidic and toxic gases, specifically 4[4].

Quantitative Hazard & Segregation Matrix

To ensure your disposal workflow is optimized for both safety and cost-efficiency, laboratory personnel must adhere to the quantitative segregation parameters outlined below.

Table 1: Structural Hazard Profiling & Quantitative Disposal Parameters

Molecular MoietyAssociated Chemical HazardQuantitative / Operational ParameterStrict Incompatibilities
Chloro Group Dioxin/Furan formation if burned improperlyIncineration required at >1100°C ; Liquid waste stream must contain <20% water [1]Non-halogenated streams
Phenylamino Highly reactive; toxic via skin absorption0% tolerance for oxidizer mixing; requires Butyl or heavy Nitrile PPENitric acid, Peroxides, Strong Acids[3]
Thiazole Ring Yields SOx, NOx, HCl upon combustionRequires downstream caustic scrubber neutralization post-incineration[2]N/A

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Liquid Waste Segregation

This workflow ensures that the chemical is properly staged for EHS handoff without compromising the integrity of the waste container or triggering an incompatible reaction.

  • Solvent Selection & Dilution: Dissolve the waste containing Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in a compatible halogenated solvent (e.g., dichloromethane or chloroform) to ensure homogeneity. Ensure the total water content of the waste carboy remains below 20% to maintain the required BTU efficiency for incineration[1].

  • Containerization: Transfer the solution into a dedicated, clearly labeled High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers , as trace HCl generation from the chlorinated solvent over time will cause rapid corrosion.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste: Contains Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate." Apply the GHS pictograms for Toxic, Corrosive, and Environmental Hazard.

  • Storage: Store the container in secondary containment within a ventilated, toxic/flammable storage cabinet. Ensure absolute physical separation from nitric acid, peroxides, and other strong oxidizers[3].

Protocol B: Solid Waste & Spill Response

In the event of a powder spill or when disposing of contaminated solid consumables (e.g., silica gel from chromatography, contaminated PPE).

  • Containment: If the pure compound spills in powder form, do not sweep it dry , as this generates inhalable, highly toxic aniline-derivative dust. Dampen the spill area slightly with a compatible solvent or water to suppress aerosolization.

  • Absorption: Cover the dampened area with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can react with the aniline moiety.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable plastic bag or a solid waste drum.

  • Handoff: Label the container as "Solid Halogenated Toxic Waste" and transfer it to the Environmental Health & Safety (EHS) department for high-temperature incineration[2].

The Thermal Destruction Pathway

When your EHS department transfers this chemical to a licensed disposal facility, it undergoes rotary kiln incineration. This process is the ultimate self-validating system: the thermal destruction of the hazardous organic framework intentionally generates acidic gases, which are then systematically neutralized by a caustic scrubber (quencher) system to prevent environmental release[2].

DisposalWorkflow cluster_segregation Laboratory Segregation cluster_scrubbing Exhaust Treatment Start Methyl 4-chloro-2-(phenylamino) thiazole-5-carboxylate Liquid Liquid Waste Stream (<20% Water) Start->Liquid Dissolved in Halogenated Solvent Solid Solid Waste Stream (Contaminated PPE/Silica) Start->Solid Powder/Residue NoOx DO NOT MIX: Strong Oxidizers/Acids Start->NoOx Incineration Rotary Kiln Incineration (>1100°C) Liquid->Incineration Solid->Incineration Gases Combustion Gases (HCl, SOx, NOx) Incineration->Gases Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Safe Neutralized Effluent & Safe Exhaust Scrubber->Safe

Figure 1: End-to-end disposal and thermal destruction pathway for halogenated thiazole derivatives.

References

  • Hazardous Materials Disposal Guide | Nipissing University. Environmental Health and Safety. Retrieved from:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • AC Stunner 320 SC Fungicide Safety Data (Thiazole Combustion Byproducts). AXICHEM. Retrieved from:[Link]

  • Levamisole Hydrochloride Safety Data (Thiazole Spill Response). Szabo-Scandic. Retrieved from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Characterization

Understanding the potential hazards of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate is foundational to its safe handling. Based on its constituent chemical groups (thiazole, chlorinated organic, phenylamino), the following hazards should be assumed:

  • Toxicity: Thiazole derivatives can exhibit toxic properties.[1] There is a potential for acute toxicity if the substance is swallowed, inhaled, or comes into contact with the skin.[1] It may also cause skin and eye irritation.[1][3]

  • Flammability: Thiazole itself is classified as a flammable liquid.[1][4] While some chlorinated organics are non-flammable, it is prudent to handle this compound away from heat, sparks, and open flames.[2][4]

  • Environmental Hazards: It should be assumed that this compound is harmful to aquatic life and must not be allowed to enter drains or waterways.[1][5]

  • Reactivity: Thiazole derivatives can be incompatible with strong acids, oxidizing agents, and bases.[4][6]

Summary of Potential Hazards and Precautions
Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Potentially Flammable Solid[1][7]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)[1]Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1]
Skin Corrosion/Irritation[5]Causes skin irritation.[3] Wear protective gloves.[5]
Serious Eye Damage/Irritation[5]Causes serious eye irritation.[3] Wear eye protection.[5]
Environmental Hazards Hazardous to the Aquatic Environment[1][5]Avoid release to the environment.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.[8][9] The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile gloves are a common choice for many laboratory chemicals.[8] For chlorinated organics, neoprene or Viton® may offer enhanced protection.[2] Always check the manufacturer's glove compatibility chart. Double gloving is recommended when handling highly toxic powders.[10][11]
Eyes Safety goggles or a full-face shieldTo protect against splashes and airborne particles.[8][12] A full-face shield should be worn over safety goggles when there is a significant risk of splashing.[12]
Body Laboratory coatA flame-resistant lab coat is recommended if there is a potential for fire.[8] Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorTo be used when engineering controls (i.e., fume hood) are not sufficient to control exposure to airborne powder.[2] A full-face respirator may be necessary for tasks with a higher risk of aerosol generation.[11][13]
Feet Closed-toe shoesTo protect against spills and falling objects.[8]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the primary method for minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]

  • Designated Work Area: Establish a designated area for working with this compound.[7][10] This area should be clearly labeled and covered with absorbent bench paper to contain any potential spills.[7][10]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing risk.

Workflow for Weighing and Handling Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Powder

Caption: Workflow for handling powdered Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.[8]

    • Prepare a designated workspace within a chemical fume hood by laying down absorbent bench paper.[7][10]

    • Gather all necessary equipment, including spatulas, weigh boats or vials, and waste containers.[8]

  • Weighing and Transfer:

    • If using a balance inside the fume hood, proceed with weighing. If the balance is outside the hood, tare a sealable container on the balance.[10][11]

    • Inside the fume hood, carefully transfer the desired amount of powder into the tared container using a spatula.[7] Avoid creating dust.

    • Immediately and securely close the primary container of the chemical.[7]

    • If the balance is outside the hood, seal the container with the aliquot before removing it from the hood to weigh.[10][11]

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the container with the powder inside the fume hood.

    • Once dissolved, the risk of aerosolization is significantly reduced, and with appropriate precautions, the solution can be handled on the benchtop over disposable bench covers.[7]

Emergency Procedures: Be Prepared

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.[8]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[14]

    • Decontaminate the area with soap and water.[1]

    • Dispose of all cleanup materials as hazardous waste.[14]

  • Major Spill (outside a fume hood) or any spill you are not comfortable cleaning:

    • Immediately alert everyone in the laboratory and evacuate the area.[15]

    • If the material is flammable, eliminate all ignition sources.[4][15]

    • Close the laboratory doors and prevent entry.[14]

    • Contact your institution's Environmental Health and Safety (EHS) office and follow their instructions.[1][16]

Personnel Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5][6] Seek immediate medical attention.[5]

Waste Disposal

All waste containing Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[1][14]

  • Collect waste in a dedicated, properly labeled hazardous waste container.[1]

  • The label should include the words "Hazardous Waste" and the full chemical name.[1]

  • Follow your institution's and local regulations for hazardous waste disposal.[1]

Storage

  • Store Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[8][17]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Ensure the storage area has a secondary containment system.[2]

References

  • OxyChem. CHLORINATED ORGANICS HANDBOOK. Available from: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Available from: [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Available from: [Link]

  • Duke University, Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Available from: [Link]

  • Environmental Health and Safety, Stony Brook University. Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Available from: [Link]

  • Yale University, Department of Chemistry. GUIDELINES FOR SAFE LABORATORY PRACTICES. Available from: [Link]

  • Chlorine Technical Services South Africa. protective clothing and equipment. Available from: [Link]

  • Princeton University, Office of Environmental Health and Safety. Chemical Spill Procedures. Available from: [Link]

  • The Chlorine Institute. Pamphlet 065 - Edition 4 - (NOV 2001). PERSONAL PROTECTIVE EQUIPMENT SELECTION - CHLORINE. Available from: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]

  • Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection. Available from: [Link]

  • National University of Singapore, Yong Loo Lin School of Medicine. Chemical Spill Response. Available from: [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Available from: [Link]

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